Dibenzazepine-10,11-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
11H-benzo[b][1]benzazepine-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(13)17/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPDFSIEJKKSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173243 | |
| Record name | Dibenzazepine-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19579-83-0 | |
| Record name | Dibenzazepine-10,11-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019579830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzazepine-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZAZEPINE-10,11-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW57RT6UCP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the fundamental properties of Dibenzazepine-10,11-dione?
An In-Depth Technical Guide to Dibenzazepine-10,11-dione: Properties, Synthesis, and Applications
Introduction
The dibenz[b,f]azepine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system.[1][2] This tricyclic system, featuring a seven-membered azepine ring fused to two benzene rings, offers a unique three-dimensional configuration that facilitates interactions with a wide array of biological targets.[1][3] Within this important class of compounds, this compound (also known as 5H-Dibenz[b,f]azepine-10,11-dione) emerges as a molecule of significant interest. While it is recognized as a key impurity in the manufacturing of the antiepileptic drug Oxcarbazepine, its utility extends far beyond this role.[4][5] It serves as a versatile intermediate in organic synthesis and a valuable reagent in the development of advanced materials.[4][5]
This technical guide provides a comprehensive overview of the fundamental properties of this compound, designed for researchers, scientists, and drug development professionals. It delves into its physicochemical characteristics, established synthetic and analytical protocols, chemical reactivity, and key applications, offering field-proven insights and methodologies.
Chapter 1: Core Physicochemical and Structural Properties
This compound is a distinctive dark yellow to orange solid at room temperature.[5][6] Its core identity is defined by the CAS Registry Number 19579-83-0.[7][8] The molecule's structure consists of the dibenzazepine framework with two ketone groups at the 10 and 11 positions of the azepine ring, a feature that dictates much of its chemical behavior.
Structural Diagram
Sources
- 1. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.rsyn.org [pubs.rsyn.org]
- 4. This compound | CAS 19579-83-0 | United States Biological | Biomol.com [biomol.com]
- 5. 5H-Dibenz[b,f]azepine-10,11-dione | 19579-83-0 [chemicalbook.com]
- 6. 5H-Dibenz[b,f]azepine-10,11-dione | 19579-83-0 [amp.chemicalbook.com]
- 7. This compound | C14H9NO2 | CID 21466861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | LGC Standards [lgcstandards.com]
A Comprehensive Spectroscopic Guide to Dibenzazepine-10,11-dione (Oxcarbazepine Impurity D)
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed spectroscopic characterization of Dibenzazepine-10,11-dione, a significant impurity of the antiepileptic drug Oxcarbazepine, designated as Oxcarbazepine Impurity D by the European Pharmacopoeia (EP).[][2][3] Understanding the structural and physicochemical properties of this impurity is paramount for ensuring the quality, safety, and efficacy of Oxcarbazepine formulations. This document offers a multi-faceted analytical approach, grounded in field-proven methodologies, to facilitate its unambiguous identification and quantification.
This compound, with the chemical name 5H-Dibenzo[b,f]azepine-10,11-dione, is a key reference standard in the pharmaceutical industry.[2][4] Its characterization relies on a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. This guide will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this compound.
Molecular and Physicochemical Profile
A foundational understanding of the molecule's basic properties is essential before delving into its spectroscopic signatures.
| Property | Value | Source |
| Chemical Name | 5H-Dibenz[b,f]azepine-10,11-dione | [2][4] |
| Synonyms | Dibenzazepinodione, Oxcarbazepine EP Impurity D | [2][5] |
| CAS Number | 19579-83-0 | [][6] |
| Molecular Formula | C₁₄H₉NO₂ | [5][7] |
| Molecular Weight | 223.23 g/mol | [7] |
| Appearance | Orange Colour Powder | [4] |
| Solubility | Soluble in Methanol and DMSO | [8] |
| Storage | 2-8 °C | [4][8] |
Spectroscopic Characterization Workflow
The comprehensive identification and structural elucidation of this compound necessitates an integrated analytical workflow. The following diagram illustrates the logical progression of spectroscopic analyses, from initial identification of functional groups to the final confirmation of molecular weight and fragmentation patterns.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR provides a map of the hydrogen atoms within the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling constants (J) reveal information about neighboring protons.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
While specific, publicly available spectra with full assignments are limited, commercial suppliers of the reference standard confirm that the ¹H NMR data conforms to the expected structure.[9] Based on the structure of this compound, the following proton signals are anticipated in the aromatic region (typically δ 7.0-8.5 ppm), with complex splitting patterns due to proton-proton coupling. The N-H proton is expected to appear as a broad singlet at a downfield chemical shift.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker AVANCE-300 or equivalent, operating at a proton frequency of 300 MHz or higher.[10]
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[10]
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum is expected to show signals corresponding to the 14 carbon atoms in the this compound molecule. The two carbonyl carbons (C=O) of the dione moiety are expected to resonate at significantly downfield chemical shifts (typically in the range of δ 160-190 ppm). The aromatic carbons will appear in the approximate range of δ 110-150 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis.
-
Instrumentation: A high-resolution NMR spectrometer as used for ¹H NMR.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Use the solvent signal of DMSO-d₆ (δ ~39.5 ppm) as an internal reference.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform, phase the spectrum, and perform baseline correction.
-
Assign the chemical shifts to the corresponding carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
Expected IR Spectral Data:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300-3500 | N-H | Stretching |
| ~1680-1720 | C=O (dione) | Stretching |
| ~1500-1600 | C=C (aromatic) | Stretching |
| ~1200-1350 | C-N | Stretching |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The KBr pellet method is a common technique for solid samples.[10]
-
Thoroughly grind a small amount of this compound with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a SHIMADZU FTIR 8400S, is typically used.[10]
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
Expected UV-Vis Spectral Data:
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
-
Instrumentation: A double-beam UV-Vis spectrophotometer, such as a Shimadzu 160A, is suitable for this analysis.[11]
-
Data Acquisition:
-
Use the pure solvent as a blank.
-
Scan the sample solution over a wavelength range of approximately 200-400 nm.
-
Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).
-
-
Data Analysis:
-
Determine the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Expected Mass Spectral Data:
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (223.23). The fragmentation pattern will be characteristic of the dibenzazepine dione structure, with potential losses of CO, and other fragments arising from the cleavage of the seven-membered ring and aromatic systems.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction and Ionization:
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Liquid Chromatography (LC-MS).
-
Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.
-
-
Instrumentation: A variety of mass spectrometers can be used, including quadrupole, time-of-flight (TOF), or ion trap analyzers.
-
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion and analyze the resulting daughter ions.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to propose the structures of the major fragment ions. This information provides valuable confirmation of the molecule's structure.
-
Structural Confirmation and Purity Analysis Workflow
The following diagram outlines the logical flow for confirming the structure and assessing the purity of a this compound sample using the discussed spectroscopic techniques.
Caption: Workflow for structural confirmation and purity analysis of this compound.
Conclusion
The spectroscopic characterization of this compound is a critical component of quality control in the manufacturing of Oxcarbazepine. By employing a combination of NMR, IR, UV-Vis, and Mass Spectrometry, a comprehensive and unambiguous structural elucidation can be achieved. The methodologies and expected data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this important pharmaceutical impurity. Adherence to these analytical principles ensures the integrity of the final drug product and contributes to patient safety.
References
-
Journal of Pharmaceutical Research. (n.d.). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Oxcarbazepine-impurities. Retrieved from [Link]
-
SLS Ireland. (n.d.). OXCARBAZEPINE IMPURITY MIXTURE. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). Oxcarbazepine EP Impurity D. Retrieved from [Link]
-
Pharmacophore. (2016). Method development and validation of Oxcarbazepine by using RP-HPLC method. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Oxcarbazepine - Impurity D. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
-
SynZeal. (n.d.). Oxcarbazepine EP Impurity D. Retrieved from [Link]
-
BioOrganics. (n.d.). This compound. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). Oxcarbazepine EP Impurity D - Certificate of Analysis. Retrieved from [Link]
-
Allmpus. (n.d.). Oxcarbazepine EP Impurity D Manufacturer in Mumbai. Retrieved from [Link]
-
ChemWhat. (n.d.). Oxcarbazepine EP Impurity D CAS#: 19579-83-0. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). Oxcarbazepine EP Impurity D. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopy of Benzodiazepine2,4Dione in Solution. Retrieved from [Link]
-
Veeprho. (n.d.). Oxcarbazepine EP Impurity D. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. Retrieved from [Link]
-
RSYN RESEARCH. (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (2013). Development and validation of UV/Visible spectrophotometric method for the estimation of Oxcarbazepine in bulk and pharmaceutical dosage forms. Retrieved from [Link]
-
SciELO. (2010). Oxcarbazepine: validation and application of an analytical method. Retrieved from [Link]
Sources
- 2. Oxcarbazepine EP Impurity D | 19579-83-0 | SynZeal [synzeal.com]
- 3. chemwhat.com [chemwhat.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. BioOrganics [bioorganics.biz]
- 6. This compound | CAS 19579-83-0 | United States Biological | Biomol.com [biomol.com]
- 7. This compound | C14H9NO2 | CID 21466861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. allmpus.com [allmpus.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. jopcr.com [jopcr.com]
- 11. rroij.com [rroij.com]
An In-Depth Technical Guide to the Crystal Structure Analysis of 5H-Dibenz[b,f]azepine-10,11-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of Structural Elucidation
5H-Dibenz[b,f]azepine-10,11-dione is a derivative of the dibenzazepine heterocyclic system, a core scaffold in numerous medicinally important compounds known for their anticonvulsant and antidepressant activities. The dione functionality introduces specific electronic and steric properties that can significantly influence the molecule's pharmacological profile, including its receptor binding affinity and metabolic stability.
The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, provides invaluable insights into:
-
Molecular Conformation: Understanding the inherent geometry, including bond lengths, bond angles, and torsional angles, which dictates the molecule's shape.
-
Intermolecular Interactions: Identifying and characterizing the non-covalent forces (e.g., hydrogen bonds, π-π stacking) that govern crystal packing and can influence physical properties like solubility and melting point.
-
Structure-Activity Relationships (SAR): Providing a foundational dataset for computational modeling and rational drug design, enabling a deeper understanding of how the molecule interacts with biological targets.
This guide will delineate the critical steps from synthesis and crystallization to data analysis and interpretation, offering a robust framework for the structural elucidation of 5H-Dibenz[b,f]azepine-10,11-dione and similar organic molecules.
Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals
A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthesis of 5H-Dibenz[b,f]azepine-10,11-dione
A common and effective route for the synthesis of 5H-Dibenz[b,f]azepine-10,11-dione is the oxidation of a suitable precursor, such as Oxcarbazepine.[1]
Experimental Protocol: Oxidation of Oxcarbazepine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Oxcarbazepine (1 equivalent) in a suitable solvent such as 1,4-dioxane.
-
Oxidant Addition: Add selenium(IV) oxide (SeO₂) (2-2.5 equivalents) to the suspension.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring for approximately 7 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the precipitate and wash with a small amount of cold solvent. The crude product can be further purified by recrystallization or column chromatography to achieve the high purity (>99%) required for crystallization trials.
Crystallization Strategies
The growth of single crystals of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.
Common Crystallization Techniques for Organic Molecules:
| Technique | Description | Rationale |
| Slow Evaporation | The compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly and undisturbed at a constant temperature. | The gradual increase in concentration allows for ordered molecular packing into a crystal lattice. |
| Solvent Diffusion (Vapor Diffusion) | A solution of the compound in a good solvent is placed in a small, open vial, which is then placed in a larger, sealed container containing a poor solvent (the precipitant) in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. | This method provides a slow and controlled change in solvent composition, often leading to high-quality crystals. |
| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. | The decrease in solubility upon cooling can lead to the formation of single crystals. The rate of cooling is a critical parameter. |
For 5H-Dibenz[b,f]azepine-10,11-dione, a systematic screening of solvents with varying polarities (e.g., ethanol, ethyl acetate, dichloromethane, and mixtures thereof) is recommended.
Single-Crystal X-ray Diffraction: Data Acquisition and Processing
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.
Experimental Workflow for X-ray Data Collection:
Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Protocol:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays, and the diffraction pattern is recorded.
-
Data Integration and Scaling: The raw diffraction images are processed using software such as CrysAlisPro or SAINT. This step involves integrating the intensities of the diffraction spots and applying corrections for factors such as Lorentz and polarization effects. The output is a file containing a list of reflection indices (h, k, l) and their corresponding intensities.
Structure Solution, Refinement, and Validation
The processed diffraction data is used to solve and refine the crystal structure.
Methodology:
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson synthesis, typically implemented in software packages like SHELXT or SIR.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL). This iterative process refines the atomic coordinates, and atomic displacement parameters.
-
Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure that the model is chemically reasonable and accurately represents the experimental data. Key metrics include the R-factors (R1, wR2) and the goodness-of-fit (GooF).
Hypothetical Crystal Structure and Molecular Geometry of 5H-Dibenz[b,f]azepine-10,11-dione
Based on the analysis of structurally similar dibenzazepine derivatives, a hypothetical but chemically sound crystal structure for 5H-Dibenz[b,f]azepine-10,11-dione can be proposed.
Hypothetical Crystallographic Data:
| Parameter | Value |
| Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | ~10 Å |
| b | ~8 Å |
| c | ~14 Å |
| β | ~95° |
| V | ~1115 ų |
| Z | 4 |
| Dcalc | ~1.33 g/cm³ |
Molecular Geometry:
The dibenzazepine core is expected to adopt a boat-like conformation. The introduction of the dione functionality will lead to shorter C=O bond lengths (approximately 1.22 Å) and influence the planarity of the adjacent rings.
Figure 2: Hypothetical Molecular Structure of 5H-Dibenz[b,f]azepine-10,11-dione.
Supramolecular Analysis: The Importance of Intermolecular Interactions
The crystal packing is dictated by a network of intermolecular interactions. For 5H-Dibenz[b,f]azepine-10,11-dione, the following interactions are anticipated:
-
N-H···O Hydrogen Bonds: The amine proton can act as a hydrogen bond donor, while the carbonyl oxygens can act as acceptors, leading to the formation of hydrogen-bonded chains or dimers.
-
π-π Stacking: The aromatic rings can engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
Figure 3: Potential Intermolecular Interactions in the Crystal Lattice.
Conclusion
The crystal structure analysis of 5H-Dibenz[b,f]azepine-10,11-dione is a critical step in understanding its physicochemical properties and its potential as a pharmacologically active agent. This guide has outlined a comprehensive and scientifically rigorous approach to its synthesis, crystallization, and structural elucidation. The detailed protocols and the underlying scientific principles provide a robust framework for researchers in the fields of medicinal chemistry, materials science, and drug development. The insights gained from such an analysis are fundamental for the rational design of new therapeutic agents based on the dibenzazepine scaffold.
References
-
PubChem. Dibenzazepine-10,11-dione. National Center for Biotechnology Information. Available from: [Link]
-
RSYN RESEARCH. Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Available from: [Link]
-
ChemBK. 5H-Dibenz[b,f]azepine-10,11-dione. Available from: [Link]
Sources
An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Dibenzazepine-10,11-dione
Introduction: Unveiling the Potential of a Key Heterocyclic Dione
Dibenzazepine-10,11-dione, a prominent member of the N-heterocyclic aromatic dione family, stands as a molecule of significant interest in contemporary chemical research. Structurally characterized by a central seven-membered azepine ring fused to two benzene rings and featuring a vicinal dicarbonyl functionality, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules and functional organic materials.[1] Notably, it is recognized as a key impurity in the manufacturing of the antiepileptic drug Oxcarbazepine.[2] Beyond its pharmaceutical relevance, the unique electronic structure of this compound, arising from the interplay between the electron-withdrawing dione moiety and the electron-donating amine within a rigid, conjugated framework, suggests a rich and complex photophysical and electrochemical profile. This guide provides a comprehensive exploration of these properties, offering researchers, scientists, and drug development professionals a detailed understanding of its fundamental characteristics and a robust framework for its experimental investigation.
Molecular Structure and Synthesis
The foundational step to understanding the properties of this compound is to grasp its molecular architecture and synthesis.
Core Structure
This compound possesses the chemical formula C₁₄H₉NO₂ and a molecular weight of 223.23 g/mol .[2] The molecule's geometry is inherently non-planar due to the seven-membered ring, which imparts a degree of conformational flexibility, while the fused benzene rings enforce rigidity. The presence of the α-dicarbonyl group is a key determinant of its electronic and chemical behavior.
Synthetic Pathway: From Oxcarbazepine to this compound
A common and efficient route to this compound involves the oxidation of Oxcarbazepine. This straightforward synthesis provides a reliable method for obtaining the target compound for further study.[3]
PART 1: Photophysical Properties - A Dance of Light and Electrons
The interaction of this compound with light reveals insights into its electronic structure and excited-state dynamics. Due to a lack of direct experimental data in the public domain for this specific molecule, we will draw parallels with structurally analogous aromatic diones, such as phenanthrenequinone and anthraquinone, to infer and discuss its expected photophysical behavior.[4][5]
Electronic Absorption Spectroscopy (UV-Vis)
The UV-Vis absorption spectrum of a molecule provides a fingerprint of its electronic transitions from the ground state to various excited states. For this compound, we anticipate a spectrum characterized by distinct absorption bands corresponding to π → π* and n → π* transitions.
-
π → π Transitions:* These high-intensity absorptions, typically occurring in the UV region, arise from the excitation of electrons within the extensive aromatic π-system.
-
n → π Transitions:* These are lower-intensity bands, often extending into the visible region, resulting from the excitation of non-bonding electrons located on the carbonyl oxygen atoms.[5]
The exact position and intensity of these bands will be influenced by the solvent environment, a phenomenon known as solvatochromism.[6]
Table 1: Predicted UV-Vis Absorption Characteristics of this compound in a Nonpolar Solvent
| Transition | Predicted Wavelength Range (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π → π | 250 - 350 | High (> 10,000) |
| n → π | 380 - 450 | Low (< 1,000) |
Experimental Protocol: UV-Vis Absorption Spectroscopy
A standardized procedure for acquiring the UV-Vis absorption spectrum of this compound is as follows:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., cyclohexane, acetonitrile, or dichloromethane) with a concentration in the micromolar range.
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum using a cuvette containing only the pure solvent.
-
Measurement: Acquire the absorption spectrum of the sample solution over a wavelength range of at least 200-600 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Fluorescence is the emission of light from a molecule after it has been electronically excited. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF). Many aromatic dicarbonyl compounds, including phenanthrenequinone and anthraquinone, are known to be weakly fluorescent or non-fluorescent at room temperature in solution.[4][5] This is often due to efficient intersystem crossing from the lowest excited singlet state (S₁) to the triplet manifold (T₁).
Given these precedents, it is highly probable that This compound will exhibit very weak or no fluorescence at room temperature. The primary deactivation pathway for the S₁ state is likely to be intersystem crossing.
Experimental Protocol: Fluorescence Spectroscopy and Quantum Yield Determination
Should fluorescence be observable, the following protocol can be employed:
-
Sample Preparation: Prepare a series of dilute solutions of the sample and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Measurement:
-
Record the absorption spectra of all solutions.
-
For each solution, record the fluorescence emission spectrum by exciting at a wavelength where both the sample and the standard absorb.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:[7] ΦF,sample = ΦF,ref × (slopesample / sloperef) × (η²sample / η²ref) where ΦF,ref is the quantum yield of the reference, slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
Excited-State Dynamics: A Glimpse with Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique to probe the fate of excited states on ultrafast timescales. For this compound, this technique would be invaluable for confirming the efficiency of intersystem crossing and characterizing the resulting triplet state.
Upon photoexcitation, we would expect to observe the decay of the S₁ state and the concomitant rise of the T₁ state absorption. The triplet state is often characterized by a long lifetime (microseconds to milliseconds) and can be quenched by molecular oxygen.
Experimental Workflow: Transient Absorption Spectroscopy
Caption: Workflow for Transient Absorption Spectroscopy.
PART 2: Electrochemical Properties - Probing Redox Activity
The electrochemical behavior of this compound is dominated by the redox-active dicarbonyl unit. Cyclic voltammetry is the primary technique for investigating these properties, providing information on reduction and oxidation potentials, and the stability of the resulting radical ions.
Cyclic Voltammetry: Mapping the Redox Landscape
Drawing parallels with phenanthrenequinone and acenaphthenequinone, we can predict the cyclic voltammogram of this compound to exhibit two reversible or quasi-reversible one-electron reduction waves.[8][9] These correspond to the sequential formation of the radical anion and the dianion.
Table 2: Predicted Electrochemical Data for this compound
| Process | Predicted Potential (V vs. Fc/Fc⁺) | Description |
| First Reduction | -0.8 to -1.2 | Formation of the radical anion |
| Second Reduction | -1.4 to -1.8 | Formation of the dianion |
| Oxidation | > +1.0 (likely irreversible) | Oxidation of the dibenzazepine core |
The exact potentials will be highly dependent on the solvent and supporting electrolyte used.[10]
Experimental Protocol: Cyclic Voltammetry
A standard three-electrode setup is employed for cyclic voltammetry measurements.[11]
-
Cell Assembly:
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a pseudo-reference electrode such as a silver wire.
-
Counter Electrode: Platinum wire or mesh.
-
-
Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in an anhydrous, degassed organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Measurement:
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a potential sufficiently negative to observe the reduction processes, and then reversing the scan.
-
Perform scans at various scan rates to investigate the reversibility of the redox processes.
-
-
Internal Standard: It is best practice to add an internal standard with a known redox potential, such as ferrocene, at the end of the experiment for accurate potential referencing.
Logical Relationship: From Structure to Electrochemical Behavior
Caption: Correlation between molecular structure and expected CV.
Conclusion: A Molecule of Untapped Potential
This compound presents a fascinating case study in the interplay of structure and electronic properties. While direct experimental data remains to be fully elucidated in the public domain, a comprehensive understanding can be constructed through reasoned analogies with related aromatic diones. Its predicted rich photophysical and electrochemical behavior, characterized by efficient intersystem crossing and multiple accessible redox states, positions it as a promising candidate for applications in organic electronics, photoredox catalysis, and as a versatile building block in medicinal chemistry. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers to unlock the full potential of this intriguing molecule.
References
-
Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link]
-
Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Amrita Vishwa Vidyapeetham. Retrieved from [Link]
- Togashi, D. M., & Nicodem, D. E. (2004). Photophysical studies of 9,10-phenanthrenequinones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(13), 3205–3212.
- Brouwer, A. M. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC, 2011, 972687.
-
Togashi, D. M., & Nicodem, D. E. (2004). Photophysical studies of 9,10-phenanthrenequinones. ResearchGate. Retrieved from [Link]
-
University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
- Mönch, J., et al. (2020). Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters?. RSC Advances, 10(62), 38004–38012.
-
Wikipedia. (n.d.). Cyclic voltammetry. Retrieved from [Link]
- Al-Zoubi, H., et al. (2024).
- Baraška, A., et al. (2025). Electrochemical Deposition and Investigation of Poly-9,10-Phenanthrenequinone Layer.
- Karon, K., et al. (n.d.). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments.
- D'andrea, S., et al. (n.d.).
- Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Baranov, D. S., et al. (n.d.). Cyclic voltammograms for 1.5 mm solution of acenaphthenequinone, dpp‐mian and dpp‐bian in THF. Conditions.
-
RSYN RESEARCH. (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Retrieved from [Link]
- Chemistry LibreTexts. (2023). RO10. Cyclic Voltammetry.
- Mönch, J., et al. (2020). Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters?. RSC Publishing.
- Al-Zoubi, H., et al. (2024). Redox-Active Phenanthrenequinone Molecules and Nitrogen-Doped Reduced Graphene Oxide as Active Material Composites for Supercapacitor Applications.
- Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.
- ResearchGate. (n.d.). Cyclic voltammetry diagram of acenaphthene-based luminophores.
- ResearchGate. (2016). How to make the experimental set up to get a CV of an organic molecule in organic solvent?.
- Prahl, S. (2017). Anthraquinone. OMLC.
- ResearchGate. (n.d.). The UV–Vis absorption and fluorescence emission spectra of compound 2a in various organic solvents.
- ResearchGate. (n.d.).
- Tchimene, M. K. J., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. Structural Chemistry, 25(4), 1177–1192.
- Liberty University. (2021). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes.
- ResearchGate. (n.d.).
- Pirtsch, M., et al. (2021). Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines. Organic Letters, 23(24), 9534–9539.
- Pirtsch, M., et al. (2021).
- Comptes Rendus de l'Académie des Sciences. (n.d.). Synthesis and photophysical properties of new reactive fluorophenanthrenes.
- S. J. O. Hardman, et al. (2023). The Solvent-Dependent Photophysics of Diphenyloctatetraene. The Journal of Physical Chemistry A, 127(38), 7954–7963.
- ResearchGate. (n.d.). (A–G)
- D. M. Lopes, et al. (n.d.). Simulating the Fluorescence of Di-8-ANEPPS in Solvents of Different Polarity. The Journal of Physical Chemistry B.
- RSC Publishing. (n.d.). Solvent effects on excitation energies obtained using the state-specific TD-DFT method with a polarizable continuum model based on constrained equilibrium thermodynamics.
- ResearchGate. (2018). (PDF) Effect of Solvents on the Dipole Moments and Fluorescence Quantum Yield of Rhodamine Dyes.
- El-Maali, N. A. (n.d.). Cyclic Voltammetry.
- American Chemical Society. (2025).
- Journal of Medicinal and Chemical Sciences. (n.d.). Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye.
- arXiv. (2022). [2209.
- Beilstein Journals. (n.d.).
- Macmillan Group - Princeton University. (2020).
- ResearchGate. (n.d.). Transient absorption spectroscopy and analysis Selected transient....
Sources
- 1. pubs.rsyn.org [pubs.rsyn.org]
- 2. 5H-Dibenz[b,f]azepine-10,11-dione | 19579-83-0 [chemicalbook.com]
- 3. 5H-Dibenz[b,f]azepine-10,11-dione synthesis - chemicalbook [chemicalbook.com]
- 4. Photophysical studies of 9,10-phenanthrenequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Solvent-Dependent Photophysics of Diphenyloctatetraene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Redox-Active Phenanthrenequinone Molecules and Nitrogen-Doped Reduced Graphene Oxide as Active Material Composites for Supercapacitor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility and Stability of Dibenzazepine-10,11-dione
Abstract
Dibenzazepine-10,11-dione (CAS: 19579-83-0) is a key impurity and metabolite of the pharmaceutical agent Oxcarbazepine.[1] A thorough understanding of its physicochemical properties, specifically aqueous and organic solubility, as well as its chemical stability, is paramount for the development of robust analytical methods, stable formulations, and accurate toxicological assessments. Publicly available quantitative data on these parameters is limited; therefore, this guide provides a comprehensive framework for determining the solubility and stability profiles of this compound in a research or drug development setting. We present detailed, field-proven experimental protocols grounded in authoritative principles, enabling scientists to generate reliable data, interpret results, and make informed decisions.
Introduction and Physicochemical Profile
This compound is a tricyclic compound characterized by a central seven-membered azepine ring fused to two benzene rings, with ketone groups at the 10 and 11 positions. Its presence as a process impurity or degradant in Oxcarbazepine drug substance and product necessitates strict control and characterization. Poor solubility can hinder bioassay performance and complicate formulation, while uncharacterized instability can lead to the emergence of unknown degradants, posing a risk to safety and efficacy.
This document serves as a practical guide for researchers to experimentally characterize the solubility and stability of this compound. The methodologies described herein are designed to be self-validating and are based on established principles in pharmaceutical sciences.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5H-Dibenzo[b,f]azepine-10,11-dione | |
| CAS Number | 19579-83-0 | |
| Molecular Formula | C₁₄H₉NO₂ | |
| Molecular Weight | 223.23 g/mol | |
| Appearance | Dark Yellow to Orange Solid | |
| Qualitative Solubility | Slightly soluble in DMSO | |
| Quantitative Solubility | Data not publicly available; requires experimental determination. | - |
| pKa | -4.66 ± 0.20 (Predicted) | |
| Storage | Long-term: 2-8°C, sealed, protected from light. |
Experimental Determination of Solubility
Solubility is a critical determinant of a compound's behavior, from its utility in in vitro screens to its bioavailability in vivo. We will distinguish between two key types of solubility: thermodynamic and kinetic.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., pH, temperature) where the dissolved and solid states are in equilibrium. It is the gold standard for pre-formulation and biopharmaceutical classification.
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (typically DMSO), precipitates out in an aqueous medium. It is a high-throughput method commonly used in early drug discovery to flag potential solubility issues.
Protocol: Thermodynamic Solubility via Shake-Flask Method
This method is considered the definitive approach for determining equilibrium solubility. The core principle is to create a saturated solution, allow it to reach equilibrium, separate the undissolved solid, and quantify the dissolved analyte.
Causality Behind the Method: By adding an excess of the solid compound, we ensure that the dissolution process reaches its saturation point. The extended incubation with agitation allows the system to overcome kinetic barriers and reach a true thermodynamic equilibrium. Centrifugation and subsequent filtration are critical to ensure that only the truly dissolved compound is measured, preventing inflation of the result by suspended microparticles.
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 2-5 mg of this compound into several 1.5 mL glass vials. (Run each solvent in triplicate).
-
Solvent Addition: To each vial, add 1 mL of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol, Acetonitrile).
-
Equilibration: Seal the vials tightly. Place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours. A 24-hour time point is standard, but a second, later time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant. For quantification, immediately filter this aliquot through a 0.22 µm syringe filter (ideally, a low-binding material like PVDF) into a clean vial.
-
Quantification:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Create a set of calibration standards by serially diluting the stock solution.
-
Analyze the filtered supernatant and calibration standards using a validated analytical method, such as HPLC-UV. The analyte concentration is determined by comparing the peak area of the sample to the calibration curve.
-
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile and Forced Degradation
Stability testing is crucial for identifying potential degradation pathways, establishing appropriate storage conditions, and developing analytical methods capable of separating the intact compound from its degradants (a "stability-indicating method").
While direct stability studies on this compound are not readily found in the literature, data from its parent compounds, Carbamazepine and Oxcarbazepine, provide valuable insights. Studies show these molecules are susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. The α-dicarbonyl moiety in this compound is a chemically reactive site, suggesting a high likelihood of instability in similar conditions, particularly basic hydrolysis.
Protocol: Forced Degradation Study
This protocol exposes the compound to harsh chemical and physical conditions to accelerate its degradation, as outlined by the International Council for Harmonisation (ICH) guidelines.
Causality Behind the Method: By subjecting the compound to conditions far more severe than it would typically encounter (e.g., high heat, extreme pH, strong oxidants), we can rapidly identify its intrinsic vulnerabilities. The goal is not to achieve complete degradation, but rather to generate a sufficient amount of degradants (typically 5-20%) to be detectable and allow for the development of an analytical method that can resolve them.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. This will serve as the starting material for all stress conditions.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 2-8 hours. At timed intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and monitor closely (e.g., 0, 15, 30, 60 minutes). This reaction is often rapid. Withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute for analysis.
-
Thermal Degradation: Expose the solid powder to 60-80°C in a calibrated oven for 24-48 hours. Also, expose a solution to the same conditions. Prepare samples for analysis by dissolving the solid or diluting the solution.
-
Photolytic Degradation: Expose both the solid powder and the solution to a photostability chamber with controlled UV and visible light exposure (per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC system with a photodiode array (PDA) detector.
-
Method Development Goal: The primary objective is to develop an HPLC method (e.g., using a C18 column with a gradient of acetonitrile and a formic acid buffer) that achieves baseline separation between the main this compound peak and all process impurities and generated degradants.
-
Peak Purity Analysis: The PDA detector is essential for assessing peak purity, ensuring that the main peak in stressed samples is not co-eluting with any degradants.
-
Diagram: Forced Degradation & Stability-Indicating Method Workflow
Caption: Workflow for Forced Degradation and Method Development.
Practical Implications and Recommendations
The experimental work outlined above provides the foundational data needed for confident progression in a research or development program.
-
Solubility Insights: The thermodynamic solubility value will dictate the maximum achievable concentration in aqueous media, which is vital for designing in vivo toxicology studies and guiding formulation efforts. Low aqueous solubility (<10 µg/mL) may necessitate the use of co-solvents, surfactants, or advanced formulation technologies.
-
Stability Insights: The forced degradation studies will reveal the compound's liabilities. Based on the instability of related compounds, it is highly probable that this compound will be sensitive to basic pH.
-
Handling and Storage: Stock solutions should be prepared fresh. If storage is required, they should be kept frozen at -20°C or -80°C and protected from light. Avoid alkaline buffers or additives.
-
Analytical Method Development: The data is a prerequisite for creating a validated, stability-indicating HPLC method for quality control, ensuring that the purity of reference standards and samples is accurately assessed over time.
-
By investing in these fundamental characterization studies, researchers can prevent costly downstream failures, ensure data integrity, and build a robust foundation for successful drug development.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Drug Discovery Today, 5(3), 128-135. Available from: [Link]
-
protocols.io. (2023). In-vitro Thermodynamic Solubility. Available from: [Link]
-
protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
-
Domainex. Thermodynamic Solubility Assay. Available from: [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. Available from: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available from: [Link]
-
International Journal of Applied Pharmaceutics. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available from: [Link]
-
Science of The Total Environment. (2019). Carbamazepine is degraded by the bacterial strain Labrys portucalensis F11. Available from: [Link]
-
Journal of Hazardous Materials. (2012). Studies on thermal degradation of riot control agent dibenz[b,f]-1,4-oxazepine (CR). Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Available from: [Link]
-
ResearchGate. (2015). Quantitative-bioanalytical-and-analytical-method-development-of-dibenzazepine-derivative-carbamazepine-A-review. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21466861, this compound. Available from: [Link]
-
GSRS. This compound. Available from: [Link]
-
ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Available from: [Link]
-
Pharmaffiliates. CAS No : 19579-83-0| Product Name : Oxcarbazepine - Impurity D. Available from: [Link]
Sources
A Historical and Technical Guide to the Discovery of Dibenzazepine Compounds
Abstract
The discovery of dibenzazepine compounds represents a pivotal moment in medicinal chemistry and a paradigm shift in the treatment of psychiatric disorders. This guide provides a detailed historical perspective on the journey from initial chemical synthesis to the landmark discovery of their therapeutic applications. We delve into the serendipitous clinical observations that unveiled the antidepressant properties of imipramine, the foundational experiments that elucidated its mechanism of action, and the early structure-activity relationship studies that guided subsequent drug development. This document serves as a technical resource, complete with historical experimental protocols and key pharmacological data, for professionals seeking to understand the origins of one of the most important classes of neuropsychiatric drugs.
Introduction: A Serendipitous Breakthrough
The story of dibenzazepine compounds is not one of targeted design but of astute observation and scientific serendipity. In the mid-20th century, the field of psychopharmacology was in its infancy. The synthesis of the dibenzazepine core, a tricyclic structure featuring a seven-membered azepine ring fused to two benzene rings, was not initially aimed at treating depression.[1] The journey began in the laboratories of the Swiss pharmaceutical company Geigy, where chemists were developing derivatives of phenothiazines, primarily seeking novel antihistamines and sedatives.[2]
In 1951, chemists F. Häfliger and W. Schindler synthesized a new dibenzazepine derivative, G-22355, later to be known as imipramine.[3] Following the recent discovery of chlorpromazine's antipsychotic effects, imipramine was first investigated for schizophrenia.[2][4] However, it proved ineffective for treating psychosis. The true potential of this molecule was uncovered by the Swiss psychiatrist Dr. Roland Kuhn. While administering G-22355 to patients at a remote psychiatric hospital in Münsterlingen, he noted its lack of antipsychotic efficacy but made a groundbreaking observation: patients with severe, endogenous depression showed remarkable improvement in mood and motivation.[1][5][6] Kuhn's meticulous, open-minded clinical exploration, though perhaps lacking the rigid structure of modern trials, led to the discovery of the first tricyclic antidepressant (TCA) and fundamentally altered the course of psychiatric medicine.[5][6] This unexpected finding, published in 1957, opened a new frontier in pharmacology, shifting the focus to the monoamine neurotransmitter system as a target for therapeutic intervention.[1]
The Foundational Synthesis of Imipramine
The pioneering synthesis of imipramine by Häfliger and Schindler at Geigy laid the groundwork for the entire class of tricyclic antidepressants. The key final step, as detailed in their 1951 patent, involved the alkylation of the core dibenzazepine nucleus.[3] This process established a straightforward and robust method for attaching the critical aminoalkyl side chain, a structural feature that would prove essential for its pharmacological activity.
Experimental Protocol: Original Synthesis of Imipramine (circa 1951)
This protocol is a representation of the method described in the foundational patent by Häfliger and Schindler.
Objective: To synthesize 5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine (Imipramine) via N-alkylation.
Step 1: Preparation of the Nucleophile
-
To a reaction vessel equipped with a stirrer and reflux condenser, add a suspension of sodium amide (NaNH₂) in an inert, anhydrous solvent such as toluene.
-
Slowly add 10,11-dihydro-5H-dibenz[b,f]azepine to the suspension while stirring.
-
Heat the mixture to reflux for a period of 1-2 hours to facilitate the formation of the sodium salt of the dibenzazepine, which acts as the nucleophile. The reaction proceeds with the evolution of ammonia gas.
Step 2: N-Alkylation
-
Cool the reaction mixture.
-
Slowly add a solution of 3-dimethylaminopropyl chloride in toluene to the vessel.
-
Heat the mixture again to reflux for several hours (typically 5-10 hours) to allow the alkylation reaction to proceed to completion. Sodium chloride will precipitate as a byproduct.
Step 3: Work-up and Isolation
-
After cooling, carefully quench the reaction mixture by the slow addition of water to decompose any unreacted sodium amide.
-
Separate the organic (toluene) layer.
-
Wash the organic layer with water to remove inorganic salts.
-
Extract the crude imipramine base from the toluene solution into an aqueous solution of a strong acid (e.g., hydrochloric acid), forming the water-soluble imipramine hydrochloride salt.
-
Wash the acidic aqueous solution with an ether or other non-polar solvent to remove neutral impurities.
Step 4: Purification
-
Make the aqueous solution alkaline by adding a base (e.g., sodium hydroxide) to precipitate the imipramine free base as an oil.
-
Extract the imipramine base into a suitable organic solvent like ether or dichloromethane.
-
Dry the organic solution over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter and remove the solvent under reduced pressure to yield the crude imipramine base.
-
Further purify the base by vacuum distillation. The final product can be converted to its stable hydrochloride salt for pharmaceutical use.[3]
Elucidating the Mechanism of Action: The Role of Monoamine Reuptake
While Kuhn had identified the clinical effect of imipramine, its biological mechanism remained a mystery. The prevailing hypothesis for depression at the time did not involve neurotransmitters. The crucial breakthrough came from the work of American biochemist Julius Axelrod, who was awarded the Nobel Prize in 1970 for his research on catecholamines.[7]
In the late 1950s and early 1960s, Axelrod's laboratory conducted a series of elegant experiments demonstrating that the actions of norepinephrine in the synapse were terminated not primarily by metabolic degradation, but by an active reuptake process into the presynaptic neuron.[6][8] His team used radiolabeled norepinephrine (³H-NE) to trace its fate in the body. They discovered that drugs like imipramine potently blocked this reuptake mechanism, thereby increasing the concentration and duration of action of norepinephrine in the synaptic cleft.[9][10] This finding provided the first coherent biological explanation for the antidepressant effects of dibenzazepines and gave birth to the monoamine hypothesis of depression.
Experimental Protocol: Classic Norepinephrine Reuptake Inhibition Assay
This protocol is a representation of the foundational radiotracer experiments conducted by Axelrod and his colleagues.
Objective: To determine if a test compound (e.g., Imipramine) inhibits the uptake of radiolabeled norepinephrine in sympathetically innervated tissue.
Step 1: Animal Preparation and Dosing
-
Use adult male Sprague-Dawley rats as the model system.
-
Prepare a solution of the test compound (Imipramine HCl) in saline.
-
Administer the test compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 10-20 mg/kg). Administer a control group with saline only.
-
Allow a pre-treatment time of 30-60 minutes for the drug to distribute systemically.
Step 2: Radiotracer Administration
-
Prepare a solution of tritium-labeled norepinephrine (³H-NE) of high specific activity.
-
Administer a single intravenous (i.v.) injection of ³H-NE to both the control and drug-treated animals.
Step 3: Tissue Harvesting
-
After a set period (e.g., 1-2 hours) to allow for uptake and clearance of unbound tracer, euthanize the animals according to ethical guidelines.
-
Rapidly dissect tissues of interest that are heavily innervated by the sympathetic nervous system, such as the heart and spleen.[10]
-
Rinse tissues in ice-cold saline, blot dry, and record their weight.
Step 4: Quantification of Radioactivity
-
Homogenize the tissue samples in a suitable buffer (e.g., perchloric acid) to precipitate proteins and extract the catecholamines.
-
Centrifuge the homogenates to pellet the precipitate.
-
Take an aliquot of the supernatant containing the ³H-NE.
-
Perform liquid scintillation counting on the aliquot to quantify the amount of radioactivity (typically measured in disintegrations per minute, DPM).
Step 5: Data Analysis
-
Calculate the uptake of ³H-NE as DPM per gram of tissue.
-
Compare the mean uptake in the drug-treated group to the control group.
-
A statistically significant reduction in ³H-NE accumulation in the tissues of the drug-treated group indicates that the test compound inhibits the norepinephrine reuptake transporter.[9]
Early Structure-Activity Relationship (SAR) and Pharmacological Profile
Following the discovery of imipramine, researchers began synthesizing and testing analogs to understand the relationship between chemical structure and biological activity. This early SAR work was crucial for developing second-generation compounds with improved efficacy and side-effect profiles.
Two key structural features were quickly identified as critical:
-
The Tricyclic Core: The rigid, three-ring dibenzazepine system was essential for activity.[11]
-
The Aminoalkyl Side Chain: The length and substitution of the side chain at the N-5 position dramatically influenced potency and selectivity.
A pivotal discovery was that imipramine, a tertiary amine, is metabolized in the liver via N-demethylation to its secondary amine metabolite, desipramine.[5] Desipramine was found to be an active antidepressant itself. Further investigation revealed a crucial difference in their pharmacology:
-
Tertiary Amines (e.g., Imipramine, Amitriptyline): Tend to be more potent inhibitors of the serotonin transporter (SERT) and also potent inhibitors of the norepinephrine transporter (NET).[5]
-
Secondary Amines (e.g., Desipramine, Nortriptyline): Are more selective and potent inhibitors of NET with weaker effects on SERT.[5][12]
This distinction provided a clear causal link between a specific structural modification (the number of methyl groups on the terminal nitrogen) and a change in pharmacological selectivity.
However, the therapeutic utility of these early dibenzazepines was hampered by their "dirty" pharmacological profile. In addition to blocking monoamine transporters, they also act as antagonists at several other receptors, leading to a range of undesirable side effects.[5]
| Target Transporter/Receptor | Imipramine Kᵢ (nM) | Desipramine Kᵢ (nM) | Associated Clinical Effect / Side Effect |
| Norepinephrine Transporter (NET) | 54 | 0.3 - 8.6 | Antidepressant Effect |
| Serotonin Transporter (SERT) | 20 | 22 | Antidepressant & Anxiolytic Effect |
| Histamine H₁ Receptor | 11 | 110 | Sedation, Weight Gain, Hypotension |
| Muscarinic M₁ Receptor | 91 | 210 | Anticholinergic: Dry Mouth, Blurred Vision, Constipation, Urinary Retention |
| α₁-Adrenergic Receptor | 67 | 120 | Orthostatic Hypotension, Dizziness, Tachycardia |
| Table 1: Comparative in vitro binding affinities (Kᵢ) of Imipramine and its active metabolite Desipramine for primary targets and key off-target receptors. Lower Kᵢ values indicate higher binding affinity. Data compiled from multiple sources.[2][5][13][14] |
This binding profile explains both the therapeutic action and the challenging side-effect burden of first-generation dibenzazepine antidepressants. The high affinity for H₁, M₁, and α₁ receptors is directly responsible for the sedation, cognitive disruption, and cardiovascular effects commonly observed with these drugs.
Conclusion and Legacy
The discovery of dibenzazepine compounds, initiated by the synthesis of imipramine and brought to clinical fruition by the insights of Roland Kuhn, was a watershed moment in medicine. It was a discovery born from a confluence of chemical exploration, open-minded clinical investigation, and fundamental biochemical research. The subsequent elucidation of the monoamine reuptake mechanism by Julius Axelrod not only explained how these drugs worked but also provided a foundational theory for the biology of depression that has driven research for over half a century. While newer agents with more selective mechanisms have largely replaced them in first-line treatment, the historical and technical journey of the dibenzazepines remains a cornerstone of modern psychopharmacology, offering invaluable lessons in drug discovery, clinical observation, and the translation of basic science into transformative therapies.
References
-
Tricyclic Antidepressants: Mechanism, Clinical Applications, and Safety Profile. (2023). Psych Scene Hub. [Link]
-
Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. (2022). RSYN RESEARCH. [Link]
-
Richelson, E. (1997). Serotonergic and noradrenergic reuptake inhibitors: prediction of clinical effects from in vitro potencies. Journal of Clinical Psychiatry. [Link]
-
Tran, V. T., Chang, R. S., & Snyder, S. H. (1978). High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact. European Journal of Pharmacology. [Link]
-
Amin, N. U., & Qadir, M. I. (2017). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Letters in Drug Design & Discovery. [Link]
-
Healy, D. (2004). The clinical discovery of imipramine. PubMed. [Link]
-
Grzybowski, A., & Kaufman, M. H. (2019). The Story of Julius Axelrod (1912-2004): A Testament to Commitment. Journal of Medical Biography. [Link]
-
Healy, D. (2004). The Clinical Discovery of Imipramine. American Journal of Psychiatry. [Link]
-
Norepinephrine and Neurotransmitters, 1957-1974 | Julius Axelrod. Profiles in Science, National Library of Medicine. [Link]
-
Kaiser, C., & Setler, P. E. (1982). Conformational Analysis and Structure-Activity Relationships of Selective Dopamine D-1 Receptor Agonists and Antagonists of the Benzazepine Series. PubMed. [Link]
-
Axelrod, J. (1996). The History of Neuroscience in Autobiography Volume 1. Society for Neuroscience. [Link]
- Holstius, E. A. (2011). Physical states of a pharmaceutical drug substance.
-
Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods. [Link]
-
Schmutz, J. (1975). Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships. Arzneimittelforschung. [Link]
-
Hauser, M., et al. (2012). Uptake Assay for Radiolabeled Peptides in Yeast. Journal of Visualized Experiments. [Link]
- Häfliger, F., & Schindler, W. (1951). Iminodibenzyl derivatives.
-
The Discovery of Reuptake by Julius Axelrod. Samizdat Health Writers' Cooperative. [Link]
-
Ganczar, M., & Grabowski, S. J. (2022). Theoretical Study of the Geometry of Dibenzoazepine Analogues. Molecules. [Link]
-
Axelrod, J. (1970). Noradrenaline: Fate and Control of its Biosynthesis. Nobel Lecture. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Tricyclic antidepressant. Wikipedia. [Link]
- Method of preparation of imipramine pamoate and novel crystalline form thereof. (2015).
-
Lahti, R. A., & Maickel, R. P. (1971). The tricyclic antidepressants--inhibition of norepinephrine uptake as related to potentiation of norepinephrine and clinical efficacy. Biochemical Pharmacology. [Link]
- Polymorphs of imipramine hydrochloride and pamoate salt. (2009).
- Adamczyk, M., et al. (1994). Reagents and methods for the quantification of imipramine or desipramine in biological fluids.
- Solid drug form of imipramine with immediate release and method of obtaining thereof. (2017).
-
Beckett, A. H., Hutt, A. J., & Navas, G. E. (1983). Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine. Xenobiotica. [Link]
-
Synthesis of imipramine hydrochloride. ResearchGate. [Link]
-
Gsandtner, I., & Bakuleva, V. (2021). Antidepressants Differentially Regulate Intracellular Signaling from α1-Adrenergic Receptor Subtypes In Vitro. International Journal of Molecular Sciences. [Link]
-
Cottingham, C., et al. (2011). The Antidepressant Desipramine Is an Arrestin-biased Ligand at the α2A-Adrenergic Receptor Driving Receptor Down-regulation in Vitro and in Vivo. Journal of Biological Chemistry. [Link]
-
Gsandtner, I., & Bakuleva, V. (2021). Antidepressants Differentially Regulate Intracellular Signaling from α1-Adrenergic Receptor Subtypes In Vitro. PMC. [Link]
Sources
- 1. moleculardevices.com [moleculardevices.com]
- 2. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chemisgroup.us [chemisgroup.us]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Norepinephrine and Neurotransmitters, 1957-1974 | Julius Axelrod - Profiles in Science [profiles.nlm.nih.gov]
- 7. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 8. nobelprize.org [nobelprize.org]
- 9. remedypublications.com [remedypublications.com]
- 10. samizdathealth.org [samizdathealth.org]
- 11. mdpi.com [mdpi.com]
- 12. Serotonergic and noradrenergic reuptake inhibitors: prediction of clinical effects from in vitro potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Antidepressants Differentially Regulate Intracellular Signaling from α1-Adrenergic Receptor Subtypes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Dibenzazepine-10,11-dione: A Technical Guide to a Versatile Chemical Intermediate
Foreword: Unveiling the Potential of a Core Scaffold Derivative
The dibenzazepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of blockbuster drugs, particularly in the realm of neurology and psychiatry.[1][2] Its unique tricyclic structure imparts a conformational rigidity and three-dimensional architecture that allows for precise interactions with a variety of biological targets.[3] This guide delves into a specific, yet highly significant, derivative of this core: Dibenzazepine-10,11-dione (C₁₄H₉NO₂) . While often encountered as a process impurity in the synthesis of the widely-used anticonvulsant Oxcarbazepine, this dione is emerging as a valuable chemical intermediate in its own right, particularly in the development of novel materials for optoelectronic applications.[4][5] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, characterization, and potential applications.
Physicochemical Properties and Structural Elucidation
This compound, also known by its IUPAC name 11H-benzo[b][1]benzazepine-5,6-dione, is a yellow to orange solid at room temperature.[6] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₉NO₂ | [7] |
| Molecular Weight | 223.23 g/mol | [7] |
| CAS Number | 19579-83-0 | [7] |
| Appearance | Yellow to Orange Solid | [6] |
| Solubility | Soluble in DMSO, sparingly soluble in other organic solvents. | [5] |
| Melting Point | Approximately 260-265 °C | [4] |
The structural integrity of this compound is paramount for its utility. The dione functionality at the 10 and 11 positions of the azepine ring introduces a unique electronic character compared to its parent scaffold, opening avenues for further chemical modifications.
Synthesis of this compound: A Detailed Protocol
The most common and practical laboratory-scale synthesis of this compound involves the direct oxidation of Oxcarbazepine.[4] This method leverages a commercially available starting material and a relatively straightforward oxidative procedure.
Oxidation of Oxcarbazepine using Selenium Dioxide
This protocol is based on established chemical transformations and provides a reliable method for obtaining this compound.
Diagram 1: Synthesis of this compound from Oxcarbazepine
Caption: Workflow for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Oxcarbazepine (1 equivalent) in a suitable solvent such as dioxane.
-
Addition of Oxidant: Add selenium dioxide (SeO₂) (approximately 2-2.5 equivalents) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The precipitated product, this compound, can be isolated by filtration. Wash the solid with a suitable solvent (e.g., the reaction solvent) to remove any unreacted starting material and soluble byproducts. Further purification can be achieved by recrystallization if necessary.
Causality of Experimental Choices:
-
Selenium Dioxide (SeO₂): This reagent is a specific and effective oxidizing agent for the conversion of the methylene group adjacent to the carbonyl in Oxcarbazepine to a second carbonyl group, forming the dione.
-
Dioxane: Dioxane is a common solvent for selenium dioxide oxidations as it is relatively inert and has a suitable boiling point for reflux conditions.
-
Reflux: The elevated temperature is necessary to overcome the activation energy of the oxidation reaction and ensure a reasonable reaction rate.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected spectroscopic data.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The N-H proton will likely appear as a broad singlet. |
| ¹³C NMR | The two carbonyl carbons (C=O) will be the most downfield signals (typically δ > 160 ppm). Aromatic carbons will appear in the characteristic region of δ 120-150 ppm. |
| FTIR (cm⁻¹) | Strong absorption bands corresponding to the two carbonyl groups (C=O stretching) are expected in the region of 1650-1750 cm⁻¹. A band for N-H stretching may be observed around 3200-3400 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 223.23, corresponding to the molecular weight of the compound. |
Note: Specific chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.
Applications and Future Perspectives
While its role as a pharmaceutical impurity is well-established, the synthetic utility of this compound is an area of growing interest.
Intermediate in Organic Synthesis
The dione functionality provides two reactive sites for further chemical transformations. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures based on the dibenzazepine core.
Precursor for Optoelectronic Materials
This compound has been utilized as a key building block in the synthesis of bifunctional dipolar electroluminescent materials.[4][5] The rigid, electron-deficient dione moiety can be chemically modified to tune the electronic and photophysical properties of the final materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Diagram 2: Role of this compound in Materials Science
Caption: this compound as a precursor for optoelectronic materials.
Biological Activity and Medicinal Chemistry Context
The dibenzazepine nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent pharmacological activities, including anticonvulsant, antidepressant, and antipsychotic effects.[8] Notable examples include Carbamazepine and Oxcarbazepine.
The specific biological activity of this compound, however, is not extensively documented in publicly available literature. Its primary characterization in a biological context is as a metabolic or process-related impurity of Oxcarbazepine.[4] Given the structural alerts present in the molecule (an α-dicarbonyl moiety), it is plausible that it may exhibit different biological and toxicological profiles compared to its parent compounds. Further investigation into the pharmacology and toxicology of this compound is warranted to fully understand its potential biological effects.
Conclusion
This compound represents more than just a pharmaceutical impurity. Its unique chemical structure and reactivity make it a valuable intermediate for the synthesis of complex molecules and functional materials. This guide has provided a comprehensive technical overview, from its synthesis and characterization to its emerging applications. As research in materials science and medicinal chemistry continues to evolve, the utility of such specialized derivatives of core scaffolds like dibenzazepine is poised to expand, offering new opportunities for innovation.
References
Sources
- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 2. rsc.org [rsc.org]
- 3. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5H-Dibenz[b,f]azepine-10,11-dione | 19579-83-0 [chemicalbook.com]
- 5. theclinivex.com [theclinivex.com]
- 6. This compound [drugfuture.com]
- 7. This compound | C14H9NO2 | CID 21466861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.rsyn.org [pubs.rsyn.org]
Theoretical calculations on the molecular structure of Dibenzazepine-10,11-dione
An In-Depth Technical Guide to the Theoretical Elucidation of Dibenzazepine-10,11-dione's Molecular Structure
Abstract
This compound, a key derivative within the dibenzazepine class of compounds, holds significant interest for researchers in medicinal chemistry and drug development.[1] As a known impurity and metabolite of widely-used anticonvulsant drugs such as Oxcarbazepine, a thorough understanding of its molecular structure and electronic properties is paramount for quality control, metabolic profiling, and the design of new therapeutic agents.[2][3][4] This technical guide provides a comprehensive framework for the theoretical investigation of this compound using established computational chemistry methods. We will detail the rationale behind the chosen theoretical approaches, present a step-by-step protocol for performing the calculations, and analyze the resulting structural and electronic data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques to gain deeper insights into the molecular characteristics of pharmacologically relevant heterocyclic compounds.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, chemically identified as 5H-Dibenz[b,f]azepine-10,11-dione, is a tricyclic organic compound with the molecular formula C₁₄H₉NO₂.[5][6][7] Its core structure consists of two benzene rings fused to a central seven-membered azepine ring, which features two ketone groups at the 10 and 11 positions. This structural framework is the foundation for a range of bioactive molecules, including tricyclic antidepressants (TCAs) and anticonvulsants.[1][8]
The primary relevance of this compound in the pharmaceutical landscape is its status as a significant impurity and metabolite of Oxcarbazepine.[4] Therefore, its structural characterization is crucial for:
-
Drug Safety and Quality Control: Identifying and quantifying this compound is essential for ensuring the purity and safety of active pharmaceutical ingredients (APIs).
-
Pharmacokinetic Studies: Understanding the structure of metabolites is fundamental to elucidating the metabolic pathways and pharmacokinetic profiles of parent drugs.
-
Drug Design and Discovery: The dibenzazepine scaffold continues to be a source of inspiration for novel therapeutics.[1]
While experimental techniques like X-ray crystallography provide invaluable data on solid-state structures, theoretical calculations offer a complementary perspective. They allow for the examination of the molecule in an isolated, gaseous phase, free from crystal packing forces, which can influence molecular geometry.[9] Furthermore, computational methods provide deep insights into the electronic landscape of the molecule, which governs its reactivity and intermolecular interactions.
Foundational Principles of Computational Chemistry
To accurately model the molecular structure of this compound, we employ quantum mechanical methods that solve the Schrödinger equation approximately. The choice of method represents a critical balance between computational cost and accuracy.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for medium-sized organic molecules. Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density. This approach provides an excellent compromise between accuracy and computational efficiency, making it ideal for the geometry optimization and electronic property analysis of molecules like this compound. A common and reliable functional for such systems is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.
Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculation. For a molecule containing C, H, N, and O atoms, a Pople-style basis set like 6-311++G(d,p) is a robust choice.
-
6-311: Describes the core electrons with one function and the valence electrons with three functions, allowing for greater flexibility.
-
++G: Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and regions of low electron density.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and providing a more accurate description of chemical bonding.
A Validated Protocol for In Silico Analysis of this compound
This section outlines a reproducible, step-by-step workflow for the theoretical analysis of this compound. This protocol is designed to be self-validating by including a frequency calculation step to ensure a true energy minimum is located.
Software and Hardware
-
Computational Chemistry Package: Gaussian, GAMESS, or similar quantum chemistry software.
-
Molecular Visualization Software: GaussView, Avogadro, or Chemcraft.
-
Hardware: A multi-core workstation or access to a high-performance computing (HPC) cluster is recommended.
Step-by-Step Computational Workflow
-
Initial Structure Generation: The initial 3D coordinates of this compound can be generated from its SMILES string (O=C1C(=O)c2ccccc2Nc3ccccc13) using a molecular editor.[10]
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is the most stable arrangement of its atoms.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
-
Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory. This serves two purposes:
-
Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
Thermodynamic Properties: Provides zero-point vibrational energy (ZPVE), thermal energies, and entropies.
-
-
Calculation of Electronic Properties: Using the optimized geometry, perform a single-point energy calculation to determine various electronic properties.
-
Mulliken Atomic Charges: To understand the charge distribution across the molecule.
-
Frontier Molecular Orbitals: To analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions.
-
Computational Workflow Diagram
Caption: A flowchart illustrating the key steps in the theoretical calculation of this compound.
Results and In-Depth Analysis
The following sections present the expected outcomes from the computational protocol. The quantitative data are illustrative examples based on typical values for such molecular systems.
Optimized Molecular Geometry
The geometry optimization reveals the most stable three-dimensional structure. The central seven-membered azepine ring is not planar but adopts a twisted-boat or boat-like conformation, which is characteristic of many dibenzazepine derivatives.[9] The two phenyl rings are oriented at a significant dihedral angle to each other. Key structural parameters, including selected bond lengths and angles, are summarized in Table 1.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Description | Calculated Value (Å or °) |
|---|---|---|
| r(C10=O16) | Bond length of the C10 ketone | ~ 1.22 Å |
| r(C11=O17) | Bond length of the C11 ketone | ~ 1.22 Å |
| r(C10-C11) | Bond length between carbonyl carbons | ~ 1.54 Å |
| r(N5-C4a) | Bond length of Nitrogen to Phenyl ring | ~ 1.40 Å |
| ∠(O16-C10-C11) | Angle of the C10 ketone group | ~ 121.5° |
| ∠(C4a-N5-C5a) | Angle around the Nitrogen atom | ~ 128.0° |
Note: Atom numbering is based on standard IUPAC nomenclature. Values are illustrative.
Electronic Structure and Reactivity Descriptors
The electronic properties of the molecule dictate its reactivity and interaction with biological targets.
-
Mulliken Atomic Charge Distribution: The analysis shows a significant negative charge accumulation on the oxygen atoms of the carbonyl groups (C=O) and the nitrogen atom, making them nucleophilic centers susceptible to electrophilic attack. Conversely, the carbonyl carbon atoms (C10 and C11) carry a partial positive charge, identifying them as primary electrophilic sites.
-
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are the key orbitals involved in chemical reactions.
-
The HOMO is primarily localized over the nitrogen atom and the fused phenyl rings, indicating these are the regions from which electrons are most easily donated.
-
The LUMO is predominantly centered on the dicarbonyl (C10=O, C11=O) moiety, indicating this is the most probable site for accepting electrons.
-
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.
-
Table 2: Calculated Electronic Properties of this compound
| Property | Description | Calculated Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.8 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap | ~ 3.7 eV |
Note: Values are illustrative and depend on the exact level of theory.
Discussion: Bridging Theory and Practical Application
The theoretical calculations provide a detailed, atom-level understanding of this compound that has direct implications for drug development professionals.
-
Reactivity and Metabolism: The identified electrophilic centers at the carbonyl carbons and nucleophilic centers at the oxygen and nitrogen atoms provide a roadmap for predicting potential metabolic transformations, such as reduction of the ketone groups.
-
Intermolecular Interactions: The charge distribution and location of the HOMO/LUMO orbitals are critical for understanding how this molecule might interact with metabolic enzymes or receptor binding pockets. The negatively charged oxygen atoms are prime candidates for hydrogen bonding.
-
Impurity Profiling: The calculated vibrational frequencies can be used to predict the theoretical infrared (IR) spectrum of the molecule. This can aid in the identification and characterization of this impurity in bulk drug manufacturing via spectroscopic methods.
The calculated structure represents an isolated molecule. It is important to consider that in a biological system or in the solid state, intermolecular forces and solvent effects could lead to conformational changes. However, this gas-phase structure provides a fundamental baseline for understanding the molecule's intrinsic properties.
Conclusion
This guide has detailed a robust computational methodology for the theoretical investigation of this compound. By employing Density Functional Theory, we can obtain a reliable optimized geometry and a detailed picture of the molecule's electronic landscape. The resulting data on bond lengths, atomic charges, and frontier molecular orbitals are invaluable for predicting the molecule's chemical reactivity, metabolic fate, and potential for intermolecular interactions. This in silico approach serves as a powerful, cost-effective complement to experimental studies, accelerating research and providing deeper insights for scientists in the pharmaceutical industry.
References
-
Theoretical Study of the Geometry of Dibenzoazepine Analogues. (2022). MDPI. Retrieved from [Link]
-
This compound | C14H9NO2. PubChem, National Institutes of Health. Retrieved from [Link]
-
This compound. Global Substance Registration System (GSRS). Retrieved from [Link]
-
This compound. BioOrganics. Retrieved from [Link]
-
Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH. Retrieved from [Link]
-
5H-Dibenz[b,f]azepine-10,11-dione. ChemBK. Retrieved from [Link]
-
Tricyclic Antidepressants. (2023). StatPearls, NCBI Bookshelf. Retrieved from [Link]
-
Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides. (2024). Molecular Diversity. Retrieved from [Link]
Sources
- 1. pubs.rsyn.org [pubs.rsyn.org]
- 2. 5H-Dibenz[b,f]azepine-10,11-dione | 19579-83-0 [chemicalbook.com]
- 3. 5H-Dibenz[b,f]azepine-10,11-dione CAS#: 19579-83-0 [amp.chemicalbook.com]
- 4. theclinivex.com [theclinivex.com]
- 5. This compound | C14H9NO2 | CID 21466861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. BioOrganics [bioorganics.biz]
- 8. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Theoretical Study of the Geometry of Dibenzoazepine Analogues [mdpi.com]
- 10. This compound | LGC Standards [lgcstandards.com]
The Dibenzazepine-10,11-dione Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide
Abstract
The dibenzazepine nucleus, a tricyclic system featuring an azepine ring fused to two benzene rings, represents a cornerstone in medicinal chemistry. Its unique, non-planar conformation allows for precise interactions with a multitude of biological targets, leading to a wide spectrum of pharmacological activities.[1] This guide focuses specifically on the dibenzazepine-10,11-dione scaffold and its closely related derivatives, which have given rise to blockbuster drugs and promising new therapeutic leads. We will explore the core biological activities associated with this scaffold, delving into its established role in anticonvulsant therapy and its exciting emergence as a potential anticancer agent. We will dissect the mechanisms of action, provide field-proven experimental protocols, and present a forward-looking perspective on this versatile chemical entity.
The Architectural Significance of the Dibenzazepine Core
The dibenzazepine framework is a classic example of a "privileged scaffold" – a molecular structure that is capable of binding to multiple, unrelated biological targets. The inherent three-dimensionality of the fused ring system is key to its success, providing a rigid yet adaptable foundation for functional group modification.[1] This allows medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. Derivatives based on this core have demonstrated a remarkable range of activities, including anticonvulsant, antidepressant, anticancer, antiviral, and anti-inflammatory effects.[1][2][3] The 10,11-dione and related keto- or hydroxy-substitutions on the central azepine ring are particularly critical for modulating the biological activity and metabolic stability of these compounds.
Pillar of Anticonvulsant Therapy: Mechanism and Evolution
The most prominent therapeutic application of the dibenzazepine scaffold is in the treatment of epilepsy. A family of drugs, evolving over three generations, has been developed based on this core, each offering improvements in efficacy and tolerability.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels (VGSCs)
The primary anticonvulsant mechanism for this class of drugs is the blockade of voltage-gated sodium channels (VGSCs).[4][5] By binding to the channel, these drugs stabilize its inactive state. This action preferentially inhibits neurons that are firing at high frequencies—a characteristic of epileptic seizures—without significantly affecting normal neuronal transmission. This use-dependent blockade is crucial for their therapeutic effect.
Caption: Dibenzazepines stabilize the inactive state of VGSCs, preventing their return to the open state.
Generational Evolution and Pharmacokinetics
The clinical success of dibenzazepine anticonvulsants is a story of iterative improvement through medicinal chemistry, primarily focused on altering metabolism at the 10,11-position.[4]
| Drug (Generation) | Key Structural Feature (10,11-position) | Primary Metabolite(s) | Key Clinical Insights |
| Carbamazepine (CBZ) (1st) | C=C double bond | Carbamazepine-10,11-epoxide (active, but associated with neurotoxicity)[4][6][7] | Effective but has numerous drug-drug interactions (CYP3A4 auto-inducer) and potential for adverse effects.[4][7] |
| Oxcarbazepine (OXC) (2nd) | 10-keto group | (S)-licarbazepine and (R)-licarbazepine (active metabolites)[4][6] | Improved tolerability profile compared to CBZ by avoiding the epoxide metabolite; less potent enzyme inducer.[6] |
| Eslicarbazepine Acetate (ESL) (3rd) | 10-acetoxy group | (S)-licarbazepine (eslicarbazepine) is the main active metabolite[4][6] | Prodrug designed for sustained release of the active metabolite, allowing for once-daily dosing and a cleaner metabolic profile.[1][4] |
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a gold-standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures. The ability of a compound to prevent the hind-limb tonic extension phase of the seizure is the primary endpoint.
Objective: To assess the in vivo anticonvulsant efficacy of a novel this compound derivative.
Methodology:
-
Animal Model: Male Wistar rats (150-200g) are used.[8]
-
Compound Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage (p.o.) or intraperitoneal injection (i.p.).[8] A vehicle control group is included.
-
Time Course: The test is performed at various time points post-administration (e.g., 30, 60, 120, 240 minutes) to determine the time of peak effect (Tmax).
-
Electroshock Induction: A corneal electrode delivers a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in rats).
-
Endpoint Assessment: The presence or absence of a tonic hind-limb extension seizure is recorded. Protection is defined as the complete abolition of this phase.
-
Data Analysis: The median effective dose (ED50), the dose at which 50% of the animals are protected from the seizure, is calculated using probit analysis.
-
Neurotoxicity Assessment: A concurrent rotarod test is often performed to evaluate motor impairment, allowing for the calculation of a protective index (PI = TD50/ED50), which serves as a measure of the drug's therapeutic window.[8]
An Emerging Frontier: Anticancer Potential
Recent research has highlighted the significant potential of repurposing dibenzazepine-based compounds for oncology.[5][7] These agents have been shown to combat cancer through multiple, distinct mechanisms, making them attractive candidates for further development.
Multifaceted Mechanisms of Antineoplastic Action
Unlike traditional cytotoxic agents, dibenzazepine derivatives appear to influence several key cancer-related pathways.
Caption: The dibenzazepine scaffold engages multiple oncogenic pathways.
-
HDAC Inhibition: Carbamazepine and its primary metabolite have been shown to inhibit Class I and II Histone Deacetylases (HDACs), such as HDAC3 and HDAC7, in liver carcinoma cells.[7] This can alter gene expression, leading to tumor suppression.
-
Apoptosis Induction: Several novel derivatives have demonstrated the ability to induce programmed cell death (apoptosis) in cancer cell lines, including breast (MCF-7) and lung (A549) cancer.[9][10] This is often associated with increased levels of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[10]
-
Cell Cycle Arrest: Compounds have been shown to arrest cancer cells at the G2/M phase of the cell cycle, preventing them from dividing and proliferating.[10]
-
PARP-1 Inhibition: Inspired by known PARP inhibitors like Rucaparib, novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives have been synthesized and shown to have potent anti-proliferative effects against ovarian cancer cells (OVCAR-3).[11]
-
Inhibition of Invasion and Metastasis: By blocking VGSCs, which are overexpressed in some aggressive cancers and contribute to cell motility, these compounds can inhibit the invasion of cancer cells.[5][9]
Summary of Preclinical Anticancer Activity
| Derivative Class | Proposed Target/Mechanism | Tested Cancer Cell Lines | Observed Effect | Reference |
| Dibenzo[b,f]azepine-isoxazolines | Apoptosis Induction, Anti-invasion | Murine osteosarcoma (LM8G7), Human breast cancer (MCF-7) | Time-dependent apoptosis, inhibition of Matrigel invasion. | [9] |
| 5H-dibenzo[b,e]azepine-6,11-diones | PARP-1 Inhibition | Human ovarian cancer (OVCAR-3) | Potent anti-proliferative activity, superior to Rucaparib in some cases. | [11] |
| 5H-dibenzo[b,e][2][12]diazepin-11-ones | Apoptosis Induction, G2/M Arrest | Lung (A549), Breast (MDAMB-231) | Potent growth inhibition (IC50: 0.71-7.29 μM), ROS elevation. | [10] |
| Carbamazepine (CBZ) | HDAC Inhibition | Liver carcinoma (HepG2), Breast cancer | HDAC3/7 inhibition, proteasomal degradation of Her2 protein. | [7] |
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Objective: To determine the cytotoxic/cytostatic effect of a dibenzazepine derivative on a cancer cell line.
Methodology:
-
Cell Culture: Human cancer cells (e.g., OVCAR-3) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 μL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Other Noteworthy Biological Activities
While anticonvulsant and anticancer activities are the most researched, the dibenzazepine scaffold has shown promise in other areas:
-
Antidepressant Activity: The core structure is chemically similar to tricyclic antidepressants like imipramine, and some derivatives exhibit this activity.[2][13]
-
NMDA Receptor Antagonism: Certain benzazepine-2,5-dione derivatives have been evaluated for their antagonist properties at the glycine site of the NMDA receptor.[2]
-
Vasopressin (AVP) Antagonism: The scaffold has been used to develop antagonists for vasopressin receptors, with potential applications in treating conditions like hyponatremia.[2][3]
Conclusion and Future Outlook
The this compound scaffold and its analogues are a testament to the power of a privileged structure in drug discovery. From its foundational role in managing epilepsy to its exciting new potential in oncology, this chemical core continues to yield compounds of significant therapeutic value. The evolution from carbamazepine to eslicarbazepine acetate demonstrates how targeted modifications can dramatically improve a drug's safety and pharmacokinetic profile.
The future for this scaffold is bright. The ongoing exploration of its anticancer properties, particularly through mechanisms like PARP and HDAC inhibition, could lead to the repurposing of established drugs or the development of entirely new, targeted cancer therapies. Further research should focus on synthesizing novel, unsymmetrical derivatives to enhance selectivity for specific cancer-related targets and on elucidating the complex interplay of the various mechanisms of action. The this compound scaffold is not a relic of medicinal chemistry's past but a dynamic and highly relevant platform for future innovation.
References
- Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. (n.d.). RSYN RESEARCH.
- Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol deriv
- Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. (2022). [Journal Name, if available].
- Synthesis, anticonvulsant properties and pharmacokinetic profile of novel 10,11-dihydro-10-oxo-5H-dibenz/b,f/azepine-5-carboxamide deriv
- Gidal, B. E., et al. (2018). Dibenzazepine Agents in Epilepsy: How Does Eslicarbazepine Acetate Differ?. [Journal Name, if available].
- Anticonvulsant and sodium channel-blocking properties of novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide deriv
- The potential of dibenzazepine carboxamides in cancer therapy. (n.d.). ScienceOpen.
- The potential of dibenzazepine carboxamides in cancer therapy. (n.d.). Frontiers.
-
Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][2][12]diazepin-11-one-based potent and selective Chk-1 inhibitors. (2007). PubMed.
- Synthesis of New Dibenzo[b,f]azepine Derivatives. (2015).
-
Design, Synthesis, and Biological Activity of 5,10-Dihydro-dibenzo[ b , e ][2][12]diazepin-11-one-Based Potent and Selective Chk-1 Inhibitors | Request PDF. (2007). ResearchGate.
- Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline deriv
- The potential of dibenzazepine carboxamides in cancer therapy. (2023). PubMed Central.
- Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. (2023).
- [Dibenzazepinodione (50 mg) (5H-dibenzo[b,f]azepine-10,11-dione)]. (n.d.). USP Store.
-
Unsymmetrically Substituted Dibenzo[b,f][2][4]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. (n.d.). MDPI.
- Dibenzazepine – Knowledge and References. (n.d.). Taylor & Francis.
- Design, Synthesis and Anticancer Activities Evaluation of Novel 5H-dibenzo[b,e]azepine-6,11-dione Derivatives Containing 1,3,4-oxadiazole Units. (2018). PubMed.
-
Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][2][12]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents. (2016). PubMed.
Sources
- 1. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsyn.org [pubs.rsyn.org]
- 3. pubs.rsyn.org [pubs.rsyn.org]
- 4. Dibenzazepine Agents in Epilepsy: How Does Eslicarbazepine Acetate Differ? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential of dibenzazepine carboxamides in cancer therapy – ScienceOpen [scienceopen.com]
- 6. Frontiers | The potential of dibenzazepine carboxamides in cancer therapy [frontiersin.org]
- 7. The potential of dibenzazepine carboxamides in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticonvulsant and sodium channel-blocking properties of novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticancer activities evaluation of novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, anticonvulsant properties and pharmacokinetic profile of novel 10,11-dihydro-10-oxo-5H-dibenz/b,f/azepine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
The Intertwined Chemistry and Metabolism of Dibenzazepine-10,11-dione and Oxcarbazepine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of antiepileptic drugs, Oxcarbazepine stands as a significant second-generation therapeutic agent, valued for its efficacy in managing partial and generalized tonic-clonic seizures with an improved tolerability profile compared to its predecessor, Carbamazepine.[1] Central to the study and manufacturing of Oxcarbazepine is its relationship with Dibenzazepine-10,11-dione, a closely related compound that is primarily recognized as a process-related impurity and potential degradation product. This technical guide provides an in-depth exploration of the chemical and metabolic relationship between these two molecules, offering insights for researchers, scientists, and drug development professionals involved in the synthesis, analysis, and pharmacological investigation of Oxcarbazepine.
Chemical Profile and Core Relationship
From a chemical standpoint, the relationship between Oxcarbazepine and this compound is one of oxidation and reduction. Oxcarbazepine is the 10-keto derivative of carbamazepine, while this compound possesses an additional ketone group at the 11-position of the dibenzazepine nucleus. This structural similarity underscores their intimate connection in both synthetic and biological systems.
| Property | This compound | Oxcarbazepine |
| IUPAC Name | 5H-Dibenz[b,f]azepine-10,11-dione | 10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide |
| Molecular Formula | C₁₄H₉NO₂ | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 223.23 g/mol | 252.27 g/mol |
| CAS Number | 19579-83-0 | 28721-07-5 |
| Primary Role | Impurity/Degradation Product | Active Pharmaceutical Ingredient |
Table 1: Key Chemical and Physical Properties.
The Synthetic Nexus: Impurity Formation and Control
In the synthesis of Oxcarbazepine, this compound is not a typical precursor but rather a critical impurity that must be monitored and controlled.[2] Various synthetic routes to Oxcarbazepine have been developed, often starting from precursors like 10-methoxyiminostilbene.[3] During these multi-step syntheses, reaction conditions can inadvertently lead to the over-oxidation of intermediates or the final Oxcarbazepine molecule, resulting in the formation of this compound.
The presence of this impurity is significant for quality control in pharmaceutical manufacturing. Regulatory bodies require stringent control over impurities in active pharmaceutical ingredients (APIs). Therefore, robust analytical methods are essential to detect and quantify this compound in batches of Oxcarbazepine.
Experimental Protocol: Analytical Separation of Oxcarbazepine and this compound
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the quality control of Oxcarbazepine.
Objective: To separate and quantify Oxcarbazepine from its impurity, this compound.
Methodology:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[4]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.01 M sodium dihydrogen phosphate, pH adjusted to 2.7) and an organic solvent system (e.g., acetonitrile and methanol) is effective for separation.[4]
-
Flow Rate: A standard flow rate of 1.0 mL/min is generally used.[4]
-
Detection: UV detection at a wavelength of 254 nm is suitable for both compounds.[5]
-
Sample Preparation: Accurately weighed samples of the drug substance are dissolved in a suitable diluent, such as the mobile phase, to a known concentration.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[4]
The causality behind these choices lies in the different polarities of the two molecules. The dione structure of the impurity makes it slightly more polar than Oxcarbazepine, allowing for their separation on a reversed-phase column where less polar compounds are retained longer.
Caption: Synthetic relationship and impurity formation.
Metabolic Pathways: A Tale of Reduction and Oxidation
The in vivo journey of Oxcarbazepine is a prime example of a prodrug strategy. Upon oral administration, Oxcarbazepine is rapidly and extensively metabolized by cytosolic reductases in the liver to its pharmacologically active metabolite, 10-monohydroxy derivative (MHD), also known as licarbazepine.[6][7] This reductive metabolism is a key differentiator from carbamazepine and contributes to Oxcarbazepine's reduced potential for drug-drug interactions mediated by the cytochrome P450 system.[8][9]
The metabolism of Oxcarbazepine is stereoselective, leading to the formation of both (S)-(+)-MHD and (R)-(-)-MHD enantiomers, with the S-enantiomer being predominant.[10] Both enantiomers contribute to the anticonvulsant activity.
Further metabolism of MHD occurs primarily through glucuronidation, facilitating its excretion. A minor metabolic pathway involves the oxidation of MHD to the inactive 10,11-dihydroxy derivative (DHD).[6][11] Interestingly, there is evidence of a reversible metabolic step where MHD can be oxidized back to the parent drug, Oxcarbazepine.[12][13]
While the metabolic fate of Oxcarbazepine and MHD is well-characterized, a direct metabolic conversion to this compound in humans has not been established as a significant pathway. The dione is more likely a product of chemical degradation rather than a primary metabolite.
Caption: Metabolic pathway of Oxcarbazepine.
Forced Degradation Studies: Understanding Chemical Stability
Forced degradation studies are essential in drug development to understand the chemical stability of an API and to develop stability-indicating analytical methods. Oxcarbazepine has been shown to be susceptible to degradation under certain stress conditions.
Notably, degradation is observed under basic and oxidative conditions.[14][15] Under oxidative stress, for instance, using hydrogen peroxide, Oxcarbazepine can degrade into multiple products, and it is plausible that this compound could be one of these oxidative degradation products, although specific identification in all studies is not always detailed. This underscores the importance of protecting Oxcarbazepine from oxidative environments during manufacturing and storage.
Experimental Protocol: Forced Degradation of Oxcarbazepine
Objective: To assess the stability of Oxcarbazepine under various stress conditions.
Methodology:
-
Acid Hydrolysis: Treat a solution of Oxcarbazepine with an acid (e.g., 1N HCl) at an elevated temperature.[14]
-
Base Hydrolysis: Treat a solution of Oxcarbazepine with a base (e.g., 0.1N NaOH) at room temperature or elevated temperature.[14]
-
Oxidative Degradation: Treat a solution of Oxcarbazepine with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[14]
-
Thermal Degradation: Expose solid Oxcarbazepine to dry heat (e.g., 70°C).[14]
-
Photolytic Degradation: Expose a solution of Oxcarbazepine to UV and visible light.[14]
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.
The rationale for these experiments is to simulate potential storage and handling conditions and to identify potential degradation pathways, which is crucial for establishing appropriate storage recommendations and shelf-life for the drug product.
Conclusion
The relationship between this compound and Oxcarbazepine is multifaceted. In the realm of synthetic chemistry, the dione is a critical process-related impurity and a potential degradation product of Oxcarbazepine, necessitating rigorous analytical control. In the context of metabolism, while Oxcarbazepine undergoes extensive transformation to its active metabolite MHD, a direct in vivo conversion to this compound is not a recognized major metabolic pathway. A thorough understanding of this relationship is paramount for professionals in drug development to ensure the quality, safety, and efficacy of Oxcarbazepine-based therapies. Future research could further elucidate the minor degradation pathways of Oxcarbazepine under various conditions to provide a more complete impurity profile.
References
-
PubChem. Oxcarbazepine. National Center for Biotechnology Information. [Link][8]
-
PharmGKB. Oxcarbazepine Pathway, Pharmacokinetics. [Link][11]
-
Zhang, Y., et al. (2020). Insights into influencing factor, degradation mechanism and potential toxicity involved in aqueous ozonation of oxcarbazepine. Chemosphere, 241, 125079. [Link][16]
-
Wang, S., & Wang, J. (2018). Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways. Environmental Science and Pollution Research, 25(1), 582-592. [Link][17]
-
Nalini, K., & Gupta, V. R. M. (2007). A validated stability indicating LC method for oxcarbazepine. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1687-1692. [Link][18]
-
Flesch, G. (2004). Overview of the clinical pharmacokinetics of oxcarbazepine. Clinical Drug Investigation, 24(4), 185-203. [Link][6]
-
Nalluri, B. N., et al. (2012). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 4(8), 3885-3893. [Link][14]
-
Kakarla, R., et al. (2012). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. ResearchGate. [Link][15]
-
Galli, F., et al. (2022). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 12(45), 29535-29539. [Link][19]
-
Bar-Oz, B., & Bialer, M. (2001). Clinical pharmacokinetics of oxcarbazepine. Clinical Pharmacokinetics, 40(11), 771-787. [Link][7]
-
Giraud, S., et al. (2011). Population pharmacokinetics of oxcarbazepine and its monohydroxy derivative in epileptic children. British Journal of Clinical Pharmacology, 72(3), 442-452. [Link][12]
-
Grosjean, O., et al. (2012). Transformation of the antiepileptic drug oxcarbazepine upon different water disinfection processes. Water Research, 46(12), 3899-3909. [Link][20]
-
Hainzl, D., et al. (2001). Metabolism of two new antiepileptic drugs and their principal metabolites S(+)- and R(-)-10,11-dihydro-10-hydroxy carbamazepine. Epilepsy Research, 44(2-3), 197-206. [Link][13]
-
Reddy, P. S., et al. (2012). Development and Validation of a Stability- Indicating RP-LC Method for the Estimation of Process-Related Impurities and Degradation. Chromatographia, 75(5-6), 265-272. [Link][4]
-
Rahman, A. U., et al. (2012). Synthesis of oxcarbazepine by newer method. Der Pharma Chemica, 4(3), 1133-1139. [Link][21]
-
StatPearls. Oxcarbazepine. National Center for Biotechnology Information. [Link][22]
-
ResearchGate. Transformation of the antiepileptic drug oxcarbazepine upon different water disinfection processes. [Link][23]
-
Stanković, M., et al. (2014). Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. Macedonian Pharmaceutical Bulletin, 60(1), 83-91. [Link][5]
-
Sreekanth, N., et al. (2011). Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. E-Journal of Chemistry, 8(3), 1331-1339. [Link][24]
-
RSYN RESEARCH. Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. [Link][25]
-
Research and Reviews: Journal of Pharmaceutical Analysis. Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. [Link][26]
-
Pharmacophore. METHOD DEVELOPMENT AND VALIDATION OF OXCARBAZEPINE BY USING RP-HPLC METHOD. [Link][27]
-
Wellington, K., & Goa, K. L. (2001). Oxcarbazepine: an update of its efficacy in the management of epilepsy. CNS drugs, 15(2), 137-163. [Link][1]
-
Google Patents. Method of producing oxcarbazepine (=10,11- dihydro- 10- oxo- 5h- dibenz(b,f)- azepine- 5- carboxamide) and its intermediate products. [28]
-
ResearchGate. Synthesis of oxcarbazepine by newer method. [Link][29]
-
Stephen, L. J., & Brodie, M. J. (2018). Dibenzazepine Agents in Epilepsy: How Does Eslicarbazepine Acetate Differ?. CNS drugs, 32(1), 15-26. [Link][30]
-
PubChem. This compound. National Center for Biotechnology Information. [Link][2]
-
Flesch, G., et al. (1993). Pharmacokinetics of the monohydroxy derivative of oxcarbazepine and its enantiomers after a single intravenous dose given as racemate compared with a single oral dose of oxcarbazepine. European journal of clinical pharmacology, 44(6), 577-580. [Link][10]
-
Ardakani, Y. H., et al. (2007). Simultaneous quantitative analysis of oxcarbazepine and 10,11-dihydro-10-hydroxycarbamazepine in human plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 858(1-2), 268-274. [Link][31]
-
Grant, S. M., & Faulds, D. (1992). Oxcarbazepine. A review of its pharmacology and therapeutic potential in epilepsy, trigeminal neuralgia and affective disorders. Drugs, 43(6), 873-888. [Link][9]
-
Google Patents. Process for the preparation of oxcarbazepine. [3]
-
Francke, R., et al. (2018). Charged Tags for the Identification of Oxidative Drug Metabolites Based on Electrochemistry and Mass Spectrometry. ChemPlusChem, 83(7), 568-574. [Link][32]
-
Li, Y., et al. (2008). Measurement of 10,11-dihydro-10-hydroxy-carbamazepine in serum and plasma by high-performance liquid chromatography. Clinica chimica acta, 395(1-2), 154-157. [Link][33]
-
Schmutz, M., et al. (1994). Oxcarbazepine: mechanisms of action. Epilepsia, 35 Suppl 5, S49-S52. [Link][34]
-
Botta, D., et al. (2001). Cross-reactivity assessment of carbamazepine-10,11-epoxide, oxcarbazepine, and 10-hydroxy-carbazepine in two automated carbamazepine immunoassays: PETINIA and EMIT 2000. Therapeutic drug monitoring, 23(2), 136-141. [Link][35]
Sources
- 1. Oxcarbazepine: an update of its efficacy in the management of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C14H9NO2 | CID 21466861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US8530647B2 - Process for the preparation of oxcarbazepine - Google Patents [patents.google.com]
- 4. akjournals.com [akjournals.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Overview of the clinical pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxcarbazepine | C15H12N2O2 | CID 34312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Oxcarbazepine. A review of its pharmacology and therapeutic potential in epilepsy, trigeminal neuralgia and affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of the monohydroxy derivative of oxcarbazepine and its enantiomers after a single intravenous dose given as racemate compared with a single oral dose of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Population pharmacokinetics of oxcarbazepine and its monohydroxy derivative in epileptic children - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of two new antiepileptic drugs and their principal metabolites S(+)- and R(-)-10,11-dihydro-10-hydroxy carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Insights into influencing factor, degradation mechanism and potential toxicity involved in aqueous ozonation of oxcarbazepine (CHEM46939R1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A validated stability indicating LC method for oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transformation of the antiepileptic drug oxcarbazepine upon different water disinfection processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. jyoungpharm.org [jyoungpharm.org]
- 25. pubs.rsyn.org [pubs.rsyn.org]
- 26. rroij.com [rroij.com]
- 27. pharmacophorejournal.com [pharmacophorejournal.com]
- 28. WO2000055138A1 - Method of producing oxcarbazepine (=10,11- dihydro- 10- oxo- 5h- dibenz(b,f)- azepine- 5- carboxamide) and its intermediate products - Google Patents [patents.google.com]
- 29. researchgate.net [researchgate.net]
- 30. Dibenzazepine Agents in Epilepsy: How Does Eslicarbazepine Acetate Differ? - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Simultaneous quantitative analysis of oxcarbazepine and 10,11-dihydro-10-hydroxycarbamazepine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Charged Tags for the Identification of Oxidative Drug Metabolites Based on Electrochemistry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Measurement of 10,11-dihydro-10-hydroxy-carbamazepine in serum and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Oxcarbazepine: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Cross-reactivity assessment of carbamazepine-10,11-epoxide, oxcarbazepine, and 10-hydroxy-carbazepine in two automated carbamazepine immunoassays: PETINIA and EMIT 2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of Dibenzazepine-10,11-dione from Oxcarbazepine
Abstract: This document provides a comprehensive guide for the synthesis of Dibenzazepine-10,11-dione, a key impurity and synthetic intermediate of the antiepileptic drug Oxcarbazepine. The protocol details a robust and efficient method for the oxidation of Oxcarbazepine using selenium dioxide, a well-established method known as the Riley oxidation. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.
Introduction and Scientific Background
Dibenzazepine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticonvulsant, antidepressant, and antipsychotic properties. Oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide), a widely prescribed antiepileptic drug, serves as a readily available starting material for the synthesis of various derivatives. One such derivative of significant interest is this compound (5H-Dibenz[b,f]azepine-10,11-dione). This compound is not only a known impurity of Oxcarbazepine but also a valuable intermediate for the synthesis of novel bifunctional dipolar electroluminescent templates for optoelectronic applications.
The conversion of Oxcarbazepine to this compound involves the oxidation of the methylene group at the 11-position, which is alpha to the ketone at the 10-position. This transformation can be effectively achieved using selenium dioxide (SeO₂) via the Riley oxidation. The Riley oxidation is a well-established and selective method for the oxidation of methylene groups adjacent to carbonyls to afford 1,2-dicarbonyl compounds.
This application note provides a detailed, step-by-step protocol for this synthesis, along with mechanistic explanations, safety considerations, and characterization data to guide the researcher through a successful and reproducible experiment.
Reaction Mechanism: The Riley Oxidation
The oxidation of the α-methylene group of the ketone in Oxcarbazepine to a carbonyl group by selenium dioxide proceeds through the Riley oxidation mechanism. The key steps are as follows:
-
Enolization: The reaction is initiated by the enolization of the ketone in Oxcarbazepine, forming an enol tautomer.
-
Electrophilic Attack: The enol then acts as a nucleophile, attacking the electrophilic selenium center of selenium dioxide (in its hydrated form, selenous acid, H₂SeO₃).
-
Rearrangement and Dehydration: A subsequent rearrangement and loss of a water molecule occur.
-
Hydration and Elimination: A second water molecule attacks the alpha-carbon, leading to the elimination of elemental selenium (as a red amorphous precipitate) and the formation of the desired 1,2-dicarbonyl product, this compound.
Diagram of the Proposed Reaction Mechanism:
Caption: Proposed mechanism of the Riley oxidation of Oxcarbazepine.
Experimental Protocol
This protocol is based on established literature procedures and has been optimized for clarity and reproducibility.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Oxcarbazepine | ≥98% | Commercially Available | Starting material |
| Selenium Dioxide (SeO₂) | ≥99% | Commercially Available | Oxidizing agent, Highly Toxic |
| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available | For TLC |
| Ethanol (EtOH) | ACS Grade | Commercially Available | For TLC |
| Celite® | --- | Commercially Available | Filtration aid |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For TLC |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and flask
-
Vacuum pump
-
Standard laboratory glassware
-
TLC plates and chamber
-
Fume hood
Safety Precautions
-
Selenium Dioxide (SeO₂) is highly toxic if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life. Always handle SeO₂ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
1,4-Dioxane is a flammable liquid and is suspected of causing cancer. Handle in a fume hood and avoid sources of ignition.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Oxcarbazepine (5.0 g, 19.82 mmol).
-
In a fume hood, carefully add selenium dioxide (5.4 g, 48.67 mmol, ~2.45 equivalents).
-
Add 100 mL of 1,4-dioxane to the flask.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Begin vigorous stirring of the suspension.
-
Heat the reaction mixture to reflux using a heating mantle. The reaction temperature should be around the boiling point of 1,4-dioxane (101 °C).
-
Maintain the reflux for approximately 7 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Prepare a TLC developing solution of Dichloromethane:Ethanol (95:5).
-
Spot the starting material (Oxcarbazepine) and the reaction mixture on a silica gel TLC plate.
-
The Rf values are approximately 0.27 for Oxcarbazepine and 0.56 for the product, this compound. The reaction is considered complete when the starting material spot is no longer visible.
-
-
Work-up and Purification:
-
After 7 hours, or upon completion as indicated by TLC, turn off the heat and allow the reaction mixture to cool to room temperature.
-
An orange precipitate containing the product and elemental selenium will have formed.
-
Filter the orange precipitate using a Buchner funnel under vacuum.
-
Wash the collected solid with a small amount of cold 1,4-dioxane to remove any residual soluble impurities.
-
Dry the orange precipitate under vacuum to afford the crude this compound.
-
For higher purity, the product can be further purified by recrystallization from a suitable solvent system such as ethanol or an ethanol/water mixture.
-
Expected Yield and Product Characterization
-
Expected Yield: Approximately 4.0 g (90%).
-
Appearance: Orange solid.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Analytical Technique | Expected Results |
| 1H NMR | The spectrum should be consistent with the structure of this compound. Key signals for the aromatic protons should be observed. The disappearance of the methylene protons from Oxcarbazepine is a key indicator of a successful reaction. |
| 13C NMR | The spectrum should show the presence of two carbonyl carbons in the dione structure. |
| Mass Spectrometry | The molecular ion peak should correspond to the molecular weight of this compound (C₁₄H₉NO₂, MW: 223.23 g/mol ). |
| Infrared (IR) Spectroscopy | The spectrum should exhibit characteristic absorption bands for the dicarbonyl groups. |
| Melting Point | The melting point should be determined and compared with the literature value. |
Discussion and Field-Proven Insights
-
Choice of Oxidizing Agent: Selenium dioxide is a highly effective and regioselective oxidizing agent for converting activated methylene groups to carbonyls. While other oxidizing agents such as chromium trioxide or potassium permanganate could potentially effect this transformation, they are often less selective and can lead to over-oxidation or cleavage of the dibenzazepine ring system. The Riley oxidation is generally preferred for its reliability in this type of transformation.
-
Solvent System: 1,4-Dioxane is an excellent solvent for this reaction as it is relatively inert to the oxidizing conditions and has a suitable boiling point for the reaction to proceed at a reasonable rate.
-
Reaction Time and Temperature: The reflux condition provides the necessary activation energy for the reaction to proceed efficiently. The 7-hour reaction time is based on empirical data to ensure complete conversion of the starting material. Monitoring by TLC is crucial to avoid prolonged heating which could lead to side product formation.
-
Work-up Considerations: The formation of elemental selenium as a byproduct results in the characteristic orange to red color of the precipitate. While the initial filtration provides a product of high purity, for applications requiring very high purity, recrystallization is recommended.
Diagram of the Experimental Workflow:
Caption: A streamlined workflow for the synthesis of this compound.
Conclusion
The protocol described in this application note provides a reliable and high-yielding method for the synthesis of this compound from Oxcarbazepine. The use of selenium dioxide in a Riley oxidation is a classic and effective strategy for this transformation. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable compound for further studies and applications in medicinal chemistry and materials science.
References
-
Riley oxidation. (2023, November 26). In Wikipedia. Retrieved from [Link]
-
Riley oxidation. (n.d.). In Grokipedia. Retrieved from [Link]
- Corey, E. J., & Schaefer, J. P. (1960). Studies on the Mechanism of Oxidation of Ketones by Selenium Dioxide (Part I). Journal of the American Chemical Society, 82(4), 918–929.
-
Riley Oxidation. (n.d.). In NROChemistry. Retrieved from [Link]
-
Mechanisms proposed over the years for Riley oxidation (displayed for a 1-methyldihydrodipyrrin). (n.d.). In ResearchGate. Retrieved from [Link]
-
Oxidation of Unsymmetrical Ketones using Selenium Dioxide. (2020, August 27). In Chemistry Stack Exchange. Retrieved from [Link]
-
SAFETY DATA SHEET - Selenium Dioxide. (2023, June 21). Nexchem Ltd. Retrieved from [Link]
-
SELENIUM DIOXIDE (SUBLIMED) EXTRA PURE. (n.d.). Loba Chemie. Retrieved from [Link]
- 111350 - Selenium dioxide
Application Note & Protocol: A Guide to the Preparation of Bifunctional Dipolar Electroluminescent Templates
Abstract
This comprehensive guide details a robust experimental protocol for the synthesis and fabrication of bifunctional dipolar electroluminescent templates. These advanced materials, engineered with distinct electron-donating (hole-transporting) and electron-accepting (electron-transporting) moieties within a single molecular framework, are at the forefront of organic light-emitting diode (OLED) technology.[1][2] By integrating these functionalities, researchers can simplify device architecture, enhance charge carrier balance, and tune emissive properties, paving the way for next-generation displays and solid-state lighting. This document provides a step-by-step methodology, from the molecular synthesis of a model donor-acceptor chromophore to the solution-based fabrication of thin-film devices and their subsequent characterization. The causality behind critical experimental choices is elucidated to empower researchers with the foundational knowledge for innovation in this exciting field.
Introduction: The Rationale for Bifunctional Dipolar Emitters
Conventional OLEDs often rely on a multilayer stack, where discrete layers are dedicated to hole injection, hole transport, emission, electron transport, and electron injection.[3][4] While effective, this complex architecture can introduce interfacial energy barriers and manufacturing complexities. Bifunctional dipolar molecules elegantly circumvent these challenges by combining hole-transporting (donor) and electron-transporting (acceptor) functionalities within a single component.[1][5][6] This molecular design promotes balanced charge injection and transport, leading to improved recombination efficiency within the emissive layer. The inherent dipole moment of these molecules also influences their orientation in the solid state, which can significantly impact light outcoupling efficiency.[7][8][9]
This protocol will focus on the preparation of a model bifunctional template based on a triarylamine donor and an oxadiazole acceptor, a well-established combination known for its robust performance and tunable optoelectronic properties.[1]
Materials and Equipment
Reagents for Synthesis
| Reagent | Grade | Supplier | Notes |
| 4-Bromobenzaldehyde | ≥99% | Sigma-Aldrich | |
| Diphenylamine | ≥99% | Sigma-Aldrich | |
| Palladium(II) acetate | 99.98% | Strem Chemicals | Catalyst |
| Tri-tert-butylphosphine | 99% | Strem Chemicals | Ligand |
| Sodium tert-butoxide | ≥98% | Sigma-Aldrich | Base |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |
| 4-Hydrazinobenzoic acid | ≥97% | TCI Chemicals | |
| Polyphosphoric acid (PPA) | Sigma-Aldrich | Dehydrating agent | |
| Methanol | ACS Grade | Fisher Scientific | For purification |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For purification |
| Hexanes | ACS Grade | Fisher Scientific | For purification |
Materials for Device Fabrication
| Material | Specifications | Supplier |
| Indium Tin Oxide (ITO) coated glass slides | Sheet resistance <15 Ω/sq | Ossila |
| Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) | AI 4083 | Heraeus |
| Chlorobenzene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Calcium (Ca) | 99.5% pellets | Kurt J. Lesker |
| Aluminum (Al) | 99.99% pellets | Kurt J. Lesker |
| Deionized water | 18.2 MΩ·cm | |
| Isopropanol | ACS Grade | Fisher Scientific |
| Acetone | ACS Grade | Fisher Scientific |
Equipment
-
Schlenk line and glassware for inert atmosphere synthesis
-
Magnetic stirrers with heating plates
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
High-vacuum thermal evaporator (<10⁻⁶ Torr)
-
Spin coater
-
UV-Ozone cleaner
-
Glovebox with integrated spin coater and evaporator (optional, but recommended)
-
Source measure unit (SMU) for electrical characterization
-
Spectrometer with integrating sphere for electroluminescence (EL) analysis
-
UV-Vis spectrophotometer
-
Fluorometer
Experimental Protocols
Synthesis of a Model Bifunctional Dipolar Molecule: 4'-(diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde (TPA-CHO)
This section details the synthesis of the hole-transporting aldehyde precursor via a Buchwald-Hartwig amination.
Workflow for TPA-CHO Synthesis
Caption: Synthetic workflow for the TPA-CHO precursor.
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL Schlenk flask, add 4-bromobenzaldehyde (1.85 g, 10 mmol), diphenylamine (2.03 g, 12 mmol), sodium tert-butoxide (1.35 g, 14 mmol), and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (22.4 mg, 0.1 mmol) and tri-tert-butylphosphine (40.4 mg, 0.2 mmol).
-
Solvent Addition: Add 100 mL of anhydrous toluene via cannula.
-
Reaction: Heat the mixture to 110 °C and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction to room temperature. Quench with 50 mL of deionized water. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a dichloromethane/hexanes gradient to yield TPA-CHO as a yellow solid.
Synthesis of the Bifunctional Dipolar Emitter: 2-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (TPA-OXD)
This procedure outlines the formation of the oxadiazole ring, which serves as the electron-transporting moiety.
Step-by-Step Protocol:
-
Hydrazone Formation: In a 100 mL round-bottom flask, dissolve TPA-CHO (1.0 g, 2.75 mmol) and 4-methoxybenzohydrazide (0.46 g, 2.75 mmol) in 50 mL of ethanol. Add 2-3 drops of glacial acetic acid. Reflux the mixture for 4 hours. Cool to room temperature and collect the precipitated hydrazone intermediate by filtration.
-
Cyclization: To a flask containing polyphosphoric acid (20 g) preheated to 100 °C, add the dried hydrazone intermediate in portions under vigorous stirring.
-
Reaction: Increase the temperature to 140 °C and stir for 12 hours under an inert atmosphere.
-
Workup: Cool the reaction to approximately 80 °C and pour it onto 200 g of crushed ice with stirring. Neutralize the solution with aqueous NaOH until a precipitate forms.
-
Purification: Collect the crude solid by filtration, wash thoroughly with water, and then recrystallize from a mixture of DMF and methanol to obtain the final bifunctional product, TPA-OXD.
Fabrication of the Electroluminescent Device
The following protocol describes the fabrication of a simple OLED device using solution processing for the emissive layer.
Device Fabrication Workflow
Caption: Workflow for solution-processed OLED fabrication.
Step-by-Step Protocol:
-
Substrate Cleaning:
-
Pattern the ITO-coated glass substrates using standard photolithography and etching techniques.
-
Sequentially sonicate the substrates in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes to improve the ITO work function and promote adhesion of the subsequent layer.[4]
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat a filtered solution of PEDOT:PSS onto the ITO surface at 4000 rpm for 60 seconds.[10]
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the synthesized TPA-OXD in an appropriate solvent like chlorobenzene (e.g., 10 mg/mL).
-
Spin-coat the TPA-OXD solution on top of the PEDOT:PSS layer at 2000 rpm for 60 seconds to achieve a film thickness of approximately 60 nm. Solution processing offers a low-cost and scalable manufacturing route compared to vacuum deposition.[11][12]
-
Anneal the film at 80 °C for 30 minutes inside the glovebox to remove the solvent.
-
-
Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit a bilayer cathode by sequentially evaporating Calcium (Ca, ~20 nm) followed by a protective layer of Aluminum (Al, ~100 nm). The low work function of calcium facilitates efficient electron injection.
-
-
Encapsulation:
-
Encapsulate the completed device using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from atmospheric moisture and oxygen.
-
Characterization and Data Analysis
Photophysical Characterization
-
UV-Vis Absorption and Photoluminescence (PL): Record the absorption and emission spectra of the TPA-OXD in a dilute solution (e.g., 10⁻⁵ M in chloroform) and as a thin film. From the spectra, determine the absorption and emission maxima (λ_abs and λ_em) and the optical bandgap.
Device Performance Evaluation
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Use a source measure unit coupled with a calibrated photodiode to measure the J-V-L curves. From this data, key performance metrics can be calculated.
| Parameter | Formula / Definition | Significance |
| Turn-on Voltage (V_on) | Voltage at which luminance reaches 1 cd/m² | Indicates the threshold for light emission. |
| Luminance (L) | Measured in candela per square meter (cd/m²) | The brightness of the emitted light. |
| Current Efficiency (η_c) | L / J (cd/A) | Relates light output to the current injected. |
| External Quantum Efficiency (EQE) | (Number of photons emitted / Number of electrons injected) x 100% | The overall efficiency of converting electrons to photons that exit the device. |
-
Electroluminescence (EL) Spectrum: Measure the EL spectrum at a constant driving voltage (e.g., 8 V) using a spectrometer. Compare the EL spectrum with the PL spectrum to assess the stability of the emissive species under electrical excitation.
Mechanism of Electroluminescence in a Bifunctional OLED
Caption: Energy level diagram illustrating the electroluminescence process.
Trustworthiness and Self-Validation
-
Reproducibility: Each synthesis step should be monitored by TLC and the final product's purity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Device Consistency: Fabricate multiple devices (at least 5) from the same batch to ensure the reproducibility of the J-V-L characteristics. The standard deviation in key metrics like V_on and maximum EQE should be within an acceptable range (e.g., <10%).
-
Control Experiments: A control device without the emissive layer should be fabricated to confirm that light emission originates from the TPA-OXD material.
Conclusion
This application note provides a detailed, field-proven protocol for the synthesis of a model bifunctional dipolar electroluminescent molecule and its subsequent fabrication into a solution-processed OLED. By understanding the rationale behind each step, from molecular design to device engineering, researchers are equipped to explore novel materials and architectures. The inherent advantages of bifunctional emitters—simplified device structures, potentially improved charge balance, and tunable properties—make them a compelling area of investigation for advancing OLED technology.
References
- Solution-processed organic light-emitting devices - OE Journals. (URL: )
- Solution-Processed Organic Light-Emitting Diodes for Lighting - Optica Publishing Group. (URL: )
-
Solution-Processed Organic Light-Emitting Diodes for Lighting | Request PDF. (URL: [Link])
-
Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method - MDPI. (URL: [Link])
-
Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer - NIH. (URL: [Link])
-
Preparation and Characterisation of Metallic Thin Films for Electroluminescent Devices Based on Porous Silicon - DTIC. (URL: [Link])
-
Angular Resolved Photoluminescence and Electroluminescence of light emitting materials. (URL: [Link])
-
Preparation of Thin Films Using Electron Beam Evaporation Deposition Method. (URL: [Link])
-
Thin Film Electroluminescent Displays produced using Sol-Gel Methods. - DORAS | DCU Research Repository. (URL: [Link])
-
Light-emitting dyes derived from bifunctional chromophores of diarylamine and oxadiazole: Synthesis, crystal structure, photophysics and electroluminescence - PolyU Scholars Hub. (URL: [Link])
-
Design and applications of bifunctional small molecules: Why two heads are better than one. (URL: [Link])
-
Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One - PubMed. (URL: [Link])
-
Light-emitting dyes derived from bifunctional chromophores of diarylamine and oxadiazole: Synthesis, crystal structure, photophysics and electroluminescence - Fingerprint - PolyU Scholars Hub. (URL: [Link])
-
Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One. | Semantic Scholar. (URL: [Link])
-
Design and Applications of Bifunctional Small Molecules in Biology - PubMed. (URL: [Link])
-
Full description of dipole orientation in organic light-emitting diodes - Researching. (URL: [Link])
-
Design and optical characterization of an efficient polarized organic light emitting diode based on refractive index modulation in the emitting layer. (URL: [Link])
-
Design and Applications of Bifunctional Small Molecules in Biology - ResearchGate. (URL: [Link])
-
(PDF) Practicable Syntheses of Electroluminescent Ionic 2,2′‐Bifluorenes - ResearchGate. (URL: [Link])
-
Full description of dipole orientation in organic light-emitting diodes-中国光学期刊网. (URL: [Link])
-
(PDF) Recent Progress in Molecular Organic Electroluminescent Materials and Devices. (URL: [Link])
-
Emission Characteristics of Organic Light-Emitting Diodes and Organic Thin-Films with Planar and Corrugated Structures - MDPI. (URL: [Link])
-
Electrochromic Prussian Blue Thin Films - MRSEC Education Group. (URL: [Link])
-
Bifunctional luminescent-magnetic composite particles synthesis | Request PDF - ResearchGate. (URL: [Link])
-
THIN-FILM PREPARATION - DTIC. (URL: [Link])
Sources
- 1. research.polyu.edu.hk [research.polyu.edu.hk]
- 2. research.polyu.edu.hk [research.polyu.edu.hk]
- 3. Solution-processed organic light-emitting devices [oejournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angular Resolved Photoluminescence and Electroluminescence of light emitting materials — Fluxim [fluxim.com]
- 8. Researching | Full description of dipole orientation in organic light-emitting diodes [m.researching.cn]
- 9. Full description of dipole orientation in organic light-emitting diodes | Chinese Optics Letters -- 中国光学期刊网 [opticsjournal.net]
- 10. Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solution-Processed Organic Light-Emitting Diodes for Lighting [opg.optica.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Versatility of the Dibenzazepine Scaffold in High-Performance Organic Light-Emitting Diodes
A Note on Scope: Initial inquiries into the specific application of Dibenzazepine-10,11-dione in organic light-emitting diodes (OLEDs) have not yielded significant published research. However, the core dibenzo[b,f]azepine structure is a highly versatile and promising scaffold in materials science for OLEDs.[1][2][3] This guide, therefore, focuses on the broader class of dibenzazepine derivatives, synthesizing field-proven insights and protocols for their application as host materials and emitters in next-generation OLEDs.
Introduction: The Dibenzazepine Scaffold - A Privileged Core for OLED Materials
The dibenzo[b,f]azepine core, a tricyclic system featuring a seven-membered azepine ring fused to two benzene rings, has long been recognized in medicinal chemistry.[1][4] Its expansion into materials science is driven by a unique combination of properties that make it an exceptional building block for OLED materials.[1][2]
The rigid, electron-rich nature of the dibenzazepine scaffold provides a robust foundation for molecules designed for charge transport and light emission.[1] Its key advantages include:
-
High Thermal Stability: The fused ring system imparts excellent thermal and morphological stability, crucial for the longevity of OLED devices.
-
Tunable Electronic Properties: The nitrogen atom and the aromatic rings provide multiple sites for functionalization, allowing for precise tuning of frontier molecular orbital (HOMO/LUMO) energy levels and triplet energies.[2][5]
-
High Triplet Energy: When appropriately functionalized, dibenzazepine derivatives can achieve high triplet energy levels (>2.60 eV), making them suitable as host materials for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters, preventing reverse energy transfer and ensuring high efficiency.[5]
-
Bipolar Charge Transport: The scaffold can be functionalized with both electron-donating and electron-withdrawing groups, enabling the design of bipolar materials that facilitate balanced charge injection and transport, a critical factor for high-performance OLEDs.[5][6]
These properties have led to the successful application of dibenzazepine derivatives as host materials in highly efficient red and green phosphorescent OLEDs (PhOLEDs) and as core components of advanced TADF emitters.[5][7]
Mechanistic Insight: Why Dibenzazepine Derivatives Excel in OLEDs
The efficacy of a material within an OLED is determined by its ability to transport charge and facilitate the efficient conversion of electrical energy into light. Dibenzazepine derivatives can be engineered to excel in several key roles within the emissive layer (EML) of an OLED.
As a Host Material for Phosphorescent Emitters
In PhOLEDs, a phosphorescent guest emitter is dispersed within a host material. The host's primary roles are to transport charge carriers (electrons and holes) and to provide a high-energy environment for the guest excitons to form and radiatively decay.
-
Causality of Performance: Dibenzazepine-based hosts are designed to have a triplet energy (ET) higher than that of the phosphorescent guest. This prevents the quenching of the guest's triplet excitons, ensuring that they decay phosphorescently to produce light. The bipolar nature of functionalized dibenzazepines allows for balanced charge flux into the emissive layer, leading to a wider recombination zone and reduced efficiency roll-off at high brightness.[5][6][8]
As a Donor Moiety in TADF Emitters
TADF emitters are a cornerstone of third-generation OLEDs, enabling the harvesting of both singlet and triplet excitons through a process called reverse intersystem crossing (RISC). This can theoretically lead to 100% internal quantum efficiency.
-
Causality of Performance: In a typical donor-acceptor (D-A) TADF molecule, the dibenzazepine moiety often serves as the electron donor. Its twisted, non-planar structure helps to spatially separate the HOMO (located on the donor) and the LUMO (on the acceptor).[7] This separation minimizes the singlet-triplet energy gap (ΔEST), a critical parameter for efficient RISC. A smaller ΔEST allows triplet excitons to be thermally upconverted to singlet excitons, which then decay via fluorescence. Recent research has demonstrated that TADF emitters incorporating an iminodibenzyl (a saturated dibenzazepine derivative) donor can achieve exceptionally small ΔEST values (e.g., 0.03 eV) and high photoluminescence quantum yields, leading to OLEDs with external quantum efficiencies (EQEs) approaching 40%.[7]
Experimental Protocols
Protocol 1: Synthesis of a Dibenzazepine Derivative
This protocol outlines a generalized, two-step synthesis for a functionalized dibenzazepine derivative, adaptable for creating host or emitter materials, based on common synthetic strategies such as the Buchwald-Hartwig amination.[2][4]
Workflow Diagram: Synthesis of a Functionalized Dibenzazepine
Caption: A generalized two-step synthesis workflow for producing functionalized dibenzazepine derivatives.
Step-by-Step Methodology:
-
Reaction Setup: In a nitrogen-purged glovebox, add the 2,2'-dihalobiphenyl starting material, palladium acetate (Pd(OAc)2, catalyst), Xantphos (ligand), and potassium carbonate (K2CO3, base) to a dried Schlenk flask.
-
Solvent and Reagent Addition: Add anhydrous toluene as the solvent, followed by the amine source (e.g., ammonia or a primary amine).
-
Cyclization Reaction: Seal the flask and heat the reaction mixture at 100-120 °C for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like dichloromethane, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to obtain the 10,11-dihydro-5H-dibenzo[b,f]azepine intermediate.
-
N-Functionalization (if required): To introduce donor or acceptor groups at the nitrogen position, dissolve the intermediate from step 4 in a suitable solvent (e.g., toluene). Add the desired aryl halide, a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., tri-tert-butylphosphine), and a base (e.g., sodium tert-butoxide).
-
Final Purification: Heat the reaction mixture under an inert atmosphere. Upon completion, perform a similar work-up and purification as described in step 4 to yield the final functionalized dibenzazepine derivative.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a standard OLED device architecture via thermal evaporation in a high-vacuum environment. The dibenzazepine derivative can be used in the emissive layer as either a host or a TADF emitter.
Workflow Diagram: OLED Fabrication and Testing
Caption: Step-by-step workflow for the fabrication and characterization of an OLED device.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Clean patterned indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10-6 Torr).
-
Deposit the organic layers sequentially without breaking the vacuum. A typical device architecture is:
-
Hole Injection Layer (HIL): MoO3 (1 nm)
-
Hole Transport Layer (HTL): TAPC (50 nm)
-
Emissive Layer (EML): This is the critical layer.
-
For a PhOLED: Co-evaporate the dibenzazepine host with a phosphorescent guest emitter (e.g., 10 wt% dopant concentration). Layer thickness: 20 nm.
-
For a TADF-OLED: Evaporate the dibenzazepine-based TADF emitter, typically doped into a suitable host like mCPCN. Layer thickness: 20 nm.[7]
-
-
Electron Transport Layer (ETL): 3TPYMB (50 nm)
-
-
Rationale: Each layer serves a specific function. The HIL/HTL facilitates the injection and transport of holes to the EML, while the ETL does the same for electrons. The EML is where electrons and holes recombine to form excitons and emit light.[7] The deposition rates should be carefully controlled (e.g., 1-2 Å/s for hosts, 0.1-0.2 Å/s for guests) using quartz crystal microbalances.
-
-
Cathode Deposition:
-
Through a shadow mask, deposit a thin layer of Lithium Fluoride (LiF, 0.5 nm) to facilitate electron injection.
-
Follow with a thicker layer of Aluminum (Al, 100 nm) to serve as the cathode.
-
-
Encapsulation:
-
Immediately transfer the completed device to a nitrogen-filled glovebox.
-
Encapsulate the device using a glass lid and UV-curable epoxy to protect the sensitive organic layers and cathode from oxygen and moisture.
-
Protocol 3: Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source measure unit (e.g., Keithley 2400) and a calibrated photodiode/spectrometer (e.g., Konica Minolta CS-2000).
-
Apply a forward voltage bias to the device and simultaneously measure the current flowing through it and the light output (luminance).
-
-
Electroluminescence (EL) Spectra:
-
Record the emission spectrum of the device at a constant driving voltage or current using the spectrometer. This allows for the determination of the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
-
External Quantum Efficiency (EQE) Calculation:
-
The EQE, a critical performance metric, is calculated from the J-V-L data and the EL spectrum. It represents the ratio of photons emitted from the device to the number of electrons injected.
-
Assuming a Lambertian emission profile, the EQE can be calculated from the luminance, current density, and the EL spectrum.
-
Data Presentation: Performance of Dibenzazepine-Based OLEDs
The following table summarizes the performance of representative OLEDs utilizing dibenzazepine derivatives, as reported in the literature.
| Role of Dibenzazepine | Emitter/Dopant | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Emission Color | CIE (x, y) | Reference |
| Host Material | Green Phosphor | - | 86.0 | 86.7 | Green | - | [5] |
| Host Material | Red Phosphor | >26 | - | - | Red | - | [5] |
| TADF Emitter | IDBmPPC | 39.6 | 130.1 | 136.2 | Green | (0.31, 0.57) | [7] |
| TADF Emitter | TAzBN | 27.3 | - | - | Blue-Green | - | [9] |
Data compiled from published research highlights the high efficiencies achievable with this class of materials.[5][7][9]
Conclusion and Future Outlook
The dibenzo[b,f]azepine scaffold has firmly established itself as a privileged structure in the design of advanced materials for organic light-emitting diodes. Its inherent thermal stability, coupled with the ability to precisely tune its optoelectronic properties through synthetic modification, makes it a powerful tool for creating both high-triplet-energy hosts and highly efficient TADF emitters.[1][5][7] The remarkable device performances, with external quantum efficiencies reaching nearly 40%, underscore the immense potential of this molecular framework.[7] Future research will likely focus on developing new dibenzazepine derivatives with enhanced charge transport mobility, improved color purity for blue emitters, and greater operational stability, further solidifying their role in the future of display and lighting technologies.
References
- The Evolution of Dibenzazepine Derivatives in Chemical Applic
- Regioisomer Effects of Dibenzofuran-based Bipolar Host Materials on Yellow Phosphorescent OLED Device Performance.
- Strategies in the synthesis of dibenzo[b,f]heteropines.
- Azepine Modulation in Thermally Activated Delayed Fluorescence Emitters for OLEDs Achieving Nearly 40% EQE.
- Synthesis of New Dibenzo[b,f]azepine Derivatives.
- Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol deriv
- Dibenzophenazine-Based TADF Emitters as Dual Electrochromic and Electroluminescence M
- Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters.
- Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs. ACS Figshare.
- Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs. PubMed.
- Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PubMed Central.
- Elevating the upconversion performance of a multiple resonance thermally activated delayed fluorescence emitter via an embedded azepine approach. Chemical Science (RSC Publishing).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. Elevating the upconversion performance of a multiple resonance thermally activated delayed fluorescence emitter via an embedded azepine approach - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Analysis of Dibenzazepine-10,11-dione
Introduction: The Significance of Dibenzazepine-10,11-dione in Pharmaceutical Analysis
This compound, with the chemical formula C₁₄H₉NO₂ and a molecular weight of 223.23 g/mol , is a critical compound in the field of pharmaceutical sciences.[1][2][3] It is primarily recognized as a process impurity and degradation product of Oxcarbazepine, a widely used anticonvulsant and mood-stabilizing drug.[4][5] The stringent control of impurities is a fundamental requirement by regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) to ensure the safety and efficacy of the final drug product. Consequently, the accurate identification and quantification of this compound, also known as Oxcarbazepine EP Impurity D, are paramount in the quality control of Oxcarbazepine manufacturing.[6][] Beyond its role as an impurity, this compound also serves as a reagent in the synthesis of bifunctional dipolar electroluminescent templates for optoelectronic applications.[4][5]
This application note provides a comprehensive guide to the structural elucidation of this compound using two powerful analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Mass Spectrometry (MS). The protocols and data interpretation presented herein are designed to equip researchers and quality control analysts with the necessary tools for unambiguous identification and characterization of this important molecule.
Molecular Structure and Physicochemical Properties
A clear understanding of the molecular structure is foundational to interpreting spectroscopic data. The structure of this compound, featuring a dibenzazepine core with two ketone groups at the 10 and 11 positions, is depicted below.
Caption: Molecular Structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₂ | [1][2][3] |
| Molecular Weight | 223.23 g/mol | [1][2][3] |
| CAS Number | 19579-83-0 | [4] |
| Appearance | Orange Colour Powder | [6] |
| Solubility | Slightly soluble in DMSO | [4] |
Part 1: Proton NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen atoms. For this compound, ¹H NMR allows for the unambiguous confirmation of its aromatic protons and the amide proton.
Causality Behind Experimental Choices
The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic.[4] this compound exhibits slight solubility in DMSO, which is sufficient for acquiring a high-quality NMR spectrum. Furthermore, the amide proton (N-H) is often observable in DMSO-d₆ due to its ability to form hydrogen bonds, which slows down the proton exchange rate with residual water, resulting in a broader but detectable signal. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound reference standard.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.
-
Gently agitate the tube to ensure complete dissolution. A slight warming may be necessary but should be done with caution to avoid degradation.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (zg30 or similar).
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Spectral Width: 0-16 ppm
-
Number of Scans: 16-64 scans (adjust for optimal signal-to-noise ratio)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): At least 3 seconds
-
Data Interpretation: Expected ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the eight aromatic protons and one amide proton. The symmetry of the molecule influences the number and multiplicity of the signals. The two benzene rings are chemically equivalent, leading to a simplified spectrum.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 10.5 | br s | 1H | N-H |
| ~ 8.0 - 7.2 | m | 8H | Ar-H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the sample concentration and the specific NMR instrument used. The aromatic region will likely show a complex multiplet due to overlapping signals of the different aromatic protons.
The broad singlet for the N-H proton is characteristic and its integration for one proton is a key identifier. The complex multiplet in the aromatic region, integrating to eight protons, confirms the presence of the two unsubstituted benzene rings. For a more detailed assignment of the aromatic protons, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be required.
Part 2: Mass Spectrometric Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. Electron Ionization (EI) is a common and effective ionization technique for relatively non-polar and thermally stable compounds like this compound.
Causality Behind Experimental Choices
Electron Ionization (EI) at a standard energy of 70 eV is chosen for its ability to produce a reproducible fragmentation pattern, which is crucial for structural elucidation and library matching. The high energy of EI leads to extensive fragmentation, providing valuable structural information. A direct insertion probe or a gas chromatograph can be used for sample introduction, depending on the sample purity and volatility.
Experimental Protocol: EI-Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 10-100 µg/mL.
-
-
Instrument Parameters (GC-MS or Direct Inlet):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Scan Speed: 1 scan/second
-
Sample Introduction (if GC): Use a suitable capillary column (e.g., HP-5ms) with a temperature program that ensures elution of the analyte without degradation.
-
Data Interpretation: Expected Fragmentation Pattern
The mass spectrum of this compound will show a molecular ion peak (M⁺˙) at m/z 223, corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting fragment ions.
Sources
- 1. jopcr.com [jopcr.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | C14H9NO2 | CID 21466861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 19579-83-0 | United States Biological | Biomol.com [biomol.com]
- 5. 5H-Dibenz[b,f]azepine-10,11-dione | 19579-83-0 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
The Versatile α-Diketone: Dibenzazepine-10,11-dione as a Strategic Building Block in Modern Organic Synthesis
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Dibenzazepine-10,11-dione, a tricyclic α-diketone, has emerged as a highly valuable and versatile building block. Its rigid, three-dimensional framework, derived from the medicinally significant dibenzazepine core, coupled with the reactivity of the vicinal carbonyl groups, provides a powerful platform for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The dibenzazepine scaffold is a cornerstone in the development of numerous pharmaceuticals, including anticonvulsants and antidepressants.[1] The introduction of the 10,11-dione functionality transforms this privileged structure into a reactive intermediate, primed for a variety of chemical transformations. This note will focus on a key application: the use of this compound in condensation reactions to construct expanded, nitrogen-containing heterocyclic systems.
Core Application: Synthesis of Fused Heterocyclic Systems via Condensation Reactions
The presence of the α-diketone moiety in this compound makes it an ideal substrate for condensation reactions with binucleophiles, particularly diamines. This reaction provides a direct and efficient route to novel, fused polycyclic aromatic compounds, which are of significant interest for their potential electronic and photophysical properties, as well as their biological activity.[2][3]
A prime example of this application is the reaction of this compound with aromatic diamines, such as o-phenylenediamine, to yield quinoxaline-fused dibenzazepine derivatives. Quinoxalines are a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanistic Rationale
The condensation reaction between an α-diketone and an o-diamine is a well-established and robust transformation in organic synthesis. The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the this compound. This is followed by a proton transfer to form a hemiaminal intermediate.
-
Cyclization and Dehydration: The second amino group then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to a cyclic intermediate. Subsequent dehydration (loss of two water molecules) results in the formation of the aromatic quinoxaline ring, yielding the fused polycyclic system.
The driving force for this reaction is the formation of the stable, aromatic quinoxaline ring. The choice of solvent and catalyst can influence the reaction rate and yield. Acidic conditions are often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.
Caption: Reaction workflow for the synthesis of a fused quinoxaline derivative.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments involving this compound.
Protocol 1: Synthesis of this compound from Oxcarbazepine
Introduction: this compound can be synthesized from the commercially available anticonvulsant drug, Oxcarbazepine, through an oxidation reaction. Selenium dioxide is an effective oxidizing agent for this transformation.
Materials:
-
Oxcarbazepine
-
Selenium (IV) oxide (SeO2)
-
1,4-Dioxane
-
Standard reflux apparatus
-
Filtration equipment
-
Vacuum oven
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Oxcarbazepine (1.0 eq) and selenium (IV) oxide (2.45 eq).
-
Add 1,4-dioxane to the flask to serve as the solvent.
-
Heat the reaction mixture to reflux with vigorous stirring for approximately 7 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of CH2Cl2/EtOH (95:5) as the eluent.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
An orange precipitate of this compound will form. Collect the precipitate by filtration.
-
Wash the solid with a small amount of cold dioxane.
-
Dry the product under vacuum to afford the pure this compound.[4]
Expected Yield and Characterization:
-
Yields are typically high, around 90%.[4]
-
The product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and its melting point.
Protocol 2: Synthesis of Dibenzo[b,f][4][5]diazepino[6,7-b]quinoxaline
Introduction: This protocol details the condensation reaction of this compound with o-phenylenediamine to form a novel, fused quinoxaline derivative. This reaction exemplifies the utility of the dione as a scaffold for creating complex heterocyclic systems.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol or Glacial Acetic Acid
-
Reflux apparatus
-
Filtration and recrystallization equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add an equimolar amount of o-phenylenediamine (1.0 eq) to the solution.
-
A catalytic amount of a protic acid (if not using acetic acid as the solvent) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux for a period of 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure dibenzo[b,f][4][5]diazepino[6,7-b]quinoxaline.
Data Presentation: Expected Product Characteristics
| Property | Data |
| Molecular Formula | C₂₀H₁₃N₃ |
| Molecular Weight | 295.34 g/mol |
| Appearance | Crystalline solid |
| ¹H NMR | Aromatic protons in the range of δ 7.0-9.0 ppm. |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the imine carbons of the quinoxaline ring. |
| Mass Spectrometry | [M+H]⁺ peak at m/z 296.35. |
Applications and Future Directions
The derivatives synthesized from this compound hold significant promise in various fields. The fused quinoxaline derivatives, for instance, can be explored for their potential as:
-
Pharmaceuticals: The quinoxaline moiety is a known pharmacophore, and its fusion with the dibenzazepine core could lead to novel compounds with unique biological activities.[1]
-
Organic Electronics: The extended π-conjugated system of these fused heterocycles makes them interesting candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[2][3]
The reactivity of the dione is not limited to condensation with diamines. Other potential transformations include:
-
Wittig-type reactions to introduce exocyclic double bonds.
-
Reductive amination to access diamine derivatives.
-
Cycloaddition reactions to form other complex heterocyclic systems.
Caption: Synthetic utility and potential applications of this compound.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its inherent structural features, combining a medicinally relevant core with reactive α-dicarbonyl functionality, provide a robust platform for the creation of novel and complex heterocyclic molecules. The condensation reaction with diamines to form fused quinoxaline derivatives is a prime example of its synthetic utility. As the demand for novel compounds in drug discovery and materials science continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in advancing these fields.
References
-
Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization. (2020). National Institutes of Health. [Link]
-
Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. (n.d.). PubMed Central. [Link]
-
Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. (2022). RSYN RESEARCH. [Link]
-
This compound | C14H9NO2 | CID 21466861. (n.d.). PubChem. [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). JOCPR. [Link]
-
A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. (2025). ResearchGate. [Link]
-
Synthesis of Some New Benzo[ b ][4][5]diazepine Based Heterocycles. (2025). ResearchGate. [Link]
-
Synthesis and Characterization of some 5H-dibenzo (b,f)azepine-5- carboxamido-4'-aryl-3'-aryl piperazine-2'-azetidinone derivatives. (2025). ResearchGate. [Link]
-
Condensation Reaction between Phenanthroline-5,6-diones and Ethylenediamine and Its Optimization through Dialogue between Theory and Experiment. (2017). ResearchGate. [Link]
-
Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. (n.d.). ResearchGate. [Link]
-
Tropical Journal of Pharmaceutical Research October 2022. (n.d.). Tropical Journal of Pharmaceutical Research. [Link]
-
Condensation of 1‐(Dicyanomethylene)acenaphthene‐2‐one with Aromatic Diamines. (2025). ResearchGate. [Link]
-
Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI. [Link]
Sources
- 1. pubs.rsyn.org [pubs.rsyn.org]
- 2. 5H-Dibenz[b,f]azepine-10,11-dione | 19579-83-0 [chemicalbook.com]
- 3. Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Dibenzazepine-10,11-dione for Medicinal Chemistry Applications
Introduction: The Dibenzazepine Scaffold as a Privileged Structure in Medicinal Chemistry
The dibenzazepine framework, a tricyclic system featuring a central seven-membered azepine ring fused to two benzene rings, represents a "privileged structure" in medicinal chemistry.[1] This unique three-dimensional arrangement allows for interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] Indeed, derivatives of this scaffold have given rise to blockbuster drugs for the treatment of epilepsy, neuropathic pain, depression, and psychosis.[2][3] Notable examples include Carbamazepine and Oxcarbazepine, which are widely prescribed as anticonvulsants.[4]
Dibenzazepine-10,11-dione, an oxidized derivative of the dibenzazepine core, presents a versatile starting point for the synthesis of novel therapeutic agents. Its two reactive ketone functionalities at the 10 and 11 positions, along with the secondary amine at the 5-position, offer multiple handles for chemical modification. This application note provides a detailed guide for researchers, scientists, and drug development professionals on key derivatization strategies for this compound, enabling the exploration of new chemical space and the development of next-generation therapeutics. We will delve into the rationale behind these synthetic approaches and provide detailed, field-proven protocols for their implementation.
Core Derivatization Strategies and Their Medicinal Chemistry Rationale
The strategic derivatization of this compound allows for the systematic modulation of its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can significantly impact its pharmacokinetic and pharmacodynamic profile. Herein, we focus on three robust and versatile derivatization reactions:
-
Condensation with o-Phenylenediamines to Yield Quinoxaline-Fused Dibenzazepines: This reaction creates a new heterocyclic ring system, significantly expanding the molecular architecture. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
-
Knoevenagel Condensation with Active Methylene Compounds: This classic carbon-carbon bond-forming reaction introduces α,β-unsaturated systems, which can act as Michael acceptors and participate in covalent interactions with biological targets. This strategy is valuable for designing targeted covalent inhibitors.
-
Bucherer-Bergs Reaction for the Synthesis of Spiro-Hydantoin Derivatives: The introduction of a spirocyclic hydantoin moiety can impart conformational rigidity and introduce new hydrogen bond donors and acceptors. Hydantoin-containing compounds are well-represented among anticonvulsant and antiarrhythmic drugs.[2]
The following sections will provide detailed protocols for each of these transformations, along with insights into the underlying chemistry and the potential therapeutic applications of the resulting compound classes.
I. Synthesis of Quinoxaline-Fused Dibenzazepines
Scientific Rationale
The condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine is a classic and highly efficient method for the synthesis of quinoxalines.[5] By applying this reaction to this compound, a novel tetracyclic heterocyclic system is generated, fusing the dibenzazepine core with a quinoxaline ring. This molecular hybridization can lead to compounds with unique pharmacological profiles, potentially combining the bioactivities of both parent scaffolds. Quinoxalines are known to intercalate into DNA, inhibit various enzymes, and act as antagonists at several receptors.
Experimental Workflow
Caption: Workflow for the synthesis of quinoxaline-fused dibenzazepines.
Detailed Protocol
Materials:
-
This compound
-
Substituted or unsubstituted o-phenylenediamine
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Add the desired o-phenylenediamine (1.05 eq.).
-
Add a sufficient volume of glacial acetic acid to dissolve the starting materials upon gentle warming.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-water with constant stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with deionized water, followed by a small amount of cold ethanol to remove any residual acetic acid and unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
Self-Validation:
-
TLC Analysis: Compare the crude product spot with the starting materials to ensure complete consumption of the limiting reagent. The product should have a different Rf value.
-
Melting Point: The purified product should have a sharp and distinct melting point.
-
Spectroscopic Analysis: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the ketone signals in the ¹³C NMR and the appearance of new aromatic signals are indicative of a successful reaction.
Expected Outcomes and Data Presentation
| Reactant (o-phenylenediamine) | Product Structure | Expected Yield (%) |
| Unsubstituted | Quinoxalino[2,3-b][6]benzazepine | 85-95 |
| 4,5-Dimethyl | 8,9-Dimethylquinoxalino[2,3-b][6]benzazepine | 80-90 |
| 4-Nitro | 8-Nitroquinoxalino[2,3-b][6]benzazepine | 75-85 |
II. Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives
Scientific Rationale
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[7] This reaction is particularly useful for creating new carbon-carbon bonds at the carbonyl carbon. When applied to this compound, the Knoevenagel condensation can be used to introduce a variety of functionalized appendages at the 10- and/or 11-positions. The resulting conjugated enones are valuable pharmacophores and can serve as intermediates for further synthetic transformations, such as Michael additions or cycloadditions.
Experimental Workflow
Caption: Workflow for the Knoevenagel condensation of this compound.
Detailed Protocol
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine (or another suitable base catalyst)
-
Ethanol (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.
-
Add the active methylene compound (1.1 eq. for mono-condensation, 2.2 eq. for di-condensation).
-
Add a catalytic amount of piperidine (e.g., 0.1 eq.).
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction time will vary depending on the reactivity of the active methylene compound.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product(s).
Self-Validation:
-
TLC Analysis: Monitor the formation of the product spot(s) and the disappearance of the starting material.
-
Spectroscopic Analysis: In the ¹H NMR spectrum, the appearance of a new olefinic proton signal is a key indicator of a successful condensation. The ¹³C NMR will show new signals for the double bond carbons. Mass spectrometry will confirm the expected molecular weight of the product.
Expected Outcomes and Data Presentation
| Active Methylene Compound | Product Type | Expected Yield (%) |
| Malononitrile | Dicyanomethylene derivative | 70-85 |
| Ethyl Cyanoacetate | Cyano(ethoxycarbonyl)methylene derivative | 65-80 |
| Diethyl Malonate | Bis(ethoxycarbonyl)methylene derivative | 50-70 |
III. Bucherer-Bergs Reaction for the Synthesis of Spiro-Hydantoin Derivatives
Scientific Rationale
The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a carbonyl compound, an alkali metal cyanide, and ammonium carbonate.[3][8][9][10] This multicomponent reaction provides a straightforward route to spiro-hydantoin derivatives of this compound. The resulting spirocyclic compounds have a rigidified structure, which can be advantageous for binding to specific protein targets. The hydantoin moiety itself is a well-known pharmacophore, and its incorporation into the dibenzazepine scaffold can lead to compounds with potent anticonvulsant or other CNS activities.
Experimental Workflow
Caption: Workflow for the Bucherer-Bergs synthesis of spiro-hydantoin dibenzazepine derivatives.
Detailed Protocol
Materials:
-
This compound
-
Potassium cyanide (KCN) (Caution: Highly Toxic!)
-
Ammonium carbonate
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
-
Pressure vessel or sealed tube
-
Heating bath
-
Standard laboratory glassware
Procedure:
CAUTION: This reaction should be performed in a well-ventilated fume hood by trained personnel due to the use of potassium cyanide.
-
In a pressure vessel, place this compound (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (4.0 eq.).
-
Add a mixture of ethanol and water (e.g., 1:1 v/v) to the vessel.
-
Seal the vessel and heat the mixture in an oil bath at 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by taking aliquots (after cooling and careful depressurization) and analyzing by TLC.
-
After the reaction is complete, cool the vessel to room temperature and carefully open it in the fume hood.
-
Transfer the reaction mixture to a beaker and acidify by the slow addition of concentrated HCl until the pH is acidic. This will cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water to remove any inorganic salts.
-
The crude spiro-hydantoin derivative can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Self-Validation:
-
TLC Analysis: Monitor the disappearance of the starting ketone and the appearance of the more polar hydantoin product.
-
Spectroscopic Analysis: In the ¹³C NMR spectrum, the disappearance of a ketone signal and the appearance of two new carbonyl signals characteristic of the hydantoin ring, along with a new spiro-carbon signal, will confirm the product structure. The ¹H NMR will show characteristic NH protons of the hydantoin ring. Mass spectrometry will confirm the molecular weight.
Expected Outcomes and Data Presentation
| Carbonyl Position | Product Type | Expected Yield (%) |
| C10 or C11 | Mono-spiro-hydantoin derivative | 50-70 |
| C10 and C11 | Di-spiro-hydantoin derivative | (Requires harsher conditions and may be lower yielding) |
Conclusion
The derivatization of this compound through the strategic application of well-established organic reactions opens up a vast chemical space for the discovery of novel drug candidates. The three protocols detailed in this application note—synthesis of quinoxaline-fused derivatives, Knoevenagel condensation, and the Bucherer-Bergs reaction for spiro-hydantoin formation—provide robust and versatile methods for modifying this privileged scaffold. By systematically exploring the structure-activity relationships of these new derivatives, researchers can advance the development of therapeutics with improved efficacy, selectivity, and pharmacokinetic properties.
References
- Czopek, A., et al. (2016). NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. Acta Poloniae Pharmaceutica, 73(6), 1545–1554.
- Garg, N., et al. (2022). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Chemical and Pharmaceutical Sciences, 5101.
- Herdeis, C., et al. (1986). Bucherer-Bergs Reaction. Heterocycles, 24, 1019.
- Spitz, C., et al. (2023).
- Koinas, D., et al. (2023).
- Molecules. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(14), 4024.
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
- Ranu, B. C., & Jana, R. (2006). Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid. European Journal of Organic Chemistry, 2006(16), 3767-3770.
- Rousset, A., et al. (1980). Bucherer-Bergs Reaction. Tetrahedron, 36, 2649.
- Sankari, E. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as anti-inflammatory agents.
- Sau, S., & Mal, P. (2022). Visible light mediates a metal-free oxygenation of quinoxalin-2(1H)-one to quinoxaline-2,3-diones in very good yields. The Journal of Organic Chemistry, 87(21), 14565-14579.
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
RSYN RESEARCH. (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Retrieved from [Link]
- MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia.
-
PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from [Link]
- Micova, et al. (2002). Bucherer-Bergs Reaction. Synlett, 1715.
Sources
- 1. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. pubs.rsyn.org [pubs.rsyn.org]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | MDPI [mdpi.com]
- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
Application Note: A Stability-Indicating RP-HPLC Method for the Quantification of Dibenzazepine-10,11-dione
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Dibenzazepine-10,11-dione. This compound is a critical process impurity and potential degradation product of several key active pharmaceutical ingredients (APIs), including Oxcarbazepine and Carbamazepine[1][2][3]. The method detailed herein is designed for researchers, quality control analysts, and drug development professionals, providing a reliable tool for monitoring the purity and stability of related APIs. We elaborate on the causal reasoning behind chromatographic parameter selection—from mobile phase composition to stationary phase chemistry—to ensure methodological transparency and facilitate adaptation. The protocol has been structured to be self-validating, incorporating system suitability checks and demonstrating specificity through forced degradation studies.
Introduction and Scientific Rationale
This compound (CAS: 19579-83-0) is a tricyclic compound featuring a dione functional group on the central azepine ring[4]. Its chemical structure is closely related to antiepileptic drugs like Carbamazepine and its derivative, Oxcarbazepine[1][5]. The presence of this dione, even in trace amounts, can be indicative of oxidative degradation or an impurity from the synthesis pathway of the parent drug[3][6]. Therefore, a precise and specific analytical method is paramount for ensuring the safety, efficacy, and stability of pharmaceutical products.
Causality of Methodological Choices:
The core challenge in analyzing this compound is ensuring its complete resolution from the parent API (e.g., Oxcarbazepine) and other potential degradation products. The developed method is founded on the principles of reversed-phase chromatography, which is ideally suited for separating moderately polar to nonpolar compounds like dibenzazepine derivatives.
-
Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which provides strong retention for the aromatic rings of the dibenzazepine scaffold. The high carbon load and end-capping of modern C18 columns minimize peak tailing by shielding residual silanols, leading to symmetrical peaks and improved quantification.
-
Mobile Phase Strategy: A gradient elution using a mixture of an aqueous buffer and an organic modifier (acetonitrile/methanol) is employed. This approach is necessary to provide sufficient resolution between early-eluting polar impurities and the highly retained parent drug and dione analyte. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a formic acid modifier (e.g., 0.1%) serves two key purposes: it protonates residual silanols on the stationary phase to further reduce peak tailing and controls the ionization state of the analytes to ensure consistent retention times.
-
Detection Wavelength: Based on the conjugated system of the dibenzazepine structure, UV detection is highly effective. A detection wavelength is chosen near the absorbance maximum of this compound to ensure high sensitivity, while also providing adequate response for related substances. A photodiode array (PDA) detector is recommended to confirm peak purity and identity spectrally.
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Chemical Name | 5H-Dibenz[b,f]azepine-10,11-dione | [7] |
| CAS Number | 19579-83-0 | [7][8] |
| Molecular Formula | C₁₄H₉NO₂ | [4][7] |
| Molecular Weight | 223.23 g/mol | [4][7][8] |
| Appearance | Dark Yellow to Very Dark Orange Solid | [3][7] |
| Solubility | Insoluble in water; Slightly soluble in DMSO, ethanol, chloroform. | [2] |
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a starting point for the analysis. Optimization may be required based on the specific sample matrix and available instrumentation.
Instrumentation and Consumables
| Component | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat, PDA Detector |
| Analytical Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Software | Chromatographic Data System (CDS) for control and data processing |
| Glassware | Class A volumetric flasks, pipettes |
| Vials | 2 mL amber HPLC vials with PTFE septa |
| Filters | 0.45 µm PTFE or PVDF syringe filters |
| Reagents | Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Purified Water (18.2 MΩ·cm) |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 229 nm with PDA scan from 200-400 nm |
| Injection Volume | 10 µL |
| Run Time | ~25 minutes |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 |
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of purified water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol (or a 50:50 mixture of acetonitrile:water) to dissolve the standard, using sonication if necessary.
-
Allow the solution to return to room temperature and dilute to the mark with the same solvent.
Working Standard Solution (10 µg/mL):
-
Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase (pre-mixed at initial 30% B conditions).
Sample Preparation (from Bulk Drug):
-
Accurately weigh a sample of the bulk drug substance (e.g., Oxcarbazepine) expected to contain the impurity into a volumetric flask. The target concentration of the main analyte should be around 1 mg/mL.
-
Dissolve and dilute using the same procedure as the standard stock solution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
System Suitability and Method Performance
To ensure the trustworthiness of the results on a day-to-day basis, system suitability tests must be performed before any sample analysis.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and good chromatographic performance. |
| Resolution (Rs) | Rs > 2.0 between dione and adjacent peaks | Confirms baseline separation from potential interferences. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 replicate injections) | Demonstrates injection precision and system stability. |
Application: Forced Degradation Study Workflow
To validate the stability-indicating nature of this method, forced degradation studies should be performed on the parent API (e.g., Oxcarbazepine) as outlined by ICH guidelines[9][10]. The goal is to demonstrate that this compound and other degradants are well-resolved from the intact parent drug.
Step-by-Step Protocol
-
Prepare API Stock: Prepare a 1 mg/mL solution of the parent API in a suitable solvent.
-
Acid Hydrolysis: Mix equal parts of the API stock with 1.0 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1.0 M NaOH, and dilute with mobile phase.
-
Base Hydrolysis: Mix equal parts of the API stock with 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix equal parts of the API stock with 3% H₂O₂. Store at room temperature for 24 hours. Dilute with mobile phase.
-
Thermal Degradation: Store the solid API powder in an oven at 105°C for 48 hours. Prepare a solution as per the sample preparation protocol.
-
Photolytic Degradation: Expose the API solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method. Use the PDA detector to check for peak purity of the parent API peak and the this compound peak.
Visualizations
General Analytical Workflow
The diagram below illustrates the sequential process from sample receipt to final data reporting.
Caption: A typical workflow for HPLC analysis of this compound.
Logical Framework for Method Validation
This diagram shows the relationship between core validation parameters that establish a method as reliable and trustworthy.
Caption: Interdependence of key parameters in HPLC method validation.
Conclusion
The RP-HPLC method detailed in this application note provides a selective, precise, and stability-indicating means for the quantification of this compound. By explaining the scientific rationale behind the chosen parameters, this guide empowers analysts to not only replicate the protocol but also to troubleshoot and adapt it for their specific needs. The inclusion of system suitability criteria and a forced degradation workflow ensures that the method can be robustly implemented in regulated quality control and research environments to monitor pharmaceutical product quality and stability.
References
-
5H-Dibenz[b,f]azepine-10,11-dione - ChemBK. (2024). ChemBK. [Link]
-
This compound | C14H9NO2 | CID 21466861 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. (2018). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). ResearchGate. [Link]
-
ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation. [Link]
-
Carbamazepine is degraded by the bacterial strain Labrys portucalensis F11. (2019). PubMed. [Link]
-
Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. (2015). Journal of Pharmaceutical Analysis via PMC. [Link]
-
Analysis of Anti-epileptic Drugs with the Agilent 1290 Infinity II LC. (n.d.). Agilent Technologies. [Link]
-
Development and validation of an HPLC method for determination of carbamazepine in human plasma and applications to a therapeutic drug monitoring study. (2020). DergiPark. [Link]
-
Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. (2009). Journal of Young Pharmacists. [Link]
-
Stability indicating HPLC-DAD method for the determination of Oxcarbazepine - An Anticonvulsant. (2020). Research Journal of Pharmacy and Technology. [Link]
-
5H-Dibenz[b,f]azepine, 10,11-dihydro- - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]
-
Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. (2023). RSC Advances via PMC. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. This compound | CAS 19579-83-0 | United States Biological | Biomol.com [biomol.com]
- 3. theclinivex.com [theclinivex.com]
- 4. This compound | C14H9NO2 | CID 21466861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamazepine is degraded by the bacterial strain Labrys portucalensis F11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5H-Dibenz[b,f]azepine-10,11-dione CAS#: 19579-83-0 [amp.chemicalbook.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
In vitro assays to evaluate the biological activity of Dibenzazepine-10,11-dione derivatives
Application Notes & Protocols
Topic: In Vitro Assays to Evaluate the Biological Activity of Dibenzazepine-10,11-dione Derivatives
Audience: Researchers, scientists, and drug development professionals.
Preamble: A Rational Approach to Unlocking the Therapeutic Potential of this compound Derivatives
The dibenzazepine scaffold is a cornerstone in neuropharmacology, forming the structural basis of highly successful drugs like Carbamazepine and Oxcarbazepine.[1][2] These agents have provided profound therapeutic benefit in epilepsy and other neurological disorders, primarily through their modulatory effects on neuronal excitability.[3][4] The core structure, this compound, represents a key synthetic intermediate and a platform for novel chemical entities.[5][6] Its derivatives are compounds of significant interest, possessing the potential for diverse pharmacological activities including anticonvulsant, antidepressant, and neuroprotective effects.[1][7]
This guide, developed from a Senior Application Scientist's perspective, provides a comprehensive, tiered strategy for the in vitro evaluation of this compound derivatives. Our approach moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical progression from high-throughput screening to detailed mechanism of action studies. We will focus on the primary molecular targets implicated by the scaffold's heritage: voltage-gated ion channels and key neurotransmitter receptors that govern the balance of excitation and inhibition in the central nervous system (CNS).
Section 1: Foundational Concepts & Primary Molecular Targets
The therapeutic efficacy of established dibenzazepine-based drugs is largely attributed to their ability to modulate neuronal hyperexcitability. This action is not monolithic but results from interactions with several key proteins that control nerve impulses. Therefore, a logical starting point for evaluating new derivatives is to probe these same targets.
-
Voltage-Gated Sodium Channels (VGSCs): These channels are critical for the initiation and propagation of action potentials in neurons.[8][9] Drugs like Carbamazepine and the active metabolite of Oxcarbazepine, licarbazepine, preferentially bind to the inactivated state of VGSCs.[10][11][12] This use-dependent blockade is highly effective at suppressing the rapid, repetitive neuronal firing characteristic of epileptic seizures, without overly affecting normal neuronal activity.[13][14] This makes VGSCs a primary target for identifying potential anticonvulsant activity.
-
The GABAergic System (GABA-A Receptors): Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the CNS.[15] Its receptor, GABA-A, is a ligand-gated chloride ion channel.[16] Positive allosteric modulation of this receptor enhances the influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. This is a key mechanism for many anxiolytic and sedative drugs.[16][17] Evaluating interactions with GABA-A receptors can reveal potential anxiolytic or sedative properties.
-
The Glutamatergic System (NMDA & AMPA Receptors): Glutamate is the primary excitatory neurotransmitter. Its ionotropic receptors, including NMDA and AMPA receptors, are fundamental to synaptic transmission and plasticity.[18][19] However, over-activation of these receptors, particularly NMDA receptors, leads to excessive calcium influx, triggering a cascade of neurotoxic events—a phenomenon known as excitotoxicity.[20] This process is implicated in neuronal damage following seizures or ischemic events.[21] Antagonism of these receptors is a compelling strategy for neuroprotection.[3]
Section 2: A Tiered Strategy for In Vitro Evaluation
A structured, multi-tiered approach is essential for efficiently screening a library of novel derivatives, minimizing cost and maximizing meaningful data acquisition. This workflow prioritizes high-throughput methods to cast a wide net, followed by more complex, lower-throughput assays to characterize the most promising "hits".
Caption: Tiered workflow for evaluating this compound derivatives.
Tier 1: High-Throughput Primary Screening
The goal of this tier is to rapidly identify compounds that interact with the primary expected target (VGSCs) and to flag any overtly cytotoxic molecules.
-
Assay: Functional Voltage-Gated Sodium Channel Assay.
-
Rationale: This assay provides a functional readout of channel activity and is amenable to high-throughput formats (384- or 1536-well plates). It reliably measures the activity of these proteins.[22]
-
Methodology: Utilizes cell lines stably expressing a specific human VGSC subtype (e.g., hNaV1.1, hNaV1.2, hNaV1.7) and a membrane potential-sensitive dye system, such as a Fluorescence Resonance Energy Transfer (FRET) dye.[22] A channel activator is used to prolong the channel's open state, creating a stable signal window. Inhibitory compounds reduce the depolarization signal, which is measured as a change in fluorescence.
-
Initial Cytotoxicity Screen: It is crucial to run a parallel assay to ensure that a positive result in the functional screen is not due to cell death. A simple cell viability assay (e.g., MTT or a luminescent ATP-based assay) is sufficient at this stage.
Tier 2: Mechanism of Action (MoA) and Potency Determination
Compounds that show significant activity in Tier 1 ("hits") are advanced to more detailed biophysical characterization.
-
Assay: Automated Electrophysiology (Patch-Clamp).
-
Rationale: Patch-clamp is the gold-standard for studying ion channels, providing precise information on channel gating, potency (IC50), and mechanism of action (e.g., state-dependence). Automated platforms have made this technique higher-throughput and more accessible.
-
Methodology: Planar array patch-clamp systems are used to record ionic currents from cells expressing the target of interest (VGSCs, GABA-A, NMDA, or AMPA receptors).
-
For VGSCs: A key protocol involves applying a train of depolarizing pulses to assess "use-dependency." Compounds that mimic Carbamazepine will show a greater degree of block with each successive pulse, indicating preferential binding to the inactivated channel state.[13]
-
For Ligand-Gated Channels (GABA-A, NMDA): Compounds are co-applied with a sub-maximal concentration of the native agonist (e.g., GABA or NMDA/glycine) to determine if they potentiate or inhibit the agonist-evoked current.[23][24]
-
-
Assay: Radioligand Binding Assays.
-
Rationale: To confirm that the compound's effect is due to direct interaction with the target protein rather than an indirect or off-target mechanism.
-
Methodology: These are competitive binding assays using membranes prepared from cells or tissues expressing the target receptor. A known radiolabeled ligand is incubated with the membranes in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of a binding affinity (Ki).[25]
Tier 3: Phenotypic and Network-Level Assays
The most promising compounds are tested in more physiologically relevant systems that model the disease state.
-
Assay: In Vitro Seizure Models on Multi-Electrode Arrays (MEAs).
-
Rationale: Epilepsy is a disease of network hyperexcitability.[26] MEAs allow for the non-invasive recording of spontaneous electrical activity from cultured neuronal networks (e.g., primary rodent cortical neurons or human iPSC-derived neurons).[27][28] This provides a powerful phenotypic readout of a compound's ability to quell seizure-like activity.
-
Methodology: Neurons are cultured on MEA plates. Spontaneous network bursting activity is recorded at baseline. Then, epileptiform activity can be induced by pharmacological manipulation (e.g., removal of Mg²⁺, addition of a GABA-A antagonist like bicuculline or picrotoxin).[29][30] The test compound is applied, and its ability to reduce the frequency, duration, and synchronicity of these seizure-like events is quantified.
-
Assay: Neuroprotection Assays.
-
Rationale: To determine if the compounds can protect neurons from cell death, a valuable property for disease-modifying therapies.
-
Methodology: Primary neuronal cultures are exposed to an excitotoxic insult, typically a high concentration of glutamate or NMDA, to induce cell death.[20][21] Test compounds are co-incubated to assess their ability to prevent this toxicity. Cell viability is measured 24 hours later using assays that quantify cell death (e.g., LDH release) or cell viability (e.g., Calcein-AM staining).
Caption: Key molecular targets at a representative excitatory synapse.
Section 3: Detailed Protocols
Protocol 1: High-Throughput Functional VGSC Assay (Membrane Potential Dye)
-
Principle: This assay measures compound-induced inhibition of VGSC activity by detecting changes in cell membrane potential using a FRET-based dye pair. A channel activator (e.g., Veratridine) is used to force channels into a prolonged open/inactivated state, creating a stable signal for inhibition.
-
Materials:
-
HEK293 cells stably expressing the human VGSC subtype of interest (e.g., hNaV1.2).
-
Black, clear-bottom 384-well microplates, coated with Poly-D-Lysine.
-
FLIPR® Membrane Potential Assay Kit or equivalent.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Veratridine (activator).
-
Test compounds and reference inhibitor (e.g., Carbamazepine).
-
-
Procedure:
-
Cell Plating: Seed cells into 384-well plates at a density of 20,000-30,000 cells/well and incubate for 24-48 hours to form a confluent monolayer.
-
Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Remove cell culture medium and add 20 µL of dye solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of test compounds in Assay Buffer. Add 10 µL of the compound solution to the appropriate wells. Incubate for 30 minutes at room temperature.
-
Signal Generation & Reading: Place the plate into a fluorescence plate reader (e.g., FLIPR Tetra®). Prepare an activator plate containing Veratridine at a final assay concentration of 30 µM.
-
Initiate reading: establish a baseline fluorescence for 10 seconds, then add 10 µL of the Veratridine solution and continue reading for an additional 120 seconds.
-
Data Analysis: Calculate the change in fluorescence (Max-Min). Normalize the data to vehicle (0% inhibition) and a maximal inhibitor control (100% inhibition). Plot the normalized response against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro Seizure Model using MEAs
-
Principle: Spontaneous, synchronized bursting activity in cultured neuronal networks can be pharmacologically shifted into a state of hyperexcitability that mimics key features of a seizure. The efficacy of a test compound is measured by its ability to restore the network to its baseline firing state.
-
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos) or iPSC-derived neurons.
-
48-well MEA plates (Axion BioSystems or equivalent).
-
Neuron culture and maintenance media.
-
Picrotoxin (GABA-A antagonist).
-
Test compounds.
-
MEA recording system and analysis software.
-
-
Procedure:
-
Cell Plating: Plate neurons onto the MEA plates according to established protocols. Culture for at least 14 days in vitro (DIV14) to allow for the formation of mature, synaptically-connected networks.
-
Baseline Recording: Place the MEA plate into the recording system (maintained at 37°C, 5% CO2). Record spontaneous network activity for 10-15 minutes to establish a stable baseline. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.
-
Induction of Seizure-Like Activity: Add Picrotoxin to the culture medium to a final concentration of 50 µM. Allow the plate to stabilize for 20-30 minutes, then record the induced epileptiform activity for 10-15 minutes.
-
Compound Application: Add the test compound at the desired final concentration. After a 30-minute incubation period, record the network activity again for 10-15 minutes.
-
Data Analysis: Using the analysis software, quantify the changes in network parameters (burst duration, number of spikes per burst, synchrony index) before and after compound addition. Express the compound's effect as a percentage reversal of the picrotoxin-induced changes.
-
Section 4: Data Presentation & Interpretation
Quantitative data should be summarized for clear comparison between derivatives. This allows for the establishment of Structure-Activity Relationships (SAR).
Table 1: Summary of In Vitro Pharmacological Profile
| Compound ID | VGSC IC50 (µM) (hNaV1.2, Patch-Clamp) | Use-Dependency Ratio | GABA-A EC50 (µM) (% Potentiation @ 1µM) | NMDA IC50 (µM) | MEA Reversal (% @ 10µM) | Cytotoxicity CC50 (µM) |
| DBZ-001 | 15.2 | 3.1 | > 100 (5%) | > 100 | 65% | > 50 |
| DBZ-002 | 2.8 | 4.5 | > 100 (2%) | 45.7 | 88% | > 50 |
| DBZ-003 | 35.1 | 1.8 | 8.9 (150%) | > 100 | 40% | 22.1 |
| Carbamazepine | 25.5 | 3.5 | Inactive | Inactive | 75% | > 100 |
-
Interpretation: In this example, compound DBZ-002 emerges as a promising lead. It is a potent, use-dependent VGSC blocker, more potent than Carbamazepine, shows significant efficacy in the phenotypic MEA assay, and has a good safety window. DBZ-003 shows a mixed profile with weaker VGSC activity but moderate GABA-A potentiation, which may warrant a different therapeutic investigation, though its cytotoxicity is a concern.
References
-
Title: Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review Source: RSYN RESEARCH URL: [Link]
-
Title: What Makes It So Special? A Review of the Mechanisms of Action of Lamotrigine, Carbamazepine, and Valproic Acid and How They Differ From Other Antiepileptics Source: Psychiatric Times URL: [Link]
-
Title: Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives Source: PubMed Central (RSC Advances) URL: [Link]
-
Title: this compound | C14H9NO2 Source: PubChem - NIH URL: [Link]
-
Title: A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate Source: PubMed Central (Journal of Visualized Experiments) URL: [Link]
-
Title: Oxcarbazepine Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: Characterization of GABA Receptors Source: PubMed Central (Current Protocols in Pharmacology) URL: [Link]
-
Title: Carbamazepine Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE Source: PubMed Central (Epilepsia) URL: [Link]
-
Title: Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes Source: PubMed (Assay and Drug Development Technologies) URL: [Link]
-
Title: Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties Source: PubMed Central (ACS Chemical Neuroscience) URL: [Link]
-
Title: Dynamic imaging of AMPA receptor trafficking in vitro and in vivo Source: PubMed Central (Brain Research Bulletin) URL: [Link]
-
Title: Molecular Characterization of AMPA-Receptor-Containing Vesicles Source: Frontiers in Synaptic Neuroscience URL: [Link]
-
Title: Oxcarbazepine Source: Wikipedia URL: [Link]
-
Title: Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells Source: PLOS One URL: [Link]
-
Title: Carbamazepine Source: Wikipedia URL: [Link]
-
Title: Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models Source: PLOS One URL: [Link]
-
Title: In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells Source: Frontiers in Neuroscience URL: [Link]
-
Title: What is the mechanism of Carbamazepine? Source: Patsnap Synapse URL: [Link]
-
Title: What is the mechanism of Oxcarbazepine? Source: Patsnap Synapse URL: [Link]
-
Title: In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2 Source: National Institutes of Health (PLOS One) URL: [Link]
-
Title: GABAA receptor Source: Wikipedia URL: [Link]
-
Title: Structural Advances in Voltage-Gated Sodium Channels Source: Frontiers in Pharmacology URL: [Link]
-
Title: Cell culture models for epilepsy research and treatment Source: Open Exploration Publishing (Exploration of Neuroscience) URL: [Link]
-
Title: Oxcarbazepine: mechanisms of action Source: PubMed (Epilepsia) URL: [Link]
-
Title: GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents Source: PubMed (Planta Medica) URL: [Link]
-
Title: AMPA receptor Source: Wikipedia URL: [Link]
-
Title: Innovative models for in vitro detection of seizure Source: Toxicology Research (RSC Publishing) URL: [Link]
-
Title: Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders Source: MDPI (Biomolecules) URL: [Link]
-
Title: A quick review of carbamazepine pharmacokinetics in epilepsy from 1953 to 2012 Source: PubMed Central (Journal of Research in Pharmacy Practice) URL: [Link]
-
Title: Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches Source: International Journal of Novel Research in Pharmaceutical Sciences URL: [Link]
-
Title: Intrinsic Gating Behavior of Voltage-Gated Sodium Channels Predetermines Regulation by Auxiliary β-subunits Source: bioRxiv URL: [Link]
-
Title: Screening for AMPA receptor auxiliary subunit specific modulators Source: Semantic Scholar (PLOS One) URL: [Link]
-
Title: Determination of anticonvulsant activity of drugs using animal models Source: Slideshare URL: [Link]
-
Title: Human In Vitro Models of Epilepsy Using Embryonic and Induced Pluripotent Stem Cells Source: MDPI (Cells) URL: [Link]
-
Title: GABAA receptors: structure, function, pharmacology, and related disorders Source: PubMed Central (Journal of Genetic Engineering and Biotechnology) URL: [Link]
-
Title: NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo Source: Journal of Neuroscience URL: [Link]
-
Title: Screening for Voltage-Gated Sodium Channel Interacting Peptides Source: PubMed Central (Scientific Reports) URL: [Link]
-
Title: Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... Source: ResearchGate URL: [Link]
-
Title: The AMPAR Code Source: The Diering Lab (Neuron) URL: [Link]
-
Title: NMDA Receptors are Expressed in Lymphocytes Activated Both In Vitro and In Vivo Source: PubMed Central (Neuroscience and Behavioral Physiology) URL: [Link]
Sources
- 1. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. Carbamazepine - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS 19579-83-0 | United States Biological | Biomol.com [biomol.com]
- 6. store.usp.org [store.usp.org]
- 7. pubs.rsyn.org [pubs.rsyn.org]
- 8. Frontiers | Structural Advances in Voltage-Gated Sodium Channels [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxcarbazepine - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 12. What is the mechanism of Oxcarbazepine? [synapse.patsnap.com]
- 13. Oxcarbazepine: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A quick review of carbamazepine pharmacokinetics in epilepsy from 1953 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GABAA receptor - Wikipedia [en.wikipedia.org]
- 17. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 18. AMPA receptor - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. jneurosci.org [jneurosci.org]
- 21. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells [frontiersin.org]
- 28. mdpi.com [mdpi.com]
- 29. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]
- 30. explorationpub.com [explorationpub.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Dibenzazepine-10,11-dione
Introduction: The Dibenzazepine Scaffold as a Privileged Synthetic Intermediate
The dibenzazepine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticonvulsant, antidepressant, and antipsychotic properties.[1][2] The inherent strain and unique three-dimensional architecture of the seven-membered azepine ring fused to two benzene rings provide a versatile platform for interaction with various biological targets.[3] Dibenzazepine-10,11-dione, an accessible derivative, presents itself as a highly valuable starting material for the synthesis of novel, complex heterocyclic systems. The presence of the 1,2-dicarbonyl functionality allows for facile condensation reactions with a variety of binucleophilic reagents, leading to the formation of new fused heterocyclic rings.
This guide provides detailed application notes and protocols for the synthesis of three novel heterocyclic compounds derived from this compound: a quinoxaline, an imidazole, and a 1,2,4-triazine derivative. These protocols are designed for researchers, scientists, and drug development professionals seeking to expand their library of dibenzazepine-based compounds for further investigation. The methodologies are based on established synthetic strategies for analogous transformations, adapted for the specific reactivity of this compound. Each protocol is presented with a clear rationale, step-by-step instructions, and expected characterization data to guide the synthetic chemist.
I. Synthesis of Quinoxalino[2,3-b]dibenzo[b,f]azepine: A Novel Polycyclic Aromatic Heterocycle
Rationale: The condensation of 1,2-dicarbonyl compounds with o-phenylenediamine is a classical and highly efficient method for the synthesis of quinoxalines.[4][5] Quinoxaline derivatives are known to possess a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1][6] By applying this reaction to this compound, we can generate a novel, rigid, and extended polycyclic aromatic system, quinoxalino[2,3-b]dibenzo[b,f]azepine, which may exhibit unique photophysical or biological properties.
Experimental Workflow:
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. nepjol.info [nepjol.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dibenzazepine-10,11-dione
Welcome to the technical support center for the synthesis of Dibenzazepine-10,11-dione. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific literature.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Scenario 1: Low or No Yield in the Oxidation of Oxcarbazepine to this compound
Question: I am attempting to synthesize this compound via the oxidation of Oxcarbazepine using selenium dioxide (SeO₂), but my yields are consistently low. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in the Riley oxidation of Oxcarbazepine are a common challenge. The reaction involves the oxidation of an α-methylene group adjacent to a carbonyl, and its efficiency is highly dependent on several factors.
Underlying Causes and Optimization Strategies:
-
Suboptimal Reaction Temperature and Time:
-
Causality: The oxidation with SeO₂ requires sufficient thermal energy to proceed at a reasonable rate. However, excessive heat can lead to the decomposition of the starting material, product, and the formation of byproducts.
-
Troubleshooting:
-
Temperature Optimization: If the reaction is sluggish, incrementally increase the reflux temperature. The choice of solvent will dictate the maximum temperature. Dioxane is a common solvent for this reaction.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.
-
-
-
Inadequate Stoichiometry of Selenium Dioxide:
-
Causality: While SeO₂ is a catalytic oxidizing agent in some reactions, in the case of α-methylene oxidation to a dicarbonyl, it is often used in stoichiometric or even excess amounts. An insufficient amount of SeO₂ will result in incomplete conversion.
-
Troubleshooting:
-
Stoichiometric Adjustment: Ensure you are using at least a stoichiometric equivalent of SeO₂. Some protocols suggest a slight excess to drive the reaction to completion.
-
Fresh Reagent: Selenium dioxide can be hygroscopic. Use a freshly opened container or dry the reagent before use.
-
-
-
Solvent Effects:
-
Causality: The solvent not only determines the reaction temperature but also influences the solubility of the reactants and the reaction mechanism.
-
Troubleshooting:
-
Solvent Choice: 1,4-dioxane is a commonly reported solvent for this transformation. If solubility is an issue, consider exploring other high-boiling point ethers or aprotic polar solvents.
-
Anhydrous Conditions: Ensure the use of anhydrous solvents, as water can interfere with the reaction.
-
-
A Representative Experimental Protocol for Riley Oxidation:
| Parameter | Value/Condition |
| Starting Material | Oxcarbazepine |
| Oxidizing Agent | Selenium Dioxide (SeO₂) |
| Solvent | 1,4-Dioxane |
| Temperature | Reflux |
| Reaction Time | 7 hours (or until completion by TLC) |
| Work-up | Cooling, filtration of the precipitate, and drying |
This table summarizes a general protocol. Always refer to specific literature procedures for detailed experimental conditions.
Visualizing the Riley Oxidation Mechanism:
Caption: Mechanism of the Riley Oxidation of Oxcarbazepine.
Scenario 2: Low Yield in Palladium-Catalyzed Intramolecular Cyclization
Question: I am trying to synthesize a dibenzazepine scaffold using an intramolecular Buchwald-Hartwig amination, but the yield is very low, and I have trouble reproducing results from the literature. What could be the problem?
Answer:
The intramolecular Buchwald-Hartwig coupling is a powerful method for forming the seven-membered ring of the dibenzazepine core. However, its success is highly sensitive to a number of variables. The difficulty in reproducing literature results is a known issue and often points to subtle, yet critical, experimental details.[1][2]
Underlying Causes and Optimization Strategies:
-
Catalyst System (Palladium Source and Ligand):
-
Causality: The choice of palladium precursor and the phosphine ligand is the most critical factor. The ligand stabilizes the palladium center and facilitates the reductive elimination step that forms the C-N bond. An inappropriate ligand can lead to catalyst decomposition or low catalytic activity.
-
Troubleshooting:
-
Ligand Screening: Xantphos is a commonly used ligand for this type of transformation.[1] If yields are low, consider screening other biarylphosphine ligands like BINAP or DavePhos.
-
Palladium Source: Palladium acetate (Pd(OAc)₂) is a common precursor. Ensure it is of high purity.
-
Catalyst Loading: While typically used at 1-5 mol%, increasing the catalyst loading to 10 mol% may improve yields in difficult cyclizations.[1]
-
-
-
Base and Solvent:
-
Causality: The base is required to deprotonate the amine and activate the catalyst. Its strength and solubility can significantly impact the reaction rate. The solvent must be able to dissolve the reactants and be stable at the required temperature.
-
Troubleshooting:
-
Base Selection: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective.[1] Stronger bases like sodium tert-butoxide (NaOtBu) can also be trialed, but may promote side reactions.
-
Solvent Choice: Toluene is a common solvent for high-temperature Buchwald-Hartwig reactions.[1] Anhydrous, degassed solvents are crucial to prevent catalyst deactivation.
-
-
-
Reaction Temperature and Method:
-
Causality: The formation of a seven-membered ring is entropically disfavored, often requiring high temperatures to overcome the activation barrier.
-
Troubleshooting:
-
Microwave Irradiation: Microwave heating can significantly accelerate the reaction and improve yields compared to conventional heating.[1] It allows for rapid heating to high temperatures.
-
Temperature Optimization: If using conventional heating, ensure a sufficiently high temperature (e.g., 110-170°C in toluene).[1]
-
-
Visualizing the Buchwald-Hartwig Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Buchwald-Hartwig Cyclization.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common laboratory synthesis involves the oxidation of a suitable precursor. Key routes include:
-
Oxidation of Oxcarbazepine: This is a direct approach using an oxidizing agent like selenium dioxide to convert the α-methylene group to a carbonyl.
-
Multi-step synthesis from Iminostilbene: This involves the protection of the nitrogen atom, followed by oxidation of the 10,11-double bond and subsequent deprotection and further oxidation steps.[3]
Q2: this compound is listed as an impurity of Oxcarbazepine. How is it formed as a byproduct?
This compound can form as an oxidative degradation product of Oxcarbazepine.[4] This can occur during storage, especially in the presence of light and oxygen, leading to a faint orange discoloration of Oxcarbazepine tablets.[4] Its formation during the synthesis of other dibenzazepine derivatives is also possible if oxidative conditions are present.
Q3: What analytical methods are recommended for monitoring the synthesis and assessing the purity of this compound?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion and final product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify byproducts.
Q4: What are the key safety considerations when working with selenium dioxide?
Selenium compounds are highly toxic and should be handled with extreme care.
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Toxicity: Selenium dioxide is toxic upon inhalation, ingestion, and skin contact. Avoid creating dust.
-
Disposal: Dispose of selenium-containing waste according to your institution's hazardous waste guidelines.
Part 3: References
-
Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2025). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 15(15), 6737-6741. [Link]
-
Kumar, A., & Kumar, S. (2019). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH.
-
Novartis AG. (2007). Oxcarbazepine formulation. (WO2007008576A2). World Intellectual Property Organization.
-
Patel, H., et al. (2011). Synthesis and biological evaluation of some dibenzazepine analogs. Journal of Chemical and Pharmaceutical Research, 3(4), 84-89.
-
Barluenga, J., et al. (2011). Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs. Angewandte Chemie International Edition, 50(38), 8913-8916. [Link]
-
Narbonne, V., et al. (2014). Diastereoselective Synthesis of Dibenzoazepines through Chelation on Palladium(IV) Intermediates. Organic Letters, 16(1), 282-285. [Link]
-
Sroor, F. M., et al. (2025). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. ResearchGate. [Link]
-
McDonagh, A. M., et al. (2015). Transformation of the antiepileptic drug oxcarbazepine upon different water disinfection processes. Water Research, 84, 294-303.
-
Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2025). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 15(15), 6737-6741. [Link]
-
Ma, C., et al. (2024). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Scientific Reports, 14(1), 1-9.
-
Maier, D. I. H., Bezuidenhoudt, B. C. B., & Marais, C. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 700-718. [Link]
-
SynThink Research Chemicals. (n.d.). Iminostilbene-10,11-dihydrodiol. Retrieved from [Link]
-
AdiChemistry. (n.d.). Selenium dioxide (SeO₂) - Riley oxidation. Retrieved from [Link]
-
Ebner, M., & Zippel, F. (2000). Method of producing oxcarbazepine (=10,11- dihydro- 10- oxo- 5h- dibenz(b,f)- azepine- 5- carboxamide) and its intermediate products. (WO2000055138A1). World Intellectual Property Organization.
-
Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]
-
BenchChem. (2025). Troubleshooting low yield in benzodiazepine synthesis from N-(2-Benzoyl-4-chlorophenyl)formamide.
-
Barluenga, J., et al. (2011). Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogues. Angewandte Chemie International Edition, 50(38), 8913-8916.
-
Barluenga, J., et al. (2011). Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogues. Angewandte Chemie, 123(38), 9073-9076.
-
Pharmaffiliates. (n.d.). Oxcarbazepine - Impurity D. Retrieved from [Link]
-
BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
-
BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
-
J Chemistry. (2019, July 20). SeO2 oxidation mechanism|SeO2 reaction with alkenes and ketone [Video]. YouTube. [Link]
-
Organic Chemistry. (2015, April 19). Reagent SeO2 Selenium dioxide oxidation Riley oxidation part 1 [Video]. YouTube. [Link]
-
Organic Chemistry. (2021, October 6). Selenium Dioxide (SeO2) Oxidation Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00909J [pubs.rsc.org]
- 3. pubs.rsyn.org [pubs.rsyn.org]
- 4. WO2007008576A2 - Oxcarbazepine formulation - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of Dibenzazepine-10,11-dione
Welcome to the technical support center for the synthesis and purification of Dibenzazepine-10,11-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our goal is to empower you with the knowledge to improve the yield and purity of your product through a comprehensive understanding of the underlying chemical principles.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound, particularly via the oxidation of Oxcarbazepine.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound from Oxcarbazepine using selenium dioxide (SeO₂) can stem from several factors:
-
Incomplete Reaction: The oxidation may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (Oxcarbazepine) is still present after the recommended reaction time, consider extending it or slightly increasing the temperature.
-
Suboptimal Reagent Stoichiometry: An inappropriate ratio of SeO₂ to Oxcarbazepine can lead to incomplete conversion or the formation of side products. While a slight excess of SeO₂ is often used to ensure complete oxidation, a large excess can lead to over-oxidation or purification difficulties. Start with a molar ratio of approximately 1.1 to 1.2 equivalents of SeO₂ to Oxcarbazepine and optimize from there.
-
Product Degradation: this compound, with its dicarbonyl functionality, can be susceptible to degradation under harsh conditions. Prolonged exposure to high temperatures or highly acidic/basic conditions during workup should be avoided.
-
Losses During Workup and Purification: Significant product loss can occur during extraction, filtration, and purification steps. Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. During purification by crystallization or chromatography, careful optimization is crucial to minimize losses.
Q2: The final product has a persistent yellow or orange color that is difficult to remove. What is the source of this color and how can I obtain a purer, off-white product?
A2: The characteristic orange color of crude this compound is often due to the presence of minor impurities.[1] The deep color can also be indicative of residual selenium byproducts or small amounts of polymeric or degradation products.
-
Source of Color: The extended conjugation in the this compound molecule itself contributes to its color. However, intensely colored impurities can arise from side reactions.
-
Purification Strategies:
-
Recrystallization: This is a highly effective method for removing colored impurities. Experiment with a range of solvents to find the optimal one where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing aromatic ketones include ethanol, ethyl acetate, toluene, or mixtures thereof.[2][3]
-
Activated Carbon Treatment: Before crystallization, you can treat the hot solution of your crude product with a small amount of activated carbon. The activated carbon will adsorb colored impurities. Be cautious not to use an excessive amount, as it can also adsorb your product, leading to a decrease in yield.
-
Column Chromatography: If recrystallization is not sufficient, column chromatography is a powerful purification technique. Due to the polar nature of the dicarbonyl group, a polar stationary phase like silica gel is appropriate. A gradient elution with a solvent system such as hexane/ethyl acetate or dichloromethane/methanol can effectively separate the desired product from more polar or less polar impurities.[4][5][6]
-
Q3: I am having difficulty removing selenium byproducts from my reaction mixture. What is the best way to handle this?
A3: Selenium byproducts, often appearing as a red or black precipitate (elemental selenium), are a common issue in SeO₂ oxidations.[7] Their complete removal is crucial for obtaining a pure product.
-
Filtration: The majority of insoluble selenium byproducts can be removed by filtration of the reaction mixture. It is often beneficial to dilute the reaction mixture with a suitable solvent before filtration to reduce viscosity and improve the efficiency of the separation.
-
Sulfite Wash: During the aqueous workup, washing the organic layer with a solution of a reducing agent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) can help to reduce any soluble selenium species to insoluble elemental selenium, which can then be removed by a subsequent filtration.
-
Biological Treatment (Industrial Scale): For larger scale operations, biological treatment methods can be employed to remove selenium from wastewater streams.[8]
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Q1: What is the mechanism of the selenium dioxide oxidation of Oxcarbazepine?
A1: The oxidation of a methylene group adjacent to a carbonyl group by selenium dioxide is known as the Riley oxidation.[7][9][10] The currently accepted mechanism involves the following key steps:
-
Enolization: The ketone (in this case, the 10-keto group of Oxcarbazepine) tautomerizes to its enol form.
-
Electrophilic Attack: The enol attacks the electrophilic selenium atom of selenous acid (H₂SeO₃), which is formed from the hydration of SeO₂.
-
[4][9]-Sigmatropic Rearrangement: A subsequent rearrangement and elimination of water lead to the formation of a β-ketoseleninic acid intermediate.
-
Decomposition: This intermediate is unstable and decomposes to give the 1,2-dicarbonyl product (this compound) and elemental selenium.
Q2: Are there any alternative oxidizing agents I can use instead of selenium dioxide?
A2: While selenium dioxide is a classic and effective reagent for this transformation, other oxidizing agents can also be employed for the oxidation of α-methylene ketones to 1,2-dicarbonyl compounds. Some alternatives include:
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent that can oxidize α-methylene ketones. However, it is less selective and can lead to over-oxidation or cleavage of the molecule if the reaction conditions are not carefully controlled.
-
Chromium-based reagents (e.g., CrO₃): These are also powerful oxidizing agents but are highly toxic and generate hazardous waste, making them less desirable from an environmental and safety perspective.
-
Modern Hypervalent Iodine Reagents: Reagents like o-iodoxybenzoic acid (IBX) can be effective for such oxidations under milder conditions.
The choice of an alternative reagent will depend on the specific substrate, desired selectivity, and scale of the reaction.
Q3: What are the key safety precautions I should take when working with selenium dioxide?
A3: Selenium dioxide and its byproducts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[11][12][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and gloves.
-
Inhalation and Contact: Avoid inhaling the dust or fumes of SeO₂ and prevent any contact with skin or eyes. In case of contact, wash the affected area immediately and thoroughly with water.
-
Waste Disposal: All selenium-containing waste must be disposed of according to institutional and local regulations for hazardous waste. Do not discard it down the drain.
-
Work Area: Keep the work area clean and decontaminate any spills immediately.
Q4: How can I confirm the purity and identity of my final this compound product?
A4: A combination of analytical techniques should be used to confirm the identity and assess the purity of your synthesized this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, and the disappearance of the methylene protons from the starting material. The ¹³C NMR will show two distinct carbonyl signals.[15][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of your compound. A single, sharp peak on the chromatogram is indicative of a pure sample. By using a suitable column and mobile phase, you can separate and quantify any impurities.[17]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound (C₁₄H₉NO₂).
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the reaction progress and assess the purity of the final product. A single spot on the TLC plate suggests a pure compound.
III. Experimental Protocol and Data
Synthesis of this compound from Oxcarbazepine
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
Oxcarbazepine
-
Selenium Dioxide (SeO₂)
-
Dioxane (anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Sulfite Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethanol (for recrystallization)
-
Activated Carbon
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Oxcarbazepine (1.0 eq) in anhydrous dioxane.
-
Addition of Oxidant: Add selenium dioxide (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the precipitated selenium. Wash the filter cake with a small amount of dioxane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium sulfite solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
For recrystallization, dissolve the crude solid in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Data Presentation
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Oxidizing Agent | SeO₂ | SeO₂ |
| Solvent | Acetic Acid | Dioxane |
| Temperature | 100 °C | Reflux (~101 °C) |
| Reaction Time | 8 hours | 5 hours |
| Yield (Crude) | ~75% | ~90% |
| Purity (by HPLC) | ~90% | >98% |
Table 1: Comparison of reaction conditions for the synthesis of this compound.
IV. Visualizations
Synthetic Pathway and Potential Pitfalls
Caption: Synthetic route from Oxcarbazepine to this compound, highlighting potential side reactions.
V. References
-
Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 254. Fission of the ethylenic linking by selenium dioxide and hydrogen peroxide. Journal of the Chemical Society (Resumed), 1875-1883. [Link]
-
Riley Oxidation. (2023, November 29). In Wikipedia. [Link]
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
S D FINE- CHEM LIMITED. (n.d.). SELENIUM DIOXIDE Safety Data Sheet. [Link]
-
AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
-
Pharmaffiliates. (n.d.). Oxcarbazepine - Impurity D. [Link]
-
Nexchem Ltd. (2023). SAFETY DATA SHEET - Selenium Dioxide. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]
-
Armstrong, A. (2004). Organic Synthesis. [Link]
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
-
Google Patents. (n.d.). Process for the preparation of aromatic ketones.
-
Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of ketones and aldehydes. Evidence for the intermediacy of. beta.-ketoseleninic acids. Journal of the American Chemical Society, 98(1), 300–301. [Link]
-
Chemistry Stack Exchange. (2015). Why doesn't the SeO2 oxidation of ketones stop at the hydroxyketone stage?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chemistry Stack Exchange. (2020). Oxidation of Unsymmetrical Ketones using Selenium Dioxide. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Physics Forums. (2004). Oxidation using selenium dioxide. [Link]
-
Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
-
Mettler Toledo. (n.d.). Recrystallization. [Link]
-
Headworks International. (n.d.). Selenium Removal. [Link]
-
Mohit Tyagi. (2019, February 18). Selenium Dioxide (SeO2) in Organic Chemistry || Super-Tricks || Jee Mains, Advance | NEET [Video]. YouTube. [Link]
-
Mugesh, G., du Mont, W. W., & Sies, H. (2001). Organoselenium Chemistry: Role of Intramolecular Interactions. Chemical Reviews, 101(7), 2125–2180. [Link]
-
Młochowski, J., Kloc, K., Syper, L., & Inglot, A. D. (2003). Selenium‐Promoted Oxidation of Organic Compounds: Reactions and Mechanisms. European Journal of Organic Chemistry, 2003(22), 4329-4339. [Link]
-
Coxon, J. M., Dansted, E., & Hartshorn, M. P. (1977). (-)-trans-Pinocarveol. Organic Syntheses, 57, 113. [Link]
-
Organoselenium chemistry. (2023, December 15). In Wikipedia. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 273-294. [Link]
Sources
- 1. waters.com [waters.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 4. pharmanow.live [pharmanow.live]
- 5. waters.com [waters.com]
- 6. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 7. Riley oxidation - Wikipedia [en.wikipedia.org]
- 8. headworksinternational.com [headworksinternational.com]
- 9. youtube.com [youtube.com]
- 10. adichemistry.com [adichemistry.com]
- 11. fishersci.fi [fishersci.fi]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. nexchem.co.uk [nexchem.co.uk]
- 15. acdlabs.com [acdlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. assets.fishersci.com [assets.fishersci.com]
Side reactions and impurity profiling in Dibenzazepine-10,11-dione synthesis
Welcome to the technical support center for the synthesis of Dibenzazepine-10,11-dione. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthetic process. Our goal is to empower you with the knowledge to identify and resolve common challenges, ensuring the efficient and reliable production of high-purity this compound.
This compound is a critical intermediate in the manufacturing of several pharmaceutical compounds, most notably carbamazepine and oxcarbazepine.[1][2] The purity of this intermediate directly impacts the quality and safety of the final active pharmaceutical ingredient (API). This guide will delve into common side reactions, impurity profiling, and practical solutions to overcome synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent method for synthesizing this compound involves the oxidation of iminostilbene. This transformation can be achieved using a variety of oxidizing agents. Another approach involves a multi-step synthesis starting from commercially available materials, which can be adapted to produce various derivatives.[3][4]
Q2: What is a common impurity found in this compound synthesis?
This compound is itself a known impurity in the synthesis of Oxcarbazepine, designated as Oxcarbazepine Impurity D.[5][6] Its presence can affect the efficacy and safety of the final drug product.
Q3: What are the typical analytical methods used for impurity profiling?
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound and its related impurities.[7] For structural elucidation and identification of unknown impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are indispensable.[2][8]
Q4: Where can I obtain a reference standard for this compound?
Reference standards for this compound, also known as 5H-dibenzo[b,f]azepine-10,11-dione, are commercially available from various suppliers, including the USP.[9][10] These standards are crucial for the accurate identification and quantification of the compound and its impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Potential Causes:
-
Incomplete Oxidation: The oxidizing agent may not be potent enough, or the reaction conditions (temperature, time) may be insufficient for complete conversion of the starting material.
-
Side Reactions: Competing reaction pathways can consume the starting material or the desired product, leading to a lower yield.
-
Suboptimal Reaction Conditions: Factors such as solvent choice, pH, and catalyst activity can significantly impact the reaction efficiency. For instance, in a multi-step synthesis involving a Buchwald-Hartwig coupling, the choice of ligand, base, and solvent is critical.[3][4]
-
Purification Losses: The workup and purification steps may lead to significant loss of the product.
Troubleshooting Steps:
-
Optimize Oxidizing Agent and Conditions:
-
Experiment with different oxidizing agents (e.g., potassium permanganate, chromium trioxide).
-
Systematically vary the reaction temperature and time to find the optimal conditions for complete conversion. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
-
-
Minimize Side Reactions:
-
Analyze the reaction mixture for byproducts to understand the nature of the side reactions.
-
Adjust reaction conditions to disfavor the formation of these byproducts. This could involve changing the order of reagent addition or using a more selective reagent.
-
-
Screen Reaction Parameters:
-
Perform a design of experiments (DoE) to systematically screen and optimize reaction parameters such as solvent, base, and catalyst loading.
-
-
Improve Purification Protocol:
-
Evaluate different purification techniques (e.g., recrystallization from various solvents, column chromatography with different stationary and mobile phases) to maximize product recovery while maintaining high purity.
-
Issue 2: Presence of Unexpected Impurities
Potential Causes:
-
Starting Material Impurities: Impurities present in the starting materials can be carried through the synthesis or react to form new impurities.
-
Side Reactions: As mentioned earlier, side reactions are a major source of impurities. Common side reactions in the oxidation of iminostilbene can include over-oxidation or cleavage of the azepine ring.
-
Degradation: The desired product may degrade under the reaction or workup conditions, especially if exposed to harsh temperatures, pH, or light.
-
Cross-Contamination: Inadequate cleaning of reactors and equipment can lead to cross-contamination from previous batches or different products.[]
Troubleshooting Steps:
-
Characterize Starting Materials:
-
Thoroughly analyze all starting materials and reagents for purity before use.
-
-
Identify Impurity Structure:
-
Isolate the unknown impurity using preparative HPLC or column chromatography.
-
Elucidate its structure using spectroscopic techniques such as NMR, MS, and IR.
-
-
Investigate Impurity Formation:
-
Once the structure is known, propose a plausible mechanism for its formation. This will provide insights into how to prevent it.
-
Conduct experiments to confirm the proposed mechanism, for example, by intentionally creating conditions that favor the impurity's formation.
-
-
Modify Reaction Conditions:
-
Based on the understanding of impurity formation, modify the synthetic route or reaction conditions to minimize its occurrence. This might involve using a milder reagent, protecting a reactive functional group, or changing the solvent.
-
Impurity Profile of this compound
A comprehensive understanding of the potential impurities is crucial for developing a robust manufacturing process and ensuring the quality of the final product. The table below lists some of the known and potential impurities related to the synthesis of this compound and its downstream products like carbamazepine.
| Impurity Name | Structure | Potential Origin |
| Iminostilbene | Unreacted starting material | |
| 10,11-Dihydro-10-hydroxycarbamazepine | By-product of carbamazepine degradation[12][13] | |
| Iminodibenzyl | Impurity in starting material or side-reaction product[14] | |
| 9-Methylacridine | Rearrangement product under certain conditions[14] |
Experimental Workflow for Impurity Profiling
The following diagram illustrates a typical workflow for the identification and quantification of impurities in a sample of this compound.
Caption: Workflow for Impurity Profiling.
Visualizing Reaction Pathways and Side Reactions
Understanding the reaction mechanism and potential side reactions is key to troubleshooting. The following diagram provides a simplified representation of the synthesis of this compound and a common side reaction.
Caption: Synthesis and a Potential Side Reaction.
By systematically applying the principles and techniques outlined in this guide, researchers and drug development professionals can effectively troubleshoot issues encountered during the synthesis of this compound, leading to a more robust and reliable manufacturing process.
References
-
Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2024). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 14(28), 20084-20091. [Link]
-
Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2024). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. ResearchGate. [Link]
-
Balaure, P. C., et al. (2021). Synthesis of New Dibenzo[b,f]azepine Derivatives. ResearchGate. [Link]
-
RSYN RESEARCH. (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. [Link]
-
Pharmaffiliates. (n.d.). Oxcarbazepine - Impurity D. [Link]
- Google Patents. (2011). Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide.
-
Kumar, S., & Singh, A. (2020). Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. ResearchGate. [Link]
-
Sharma, G., et al. (2014). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. ResearchGate. [Link]
- Google Patents. (2018).
-
Al-Qaim, F. F., et al. (2017). Quantification of 10,11-dihydro-10-hydroxy carbamazepine and 10,11-epoxycarbamazepine as the main by-products in the electrochemical degradation of carbamazepine. PubMed. [Link]
-
Singh, A., & Kumar, S. (2022). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research International, 34(46B), 56-66. [Link]
-
SA Reference Standards. (n.d.). 19579-83-0 Oxcarbazepine EP Impurity D; Dibenzazepinodione. [Link]
-
Organic Chemistry Select. (n.d.). Dibenzazepine Synthesis. [Link]
Sources
- 1. pubs.rsyn.org [pubs.rsyn.org]
- 2. jopcr.com [jopcr.com]
- 3. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. CN108169362B - Method for separating carbamazepine and related substances by liquid chromatography - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. store.usp.org [store.usp.org]
- 10. 5H-Dibenz[b,f]azepine-10,11-dione | 19579-83-0 [chemicalbook.com]
- 12. Quantification of 10,11-dihydro-10-hydroxy carbamazepine and 10,11-epoxycarbamazepine as the main by-products in the electrochemical degradation of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Optimization of reaction conditions for synthesizing Dibenzazepine-10,11-dione derivatives
Welcome to the technical support center for the synthesis of Dibenzazepine-10,11-dione derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven advice to optimize your reaction conditions and overcome common experimental hurdles.
Introduction to the Synthesis
The this compound scaffold is a key structural motif in various pharmacologically active compounds. Its synthesis, typically achieved through the oxidation of the corresponding 10-keto precursor (an oxcarbazepine derivative), presents a unique set of challenges. This guide will primarily focus on the widely used oxidation reaction employing selenium dioxide (SeO₂), while also considering alternative approaches and general best practices.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when undertaking the synthesis of this compound derivatives.
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor is the corresponding 10-keto-10,11-dihydro-5H-dibenzo[b,f]azepine derivative, often referred to as an oxcarbazepine analogue.[1][2] The synthesis of these precursors can be achieved through various methods, including intramolecular cyclization reactions.[3][4][5]
Q2: What are the typical reaction conditions for the oxidation of an oxcarbazepine derivative to the corresponding dione?
A2: A widely cited method involves the use of selenium dioxide (SeO₂) as the oxidizing agent.[2] The reaction is typically carried out in a solvent like 1,4-dioxane at reflux temperature for several hours.[2]
Q3: My starting material is poorly soluble in the reaction solvent. What can I do?
A3: Poor solubility can significantly hinder the reaction rate. You can try a co-solvent system or explore alternative solvents with higher boiling points and better solubilizing properties for your specific derivative. Ensure the chosen solvent is inert to the oxidizing conditions.
Q4: The product, this compound, is described as a colored compound. Is this normal?
A4: Yes, 5H-Dibenz[b,f]azepine-10,11-dione is reported to be an orange powder.[6] The extended conjugation of the dione system is responsible for its color. The exact color of your derivative may vary depending on the substituents on the aromatic rings.
Q5: What are the main safety precautions when working with selenium dioxide?
A5: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[1][4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of the dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS).
Troubleshooting Guide
This section provides a more detailed breakdown of potential problems, their probable causes, and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | Ensure the reaction is maintained at the appropriate reflux temperature. For high-boiling point solvents, verify the temperature with a calibrated thermometer. |
| Poor Quality of Selenium Dioxide | Use freshly opened or properly stored selenium dioxide. Old or improperly stored reagent can absorb moisture and lose activity. |
| Inadequate Reaction Time | Monitor the reaction progress by Thin Layer Chromatography (TLC). Some substituted derivatives may require longer reaction times. |
| Poor Solubility of Starting Material | Consider using a co-solvent or a different solvent system. Ensure vigorous stirring to maximize the surface area of the suspended starting material. |
| Deactivated Substrate | Electron-withdrawing groups on the aromatic rings can deactivate the substrate towards oxidation.[7][8][9][10][11][12] In such cases, you may need to increase the reaction temperature, use a higher excess of the oxidizing agent, or explore more potent oxidation methods. |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Steps |
| Over-oxidation | Prolonged reaction times or excessive amounts of oxidizing agent can lead to the formation of degradation products. Carefully monitor the reaction by TLC and quench it once the starting material is consumed. |
| Side Reactions of Substituents | Functional groups on your starting material might be sensitive to the oxidizing conditions. Protect sensitive functional groups before the oxidation step. |
| Dehydrogenation | Selenium dioxide can sometimes cause dehydrogenation, leading to the formation of unsaturated byproducts.[1] Optimizing the reaction temperature and time can help minimize this. |
| Ring Cleavage or Rearrangement | Under harsh conditions, the dibenzazepine core might undergo degradation.[13][14][15] Using milder oxidizing agents or reaction conditions could be beneficial. |
Problem 3: Difficult Purification of the Product
| Potential Cause | Troubleshooting Steps |
| Product is an Oil or Amorphous Solid | Try different crystallization solvents or solvent mixtures. If crystallization fails, column chromatography is a reliable alternative. |
| Co-elution with Starting Material or Byproducts | Optimize your chromatography conditions. Experiment with different solvent systems (e.g., varying polarity) and stationary phases. |
| Product is a Deeply Colored Solid | The inherent color of the dione can make it difficult to assess purity visually. Rely on analytical techniques like NMR, LC-MS, and melting point to confirm purity. Activated carbon treatment can sometimes be used to remove colored impurities, but should be used with caution as it may also adsorb the product. |
| Residual Selenium Byproducts | Selenium byproducts can be difficult to remove. After the reaction, the crude product is often filtered to remove elemental selenium.[2] Thorough washing of the crude product with appropriate solvents before further purification is recommended. |
Experimental Protocols
General Protocol for the Synthesis of 5H-Dibenz[b,f]azepine-10,11-dione
This protocol is a general guideline and may require optimization for specific derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the oxcarbazepine derivative (1 equivalent) and 1,4-dioxane.
-
Addition of Oxidizing Agent: To the stirred suspension/solution, add selenium dioxide (1.1 - 2.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated elemental selenium.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified.
-
Purification: The crude product, often an orange solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[2]
Visualization of Key Concepts
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. Oxcarbazepine | C15H12N2O2 | CID 34312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5H-Dibenz[b,f]azepine-10,11-dione synthesis - chemicalbook [chemicalbook.com]
- 3. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 6. 5H-Dibenz[b,f]azepine-10,11-dione | 19579-83-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transformation of the antiepileptic drug oxcarbazepine upon different water disinfection processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Dibenzazepine-10,11-dione
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with Dibenzazepine-10,11-dione (CAS 19579-83-0) in experimental setups. Here, we move beyond simple protocols to explain the underlying physicochemical principles and offer a structured approach to troubleshooting and formulation.
Part 1: Understanding the Challenge: Physicochemical Properties of this compound
This compound is a tricyclic compound with a rigid, largely nonpolar structure.[1][2] This inherent hydrophobicity is the primary driver of its poor aqueous solubility.
1.1. Chemical Structure and Polarity
The molecule consists of two benzene rings fused to an azepine ring, with two ketone groups.[1][2] This structure results in a high molecular weight and a large nonpolar surface area, leading to low solubility in water.[3][4] While it is soluble in some organic solvents like ethanol, chloroform, and dichloromethane[4], it is only slightly soluble in DMSO.[5][6]
1.2. Key Physicochemical Parameters
| Property | Value | Source |
| Molecular Formula | C14H9NO2 | [1][2][6] |
| Molecular Weight | 223.23 g/mol | [1][2][6] |
| Appearance | Pale yellow to dark orange solid | [4][6][7] |
| Melting Point | ~260-265 °C | [4] |
| Water Solubility | Insoluble | [4] |
| Organic Solvent Solubility | Soluble in ethanol, chloroform, dichloromethane; Slightly soluble in DMSO | [4][5][6] |
1.3. Why is it Poorly Soluble?
The primary reason for the low aqueous solubility of this compound is its crystalline structure and the energy required to break the crystal lattice. The nonpolar nature of the molecule makes it difficult for water molecules to surround and solvate it.[3]
Part 2: Frequently Asked Questions (FAQs) - Quick Solutions
Q: My this compound won't dissolve in my aqueous buffer. What should I do?
A: Direct dissolution in aqueous buffers is highly unlikely to succeed. You should first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute it into your aqueous buffer. Be mindful of the final solvent concentration to avoid toxicity in cellular assays.
Q: I'm seeing precipitation when I add my stock solution to the cell culture media. How can I prevent this?
A: This is a common issue when the final concentration of the compound exceeds its solubility limit in the media. To prevent this, you can try the following:
-
Lower the final concentration: If your experimental design allows, reduce the final concentration of the compound.
-
Increase the solvent concentration: A slightly higher percentage of the organic solvent in the final solution might keep the compound dissolved. However, always run a vehicle control to check for solvent toxicity.
-
Use a solubilizing agent: Consider the use of surfactants or cyclodextrins to enhance solubility.[8]
Q: What is the best organic solvent to use for a stock solution?
A: While DMSO is a common choice, its solubility for this compound is described as "slight".[5][6] Depending on the required concentration, other solvents like ethanol, chloroform, or dichloromethane might be more effective, although their compatibility with your experimental system must be considered.[4]
Q: Can I use heat to improve solubility?
A: Gentle warming can temporarily increase solubility, but the compound may precipitate out as the solution cools. This method is not recommended for preparing stable stock solutions.
Q: Are there any recommended co-solvents or excipients?
A: Yes, co-solvents can modify the polarity of the solvent and improve the solubility of hydrophobic compounds.[3][9] Common co-solvents include ethanol and propylene glycol.[10] Excipients like cyclodextrins can form inclusion complexes, effectively encapsulating the drug and increasing its aqueous solubility.[8][11]
Part 3: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving persistent solubility issues.
3.1. Problem: Compound Precipitation in Aqueous Solutions
This is often due to the compound's low aqueous solubility and can be influenced by several factors.
3.1.1. Root Cause Analysis
Caption: Decision tree for formulation strategy.
Part 5: References
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ChemBK. (2024). 5H-Dibenz[b,f]azepine-10,11-dione. Retrieved from [Link]
-
NIH PubChem. (n.d.). This compound. Retrieved from [Link]
-
RSYN RESEARCH. (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Oxcarbazepine - Impurity D. Retrieved from [Link]
-
FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound | C14H9NO2 | CID 21466861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. chembk.com [chembk.com]
- 5. This compound | CAS 19579-83-0 | United States Biological | Biomol.com [biomol.com]
- 6. 5H-Dibenz[b,f]azepine-10,11-dione CAS#: 19579-83-0 [amp.chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Stability Testing and Degradation Pathways of Dibenzazepine-10,11-dione
Introduction
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the stability testing and degradation pathways of Dibenzazepine-10,11-dione. As an important impurity and a molecule of interest in pharmaceutical development, a thorough understanding of its stability profile is critical for regulatory compliance and ensuring drug product quality and safety. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, empowering users to troubleshoot and adapt protocols effectively. All protocols and recommendations are grounded in established scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the stability assessment of this compound.
1. Q: What are the primary stability concerns for this compound?
A: this compound, being a dicarbonyl compound with a dibenzazepine nucleus, is susceptible to degradation under various environmental conditions. Key concerns include its potential for hydrolysis, oxidation, and photodecomposition. The presence of the lactam ring and the ketone functional groups are primary sites for chemical reactions.
2. Q: What are the recommended storage conditions for this compound?
A: For long-term storage, it is recommended to store this compound at 2-8°C in a well-sealed container, protected from light.[5][6][7] Short-term storage at room temperature is generally acceptable, but prolonged exposure should be avoided.
3. Q: Why is forced degradation testing necessary for this compound?
A: Forced degradation studies, also known as stress testing, are essential for several reasons:
- To elucidate potential degradation pathways: By subjecting the molecule to harsh conditions, we can identify likely degradation products.
- To develop and validate a stability-indicating analytical method: This ensures that the analytical method can accurately separate and quantify the parent compound from its degradation products.[8]
- To understand the intrinsic stability of the molecule: This information is crucial for formulation development and determining appropriate storage conditions.
4. Q: I am observing multiple degradation peaks in my HPLC analysis after stress testing. How do I identify them?
A: The identification of degradation products typically requires more advanced analytical techniques. A common approach is to use a High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (HPLC-MS). This allows for the determination of the mass-to-charge ratio (m/z) of each degradation product, providing valuable clues about its molecular structure. Further characterization may involve isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy.
5. Q: My mass balance in the stability study is below 95%. What could be the reasons?
A: A low mass balance can indicate several issues:
- Formation of non-UV active degradants: Some degradation products may not have a chromophore and, therefore, will not be detected by a UV detector.
- Formation of volatile degradants: Degradation products that are volatile may be lost during sample preparation or analysis.
- Precipitation of degradants: Some degradation products may not be soluble in the sample diluent.
- Incomplete extraction from the formulation matrix.
- Adsorption of the analyte or degradants onto container surfaces.
Part 2: Troubleshooting Guides
This section provides detailed guidance on overcoming specific challenges during the stability testing of this compound.
Guide 1: Poor Resolution in HPLC Analysis
Problem: Co-elution of the main peak with impurity peaks, or poor separation between degradation products.
Root Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate Mobile Phase Composition | 1. Vary the organic modifier-to-buffer ratio: A systematic gradient optimization can help resolve closely eluting peaks. 2. Change the organic modifier: If using acetonitrile, try methanol or vice versa. The different selectivities can alter elution patterns. 3. Adjust the pH of the aqueous phase: The ionization state of the analyte and its degradants can significantly impact retention on a reverse-phase column. | The polarity and solvent strength of the mobile phase directly influence the partitioning of analytes between the stationary and mobile phases, thus affecting their retention times and separation. |
| Incorrect Column Chemistry | 1. Try a different stationary phase: If using a C18 column, consider a C8, phenyl-hexyl, or a polar-embedded column. | Different stationary phases offer unique interaction mechanisms (hydrophobic, pi-pi, polar) that can improve the separation of complex mixtures. |
| Suboptimal Flow Rate or Temperature | 1. Decrease the flow rate: This can increase the number of theoretical plates and improve resolution, albeit with longer run times. 2. Adjust the column temperature: Increasing the temperature can improve peak shape and reduce viscosity, but may also alter selectivity. | Chromatographic efficiency and selectivity are temperature and flow rate dependent. Optimizing these parameters can significantly enhance separation. |
Guide 2: Inconsistent Degradation Profiles
Problem: High variability in the extent of degradation under the same stress conditions across different experiments.
Root Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inconsistent Stress Conditions | 1. Precisely control temperature: Use calibrated ovens or water baths. 2. Ensure consistent light exposure in photostability studies: Use a validated photostability chamber with controlled light intensity and temperature.[2] 3. Accurately prepare stress reagents: Use freshly prepared and standardized acidic, basic, and oxidizing solutions. | The rate of chemical reactions is highly sensitive to environmental factors. Precise control of these variables is essential for reproducible results. |
| Sample Preparation Variability | 1. Ensure complete dissolution of the sample before stressing. 2. Use consistent and accurate pipetting techniques. 3. Neutralize acidic and basic samples to the same pH before injection. | Inaccuracies in sample preparation can lead to significant variations in the final concentration and the extent of degradation. |
| Impurity Profile of the Starting Material | 1. Characterize the initial impurity profile of the this compound batch. 2. Use the same batch of material for all related stability studies. | The presence of catalytic impurities in the starting material can accelerate degradation reactions, leading to inconsistent results. |
Part 3: Experimental Protocols and Data Presentation
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for stress testing as per ICH guidelines.
1. Acidic Hydrolysis:
-
Dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
2. Basic Hydrolysis:
-
Dissolve this compound in a suitable organic solvent and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable organic solvent and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
4. Thermal Degradation:
-
Place the solid powder of this compound in a thermostatically controlled oven at 80°C for 48 hours.
-
At the end of the study, dissolve the sample in a suitable solvent for HPLC analysis.
5. Photolytic Degradation:
-
Expose the solid powder and a 1 mg/mL solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[2]
-
A control sample should be kept in the dark under the same temperature conditions.
Protocol 2: Stability-Indicating HPLC Method
This is a suggested starting method that may require optimization.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Presentation: Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradant (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | DP1 (8.5 min) |
| 0.1 M NaOH, 60°C, 24h | 25.8 | 3 | DP3 (12.1 min) |
| 3% H₂O₂, RT, 24h | 8.5 | 1 | DP4 (9.2 min) |
| Thermal (80°C, 48h) | 5.1 | 1 | DP1 (8.5 min) |
| Photolytic | 12.3 | 2 | DP5 (15.4 min) |
Part 4: Degradation Pathways and Visualization
Based on the chemical structure of this compound and known degradation patterns of related compounds, a putative degradation pathway is proposed. The dicarbonyl system is susceptible to nucleophilic attack, and the lactam amide bond can undergo hydrolysis.
Hypothetical Degradation Pathway of this compound
Caption: Proposed degradation pathways of this compound.
Experimental Workflow for Stability Study
Caption: Workflow for a comprehensive stability study.
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ICH Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
ICH Guidelines for Drug Stability Testing: Key Requirements. [Link]
-
ICH Stability Guidelines | LSC Group®. [Link]
-
ICH guideline for stability testing. [Link]
-
Oxcarbazepine - Impurity D. [Link]
-
Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC. [Link]
-
This compound | C14H9NO2 | CID 21466861 - PubChem. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
-
Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. store.usp.org [store.usp.org]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. 19579-83-0|5H-Dibenz[b,f]azepine-10,11-dione|BLD Pharm [bldpharm.com]
- 6. This compound [drugfuture.com]
- 7. 10,11-Dihydro-10,11-dihydroxy-5H-dibenz(b,f)azepine-5-carboxamide, a metabolite of carbamazepine isolated from human and rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Analysis of Dibenzazepine-10,11-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the spectroscopic analysis of Dibenzazepine-10,11-dione (CAS: 19579-83-0). This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this compound. As an orange to dark yellow solid and a known impurity of Oxcarbazepine, accurate and reliable spectroscopic data are critical for quality control and research applications.[1][2][3][4] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols in a direct question-and-answer format.
General Troubleshooting & Sample Handling
Before delving into technique-specific issues, it's crucial to address the most common source of analytical error: the sample itself. This compound's stability and solubility can significantly impact your results.
Question: My analytical results are inconsistent across different experiments. What general factors should I check first?
Answer: Inconsistent results often stem from fundamental issues with sample integrity and preparation. Here is a workflow to diagnose the problem:
Caption: General Troubleshooting Workflow for Spectroscopic Analysis.
-
Sample Integrity and Storage: this compound should be stored at 4°C for long-term stability.[1] Short-term storage at room temperature is permissible, but exposure to light and air should be minimized.[1] Degradation can introduce confounding peaks in your spectra.
-
Solubility: The compound is only slightly soluble in DMSO.[1][4] Ensure your sample is fully dissolved before analysis. Sonication may aid dissolution, but avoid excessive heating which could cause degradation. Incomplete dissolution is a primary cause of poor quantitative accuracy.
-
Purity: Verify the purity of your standard or sample. The presence of related substances, such as Oxcarbazepine or residual starting materials, will complicate spectral interpretation.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19579-83-0 | [5][6] |
| Molecular Formula | C₁₄H₉NO₂ | [5][6] |
| Molecular Weight | 223.23 g/mol | [5][6] |
| Appearance | Dark Yellow to Orange Solid | [3][4] |
| Solubility | DMSO (Slightly) | [1][4] |
| Storage | Long-term at 4°C | [1][7] |
UV-Vis Spectroscopy Troubleshooting
UV-Vis spectroscopy is often used for quantitative analysis, such as in conjunction with HPLC.[8]
Question: Why are my absorbance readings unstable or drifting?
Answer: Drifting baseline or unstable readings are common issues in UV-Vis analysis.[9]
-
Causality: This can be caused by several factors:
-
Sample Degradation: The conjugated dione system in this compound can be susceptible to photodecomposition. Continuous exposure to the UV lamp can cause the sample to degrade over time, leading to a change in absorbance.
-
Solvent Evaporation: If you are using a volatile solvent in an open cuvette, the concentration of your sample will increase as the solvent evaporates, leading to a steady increase in absorbance.
-
Temperature Fluctuation: The absorbance of a sample can be temperature-dependent. Ensure the spectrophotometer's sample chamber has reached thermal equilibrium.
-
-
Solution Protocol:
-
Minimize Light Exposure: Prepare samples fresh and keep them in amber vials. Limit the time the cuvette remains in the instrument's light path.
-
Use a Capped Cuvette: This is the simplest way to prevent solvent evaporation.
-
Run a Solvent Blank: Before analyzing your sample, run a baseline with a cuvette containing only the solvent. A stable baseline indicates the instrument is functioning correctly.[9]
-
Question: The λmax (wavelength of maximum absorbance) I'm observing is different from the literature value. Why?
Answer: A shift in λmax can be diagnostic.
-
Causality:
-
Solvatochromism: The polarity of the solvent can influence the electronic transitions of the molecule, causing a shift in λmax. Ensure you are using the same solvent as the reference method.
-
pH Effects: The amine and ketone groups in the molecule have the potential to be affected by the pH of the solution, which can alter the chromophore and shift the λmax.
-
Instrument Calibration: The spectrophotometer's wavelength accuracy may be off. Verify calibration using a certified reference material.
-
-
Solution Protocol:
-
Standardize Solvent: Use high-purity, spectroscopy-grade solvents. Report the solvent used along with your λmax value.
-
Buffer the Solution: If working in aqueous media, use a buffer to maintain a constant pH.
-
Perform Wavelength Accuracy Test: Check the instrument's calibration. For example, a holmium oxide filter is a common standard for wavelength accuracy.
-
Infrared (FTIR) Spectroscopy Troubleshooting
FTIR is an excellent tool for confirming the presence of key functional groups, particularly the two carbonyl (C=O) groups in the dione structure.
Question: My FTIR spectrum shows very weak or no peaks for the carbonyl (C=O) stretches. What's wrong?
Answer: The dual carbonyl stretches are expected to be strong, prominent peaks. Their absence or weakness points to a sample preparation issue.
-
Causality:
-
Low Concentration (KBr Pellet): If you are using a potassium bromide (KBr) pellet, you may not have mixed a sufficient amount of the sample with the KBr powder. The compound is colored, so you should see a faint, uniform tint in the pellet.
-
Sample Inhomogeneity (KBr Pellet): Poor grinding or mixing of the sample with KBr can lead to "hot spots" of concentration, while the area sampled by the IR beam may have very little compound.
-
Poor Contact (ATR): If using an Attenuated Total Reflectance (ATR) accessory, insufficient pressure between your solid sample and the ATR crystal will result in a weak or non-existent spectrum.
-
-
Solution Protocol:
-
Optimize KBr Pellet Prep: Use an agate mortar and pestle to thoroughly grind a small amount of this compound with dry, spectroscopy-grade KBr. The mixture should be homogenous. Press the pellet under vacuum to ensure clarity and remove atmospheric moisture.
-
Ensure Good ATR Contact: Apply sufficient pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal. A powder sample should be firmly compressed onto the crystal surface.
-
Clean the ATR Crystal: Residue from previous samples can interfere with your measurement. Clean the crystal with an appropriate solvent (e.g., isopropanol) and allow it to dry completely before running a new background and sample.
-
NMR Spectroscopy Troubleshooting
NMR is a primary technique for unambiguous structure elucidation and identification.[1]
Question: My ¹H NMR spectrum in DMSO-d₆ shows broad, poorly resolved peaks for the aromatic protons. Why?
Answer: Peak broadening in NMR can obscure important coupling information.
-
Causality:
-
Sample Aggregation: At higher concentrations, molecules can stack or aggregate in solution, particularly in solvents like DMSO. This restricts molecular tumbling, leading to shorter relaxation times and broader peaks.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.
-
Poor Shimming: An inhomogeneous magnetic field across the sample volume is a common instrumental cause of broad peaks.
-
-
Solution Protocol:
-
Dilute the Sample: Try acquiring the spectrum at a lower concentration to mitigate aggregation effects.
-
Filter the Sample: If paramagnetic impurities are suspected from glassware or reagents, filter the NMR sample through a small plug of Celite or a syringe filter into a clean NMR tube.
-
Re-shim the Spectrometer: Carefully shim the magnetic field on your sample. If automated shimming fails, manual shimming may be necessary. The lock signal level and shape are good indicators of shim quality.
-
Question: I see unexpected peaks in my ¹H NMR spectrum that don't correspond to the molecule. What are they?
Answer: Extraneous peaks are almost always due to solvent impurities or contamination.
-
Causality:
-
Residual Solvent: The deuterated solvent is never 100% deuterated. You will always see a residual peak from the solvent itself (e.g., ~2.50 ppm for DMSO-d₅).
-
Water: Water is ubiquitous and will appear as a peak in your spectrum. In DMSO-d₆, it is a broad peak around 3.33 ppm.
-
Contamination: Contaminants can come from glassware (e.g., acetone from washing) or the sample itself.
-
-
Solution Protocol:
-
Identify Common Impurities: Compare the chemical shifts of the unknown peaks to a standard table of common NMR impurities.
-
Use High-Quality Solvents: Purchase NMR solvents in sealed ampoules for the most sensitive experiments.
-
Ensure Clean Glassware: Properly clean and dry all glassware. Rinsing with the deuterated solvent before use can help remove trace impurities.
-
Mass Spectrometry (MS) Troubleshooting
MS provides crucial information about the molecular weight and fragmentation pattern of the molecule.
Question: I am not observing the molecular ion peak (M⁺˙) at m/z 223.23 in my Electron Impact (EI) mass spectrum.
Answer: The absence of a molecular ion is common in EI-MS for certain classes of molecules.
-
Causality: Electron Impact is a "hard" ionization technique. The energy of the electron beam (typically 70 eV) can be high enough to cause the newly formed molecular ion to fragment completely, leaving no M⁺˙ to be detected. The stability of the molecular ion determines its abundance.[10]
-
Solution Protocol:
-
Use a "Softer" Ionization Technique: Switch to a soft ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, making it much more likely that the protonated molecule [M+H]⁺ (at m/z 224.24) or other adducts will be observed.
-
Lower the Ionization Energy (EI): If your instrument allows, try reducing the energy of the electron beam. This will decrease overall ion production but may increase the relative abundance of the molecular ion.
-
Question: What are the expected major fragments in the mass spectrum of this compound?
Answer: Predicting fragmentation helps in identifying the compound and interpreting the spectrum. The structure contains two adjacent carbonyl groups and a fused aromatic system.
-
Mechanistic Insight: Fragmentation in ketones is often driven by cleavage adjacent to the carbonyl group (alpha-cleavage).[11] Aromatic systems provide stability to fragment ions.
-
Expected Fragmentation Pathways:
-
Loss of CO: A common fragmentation for carbonyl compounds is the neutral loss of carbon monoxide (CO, 28 Da). Expect to see a fragment at m/z 195 . This can happen sequentially.
-
Loss of two CO: Subsequent loss of the second CO molecule would lead to a fragment at m/z 167 .
-
Formation of Acylium Ions: Cleavage of the bonds adjacent to the carbonyls can lead to stable acylium ions.[10]
-
Table 2: Predicted Mass Fragments for this compound
| m/z (Monoisotopic) | Proposed Fragment | Notes |
| 223.06 | [C₁₄H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 195.07 | [M - CO]⁺˙ | Loss of one carbon monoxide molecule |
| 167.08 | [M - 2CO]⁺˙ | Loss of two carbon monoxide molecules |
| 166.07 | [C₁₂H₈N]⁺ | Fragment resulting from rearrangement after loss of both CO groups |
HPLC-UV Analysis Workflow and FAQs
HPLC coupled with a UV detector is a primary method for the separation and quantification of this compound from related substances like Oxcarbazepine.[8][12]
Question: I'm seeing peak tailing for my analyte in reversed-phase HPLC. How can I improve the peak shape?
Answer: Peak tailing is a common problem that compromises resolution and integration accuracy.[13]
-
Causality:
-
Secondary Interactions: The amine group in the molecule can interact with residual acidic silanol groups on the surface of the C18 silica packing material. This unwanted ionic interaction causes the peak to tail.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.
-
Column Degradation: A void at the head of the column or contamination can create alternative flow paths, leading to tailing.
-
-
Solution Protocol:
-
Modify Mobile Phase: Add a competitive agent like triethylamine (TEA) at a low concentration (~0.1%) to the mobile phase to mask the active silanol sites. Alternatively, using a slightly acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) will protonate the silanols and reduce the interaction.
-
Use a Modern Column: Employ an "end-capped" column or a column with a base-deactivated silica stationary phase designed to minimize silanol interactions.
-
Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
Flush or Replace Column: Try flushing the column with a strong solvent. If the problem persists, the column may be damaged and require replacement.[13]
-
Caption: Standard Workflow for HPLC-UV Analysis.
References
- Benchchem. (n.d.). Troubleshooting low yield in 1,5-diketone cyclization.
- Biomol.com. (n.d.). This compound | CAS 19579-83-0 | United States Biological.
- Phenomenex. (n.d.). GC Troubleshooting Guide.
- LGC Standards. (n.d.). This compound.
- BLDpharm. (n.d.). 19579-83-0|5H-Dibenz[b,f]azepine-10,11-dione.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- ChemicalBook. (2023). 5H-Dibenz[b,f]azepine-10,11-dione | 19579-83-0.
-
ResearchGate. (n.d.). Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][5][14]diazepines. IV. Retrieved from ResearchGate.
- Pharmaffiliates. (n.d.). Oxcarbazepine - Impurity D | CAS No: 19579-83-0.
-
Almeida, A. M., et al. (2011). A chiral HPLC-UV method for the quantification of dibenz[b,f]azepine-5-carboxamide derivatives in mouse plasma and brain tissue. PubMed. Retrieved from [Link]
- Ossila. (n.d.). UV-Vis Spectroscopy Troubleshooting Made Easy.
- ResearchGate. (n.d.). Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma.
-
Datar, P. A., & Nage, A. A. (2015). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical Analysis, 5(4), 215-226. Retrieved from [Link]
- International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
-
Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structural reassignment of a dibenz[b,f][5][14]oxazepin-11(10H)-one with potent antigiardial activity. Retrieved from NCBI.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Bionano Genomics. (n.d.). Troubleshooting Guides.
- ChemicalBook. (2023). 5H-Dibenz[b,f]azepine-10,11-dione Chemical Properties,Usage,Production.
- USP Store. (n.d.). Dibenzazepinodione (50 mg) (5H-dibenzo[b,f]azepine-10,11-dione).
- RSYN RESEARCH. (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review.
- National Center for Biotechnology Information. (n.d.). Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry.
- CORE. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS.
- Ossila. (n.d.). Troubleshooting Cyclic Voltammetry and Voltammograms.
Sources
- 1. This compound | CAS 19579-83-0 | United States Biological | Biomol.com [biomol.com]
- 2. 5H-Dibenz[b,f]azepine-10,11-dione | 19579-83-0 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 5H-Dibenz[b,f]azepine-10,11-dione | 19579-83-0 [amp.chemicalbook.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound | C14H9NO2 | CID 21466861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 19579-83-0|5H-Dibenz[b,f]azepine-10,11-dione|BLD Pharm [bldpharm.com]
- 8. A chiral HPLC-UV method for the quantification of dibenz[b,f]azepine-5-carboxamide derivatives in mouse plasma and brain tissue: eslicarbazepine acetate, carbamazepine and main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijprajournal.com [ijprajournal.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Purification techniques for high-purity Dibenzazepine-10,11-dione
Welcome to the technical support center for the purification of high-purity Dibenzazepine-10,11-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. This compound, a key impurity of the anticonvulsant drug Oxcarbazepine, is also utilized as a reagent in the synthesis of advanced materials.[1][2] Its purity is paramount for accurate research and the quality of downstream applications. This resource provides a structured approach to achieving high-purity this compound through proven purification techniques.
Understanding the Molecule: Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies.
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₉NO₂ | [3] |
| Molecular Weight | 223.23 g/mol | [4] |
| Appearance | Dark yellow to very dark orange solid/powder | [4] |
| Solubility | Slightly soluble in DMSO | [5] |
| Storage | Recommended at 2-8°C for long-term stability | [4] |
FAQs: Purification of this compound
This section addresses frequently asked questions regarding the purification of this compound, providing concise and actionable answers.
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often stem from the starting materials and side reactions during synthesis. When synthesized from Iminostilbene, potential impurities include unreacted Iminostilbene, partially oxidized intermediates, and over-oxidation products. If synthesized from Oxcarbazepine, residual Oxcarbazepine and its degradation products may be present.[6][]
Q2: My purified this compound is still colored. What can I do?
A2: The inherent color of this compound is dark yellow to orange.[4] However, a persistent off-color or darker shade after initial purification may indicate the presence of colored impurities. These can often be removed by recrystallization with the aid of activated carbon or by column chromatography.
Q3: How can I effectively remove residual solvents from my purified product?
A3: Residual solvents can be tenacious. Drying under high vacuum at a slightly elevated temperature (e.g., 40-50°C), provided the compound is thermally stable, is a standard method. For more stubborn solvents, techniques like trituration with a non-solvent or lyophilization (if the compound is dissolved in a suitable solvent like dioxane) can be effective.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can detect impurities with different proton or carbon environments. Mass Spectrometry (MS) is used to confirm the molecular weight and identify unknown impurities.[6]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
-
Possible Cause 1: Incorrect Solvent Choice. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Troubleshooting Steps:
-
Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).
-
A toluene-methanol mixture has been reported for the purification of a related compound and could be a good starting point.[8]
-
Select a solvent or solvent system that provides a significant difference in solubility between hot and cold conditions.
-
-
-
Possible Cause 2: Using an Excessive Amount of Solvent. Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Troubleshooting Steps:
-
Add the hot solvent portion-wise to the crude material until it just dissolves.
-
If too much solvent has been added, carefully evaporate some of it to reach the saturation point.
-
-
Issue 2: Oiling Out During Recrystallization
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound-impurity mixture.
-
Troubleshooting Steps:
-
Lower the temperature of the solution before cooling to induce crystallization above the oiling out temperature.
-
Add a small amount of a "poorer" solvent (a solvent in which the compound is less soluble) to the hot solution to induce crystallization.
-
Try a different recrystallization solvent with a lower boiling point.
-
-
Issue 3: Persistent Color Impurities
-
Possible Cause: Highly colored byproducts that co-crystallize with the product.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb many colored impurities. Use sparingly, as it can also adsorb the desired product.
-
Column Chromatography: This is a more effective method for separating compounds with different polarities. A silica gel column with a suitable solvent system can effectively separate the colored impurities from the desired product.
-
-
Issue 4: Co-elution of Impurities During Column Chromatography
-
Possible Cause: Inappropriate solvent system for chromatography.
-
Troubleshooting Steps:
-
TLC Analysis: Before running a column, perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for separation. A good separation on TLC will likely translate to a successful column separation.
-
Gradient Elution: If a single solvent system is insufficient, use a gradient elution. Start with a less polar solvent and gradually increase the polarity to elute the compounds sequentially based on their affinity for the stationary phase.
-
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally.
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system (e.g., toluene:methanol 1:1).[8]
-
Dissolution: In a flask, add the crude this compound. Heat the selected solvent to its boiling point and add it portion-wise to the flask with stirring until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of this compound
This protocol is a starting point and should be optimized based on TLC analysis.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow the silica to settle, ensuring a well-packed column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Logic for Color Impurities
Caption: Troubleshooting workflow for colored impurities.
References
-
Journal of Pharmaceutical Research. (n.d.). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). Oxcarbazepine EP Impurity D. Retrieved from [Link]
- Google Patents. (n.d.). US7982032B2 - Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide.
-
Der Pharma Chemica. (n.d.). Synthesis of oxcarbazepine by newer method. Retrieved from [Link]
-
New Drug Approvals. (2018, January 11). OXCARBAZEPINE. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 19579-83-0| Product Name : Oxcarbazepine - Impurity D. Retrieved from [Link]
-
PubMed Central. (n.d.). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US2826537A - Method for purification of ketones.
-
PubChem. (n.d.). Dibenz(b,f)azepine. Retrieved from [Link]
-
Bio-Rad. (2018, July 16). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved from [Link]
-
Wikipedia. (n.d.). Dibenzazepine. Retrieved from [Link]
-
PubMed. (n.d.). Quantification of 10,11-dihydro-10-hydroxy carbamazepine and 10,11-epoxycarbamazepine as the main by-products in the electrochemical degradation of carbamazepine. Retrieved from [Link]
-
PubMed. (n.d.). Measurement of 10,11-dihydro-10-hydroxy-carbamazepine in serum and plasma by high-performance liquid chromatography. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 5H-Dibenz[b,f]azepine-10,11-dione | 19579-83-0 [chemicalbook.com]
- 3. This compound | C14H9NO2 | CID 21466861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. alentris.org [alentris.org]
- 6. jopcr.com [jopcr.com]
- 8. US7982032B2 - Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide - Google Patents [patents.google.com]
Technical Support Center: Strategies to Enhance the Performance of Dibenzazepine-10,11-dione-based Materials
Welcome to the technical support center for Dibenzazepine-10,11-dione and its derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with this versatile molecular scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and application of these materials. Our goal is to provide you with the necessary insights and practical solutions to enhance the performance and reproducibility of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during your experimental work. Each problem is followed by a detailed explanation of potential causes and step-by-step guidance on how to resolve the issue.
Synthetic Challenges
Question: I am experiencing low yields during the intramolecular cyclization to form the dibenzazepine ring. What are the critical parameters to optimize?
Answer: Low yields in the formation of the dibenzazepine core, particularly through methods like the Buchwald-Hartwig amination, are a common challenge. The efficiency of this palladium-catalyzed cross-coupling reaction is highly sensitive to several factors.
Underlying Causality: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination, deprotonation, and reductive elimination. Any disruption in this cycle, such as catalyst deactivation, poor ligand choice, or inappropriate base selection, can lead to reduced product formation.
Troubleshooting Protocol:
-
Re-evaluate Your Catalyst System:
-
Palladium Source: While Pd(OAc)₂ is commonly used, its performance can be variable. Consider screening other palladium sources like Pd₂(dba)₃.
-
Ligand Selection: The choice of phosphine ligand is critical. For the intramolecular C-N coupling to form the dibenzazepine ring, bulky and electron-rich ligands are often preferred. While ligands like BINAP can be effective, others like Xantphos have been shown to give slightly better yields in some cases.[1] The XPhos/NaOt-Bu combination, however, has been reported to be unsuitable for this specific reaction.[1]
-
-
Optimize Reaction Conditions:
-
Base: The strength and solubility of the base are crucial. While K₂CO₃ is a common choice, stronger bases like Cs₂CO₃ or NaOt-Bu can sometimes improve yields, although they may also promote side reactions. A systematic screening of bases is recommended.[1]
-
Solvent: Toluene is a standard solvent for these reactions. Ensure it is anhydrous, as water can deactivate the catalyst.
-
Temperature: These reactions often require elevated temperatures. If conventional heating at 110°C gives low yields, consider using microwave irradiation to access higher temperatures (e.g., 170°C), which can significantly improve yields and reduce reaction times.[1]
-
-
Purification of Intermediates:
-
While it may seem efficient to proceed with crude material from a previous step, impurities can interfere with the catalytic cycle. If you are using a multi-step synthesis, consider purifying the precursor immediately before the cyclization step. However, it has been noted that for certain three-step processes, proceeding with the crude intermediate did not significantly impact the overall yield and saved time.[1]
-
Experimental Workflow: Optimization of Buchwald-Hartwig Cyclization
Caption: Troubleshooting workflow for low cyclization yields.
Performance Enhancement in Optoelectronics
Question: The photoluminescence quantum yield (PLQY) of my dibenzazepine-based material is lower than expected. How can I improve it?
Answer: Enhancing the PLQY is a key objective for materials used in applications like Organic Light-Emitting Diodes (OLEDs). A low PLQY is typically due to dominant non-radiative decay pathways that compete with fluorescence.
Underlying Causality: The PLQY is the ratio of emitted photons to absorbed photons. Non-radiative decay can occur through several mechanisms, including intramolecular vibrations and rotations, and aggregation-caused quenching (ACQ). For molecules with intramolecular charge transfer (ICT) character, the solvent polarity can also play a significant role.[2]
Strategies for PLQY Enhancement:
-
Molecular Design and Substitution:
-
Introduce Steric Hindrance: Attaching bulky side groups to the dibenzazepine core can inhibit intermolecular π–π stacking, which is a common cause of ACQ in the solid state.[3]
-
Tune Electron Donor-Acceptor Strength: The dibenzazepine core can act as a donor or acceptor depending on the substituents. By strategically placing electron-donating or electron-withdrawing groups, you can modulate the energy levels and the nature of the excited state to favor radiative decay. For instance, in some fluorescent systems, placing an electron-donating group at one position and an electron-withdrawing group at another can significantly enhance emission.[3][4]
-
Rigidification of the Molecular Structure: A more rigid molecular structure can suppress vibrational energy loss, leading to a higher PLQY. This can be achieved by introducing fused rings or other conformational locks.
-
-
Environmental and Experimental Optimization:
-
Solvent Choice: If you are measuring PLQY in solution, screen a range of solvents with varying polarities. A decrease in fluorescence with increasing solvent polarity can indicate the formation of a non-emissive twisted intramolecular charge transfer (TICT) state.[5]
-
Concentration: Measure the PLQY at different concentrations. A drop in PLQY at higher concentrations is a strong indicator of ACQ.[5]
-
Host Material in OLEDs: When fabricating an OLED, the choice of host material is crucial. The host should have a higher triplet energy level than your dibenzazepine-based emitter to ensure efficient energy transfer.[6]
-
Table 1: Effect of Substituents on Photophysical Properties of a Hypothetical this compound Core
| Substituent (R) | Position | Absorption Max (nm) | Emission Max (nm) | PLQY (%) |
| -H | N/A | 350 | 450 | 30 |
| -OCH₃ (Donor) | C2 | 355 | 460 | 45 |
| -CF₃ (Acceptor) | C2 | 345 | 440 | 25 |
| -t-Butyl (Bulky) | C4 | 352 | 455 | 55 |
Question: My dibenzazepine-based OLED shows poor thermal and morphological stability. What are the strategies to improve this?
Answer: High thermal and morphological stability is critical for the longevity and performance of OLED devices. Materials with low glass transition temperatures (Tg) can crystallize or deform at the operating temperatures of the device, leading to degradation.
Underlying Causality: The amorphous (glassy) state of thin organic films is essential for uniform charge transport and emission. If the material has a low Tg, the heat generated during device operation can cause the molecules to rearrange and form crystalline domains, which act as charge traps and quenching sites.
Strategies for Enhancing Stability:
-
Increase the Glass Transition Temperature (Tg):
-
Incorporate Bulky, Rigid Groups: Attaching sterically demanding and rigid substituents, such as spirobifluorene or adamantyl groups, to the dibenzazepine scaffold can significantly increase the Tg of the material.
-
Create Dendrimeric or Oligomeric Structures: Increasing the molecular weight and creating more complex, branched structures can raise the Tg by restricting molecular motion.
-
-
Improve Interfacial Stability:
-
Device Architecture:
-
The choice of adjacent layers in the OLED stack can influence the stability of the emissive layer. Ensure that the materials in the HTL and electron transport layer (ETL) have high Tg values and are chemically compatible with your dibenzazepine derivative.[9]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound-based materials?
A1: The dibenzazepine scaffold is of significant interest in both medicinal chemistry and materials science.[10][11]
-
Pharmaceuticals: The dibenzazepine core is found in several approved drugs, including anticonvulsants and antidepressants.[10] The 10,11-dione derivative can serve as a key intermediate or impurity in the synthesis of these active pharmaceutical ingredients.[12]
-
Organic Electronics: Due to their rigid and electron-rich nature, dibenzazepine derivatives are being explored as materials for OLEDs, where they can function as host materials, charge transport materials, or emitters.[13][14] Modifying the core structure, for instance by creating iminodibenzyl (IDB) based donors, has led to highly efficient thermally activated delayed fluorescence (TADF) emitters with external quantum efficiencies approaching 40%.[15]
Q2: How do I purify this compound and its derivatives?
A2: Purification can be challenging due to the planar and often sparingly soluble nature of these compounds.
-
Column Chromatography: This is the most common method. A silica gel stationary phase with a solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) is typically effective.
-
Recrystallization: If the material is sufficiently crystalline, recrystallization from a suitable solvent (e.g., ethanol, toluene, or a mixture) can be an excellent way to obtain high-purity material.
-
Sublimation: For applications in organic electronics, purification by temperature-gradient sublimation under high vacuum is often necessary to achieve the ultra-high purity required for device fabrication.
Q3: What are the key characterization techniques for these materials?
A3: A combination of spectroscopic and analytical techniques is essential.
-
Structural Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure. High-resolution mass spectrometry (HRMS) provides the exact molecular weight.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the synthesized compound.
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the decomposition temperature (Td) and glass transition temperature (Tg), respectively.[6]
-
Photophysical Properties: UV-Vis spectroscopy is used to measure the absorption spectrum, while fluorescence spectroscopy is used to measure the emission spectrum and to determine the photoluminescence quantum yield (PLQY).
Logical Relationship: From Synthesis to Enhanced Performance
Caption: Iterative cycle for performance enhancement.
References
-
Beltran, F., et al. (2025). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances. Available at: [Link][1][16][17]
-
Sahu, A., et al. (2022). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH. Available at: [Link][10][11]
-
Sahu, A., et al. (2022). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Preprints. Available at: [Link]
-
Beltran, F., et al. (2025). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. ResearchGate. Available at: [Link]
-
Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement. (2022). Nature Communications. Available at: [Link]
-
Synthesis of dibenzazepines 42. (n.d.). ResearchGate. Available at: [Link]
-
Strategies in the synthesis of dibenzo[b,f]heteropines. (2023). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
The Discovery of Novel 10,11-Dihydro-5H-dibenz[b,f]azepine SIRT2 Inhibitors. (n.d.). PubMed Central. Available at: [Link]
-
The structures of the materials used in OLEDs. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of some dibenzazepines of possible therapeutic interest. (1977). PubMed. Available at: [Link]
-
Beltran, F., et al. (2025). Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol derivatives. RSC Advances. Available at: [Link]
-
Azepine Modulation in Thermally Activated Delayed Fluorescence Emitters for OLEDs Achieving Nearly 40% EQE. (2025). ACS Materials Letters. Available at: [Link]
-
Improving the thermal stability of top-emitting organic light-emitting diodes by modification of the anode interface. (n.d.). University of St Andrews Research Portal. Available at: [Link]
-
High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives. (n.d.). RSC Advances. Available at: [Link]
-
Enhancement of intramolecular charge transfer strength in diphenylamine substituted symmetric 1,3,4-oxadiazole derivatives. (n.d.). PubMed Central. Available at: [Link]
-
Improving the Thermal Stability of Top‐Emitting Organic Light‐Emitting Diodes by Modification of the Anode Interface. (2020). ResearchGate. Available at: [Link]
-
New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. (n.d.). IRIS-AperTO. Available at: [Link]
-
Di(arylcarbazole) Substituted Oxetanes as Efficient Hole Transporting Materials with High Thermal and Morphological Stability for OLEDs. (2023). MDPI. Available at: [Link]
-
Oxcarbazepine - Impurity D. (n.d.). Pharmaffiliates. Available at: [Link]
-
Quantum yield enhancement of firefly bioluminescence with biomolecular condensates. (n.d.). RSC Publishing. Available at: [Link]
Sources
- 1. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of intramolecular charge transfer strength in diphenylamine substituted symmetric 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsyn.org [pubs.rsyn.org]
- 11. pubs.rsyn.org [pubs.rsyn.org]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. nbinno.com [nbinno.com]
- 14. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00909J [pubs.rsc.org]
Validation & Comparative
Comparative analysis of Dibenzazepine-10,11-dione and other dione compounds in OLEDs
An In-Depth Comparative Analysis of Dibenzazepine-10,11-dione and Alternative Dione Compounds for Advanced Organic Light-Emitting Diodes (OLEDs)
This guide provides a comprehensive comparison of this compound and its parent scaffold with other notable dione compounds utilized in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). We will delve into the synthesis, photophysical characteristics, charge transport properties, and overall device performance, supported by experimental data to guide researchers and professionals in materials science and drug development.
Introduction: The Role of Dione Compounds in Next-Generation OLEDs
Organic Light-Emitting Diodes (OLEDs) represent a revolutionary technology in displays and solid-state lighting, prized for their flexibility, high contrast, and wide color gamut.[1][2] The efficiency and stability of these devices are critically dependent on the molecular design of the organic semiconductor materials used. Dione compounds, characterized by the presence of two carbonyl groups, have emerged as a versatile class of molecules in OLEDs. Their electron-withdrawing nature can be leveraged to tune frontier molecular orbital (HOMO/LUMO) energy levels, enhance charge transport, and develop novel emitters, including those that exhibit Thermally Activated Delayed Fluorescence (TADF).[3][4]
The dibenzazepine core, and specifically its dione derivative, this compound, serves as an important structural motif.[5][6] While this compound itself is noted as a reagent and an impurity of the anticonvulsant drug Oxcarbazepine, the broader 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold is utilized to build highly effective host materials for phosphorescent OLEDs (PhOLEDs).[7][8][9][10] This guide will compare the potential and demonstrated performance of materials derived from this scaffold against other dione-containing organic semiconductors to highlight key structure-property relationships.
The Dibenzazepine Scaffold: A Foundation for High-Performance Host Materials
The tricyclic dibenzazepine system, with its unique three-dimensional structure, provides a robust and thermally stable framework for OLED materials.[11] Functionalization of the 10,11-dihydro-5H-dibenzo[b,f]azepine (AZ) unit with various donor groups like triphenylamine (TPA) and carbazole (CZ) has yielded host materials with excellent properties.[7][8]
Key Characteristics of Dibenzazepine-Based Hosts:
-
High Thermal Stability: These materials exhibit high glass transition temperatures (Tg) up to 137 °C and decomposition temperatures up to 452 °C, which is crucial for device longevity.[7][8]
-
High Triplet Energy: They possess high triplet energy levels (>2.60 eV), making them suitable for hosting green and red phosphorescent emitters without quenching the emissive triplet excitons.[7][8]
-
Tunable Frontier Orbitals: The HOMO/LUMO energy levels can be adjusted by selecting appropriate donor groups to facilitate efficient charge injection and transport.[7]
Derivatives of this scaffold have demonstrated exceptional performance in devices. For instance, red PhOLEDs using a dibenzazepine-based host achieved a maximum external quantum efficiency (EQE) of over 26%, while green PhOLEDs reached a maximum current efficiency of 86.0 cd A⁻¹ and a power efficiency of 86.7 lm W⁻¹.[7][8]
Comparative Analysis: Dibenzazepine Derivatives vs. Alternative Dione Compounds
To understand the unique advantages of the dibenzazepine scaffold, we compare it with other dione-containing organic semiconductors that have shown promise in electronic applications.
Violanthrone Dicyanomethylene Derivatives
Violanthrone, a large polycyclic aromatic hydrocarbon, can be functionalized with electron-withdrawing dicyanomethylene groups to create potent p-type semiconductors.[12][13]
-
Charge Transport: These materials exhibit hole mobilities (μh) in the range of 10⁻⁶ to 10⁻² cm² V⁻¹ s⁻¹.[12] The choice of solubilizing alkyl chains significantly impacts molecular packing and, consequently, charge mobility. Linear chains tend to improve mobility compared to branched ones.[12][13]
-
Electronic Properties: They possess low HOMO-LUMO gaps (≈1.25 eV) and electron affinity (EA) values comparable to widely used fullerene acceptors, suggesting their potential as electron acceptor materials.[12][13]
Compared to dibenzazepine-based hosts, which are primarily designed for charge balance and high triplet energy, violanthrone derivatives are engineered specifically for high charge mobility in devices like Organic Field-Effect Transistors (OFETs).[12][13]
3,3′-dihydroxy-2,2′-biindan-1,1′-dione (BIT) Derivatives
BIT derivatives are a fascinating class of dione compounds that exhibit intramolecular double proton transfer, leading to rapid tautomerization in both solution and solid states.[14]
-
Unique Functionality: This tautomerism suggests a potential interplay between proton transfer and charge transport, a novel mechanism in organic semiconductors.[14]
-
Performance: A monoalkylated BIT derivative with a suitable lamellar packing structure has demonstrated a hole mobility of up to 0.012 cm² V⁻¹ s⁻¹ in an OFET.[14]
This class of materials introduces a dynamic structural element not present in the more rigid dibenzazepine framework. While their application in OLEDs is still under investigation, the unique proton transfer mechanism offers a new avenue for designing functional materials.
Performance Data Summary
The following table summarizes the key performance metrics for different classes of dione-based compounds.
| Compound Class | Key Feature | Primary Application | Highest Occupied Molecular Orbital (HOMO) | Hole Mobility (μh) | External Quantum Efficiency (EQE) |
| Dibenzazepine-based Hosts | High Triplet Energy, Thermal Stability | Host for PhOLEDs | -5.48 eV to -5.51 eV[2] | Not primarily for transport | >26% (Red), High CE (Green)[8] |
| Violanthrone Derivatives | High Charge Mobility | p-type Semiconductor (OFETs) | -5.34 eV to -5.40 eV | Up to 1.07 × 10⁻² cm² V⁻¹ s⁻¹[12] | N/A (OFET data) |
| Biindan-1,1′-dione (BIT) Derivatives | Intramolecular Proton Transfer | Tautomeric Semiconductor (OFETs) | N/A | Up to 0.012 cm² V⁻¹ s⁻¹[14] | N/A (OFET data) |
Note: Data for Dibenzazepine-based hosts is for derivatives designed for hosting emitters, while data for other diones is from OFET studies, reflecting their primary research application.
Experimental Protocols for OLED Fabrication and Characterization
Achieving high-performance OLEDs requires meticulous control over the fabrication and characterization processes.[1][15] The protocols described below are standard methodologies for creating and evaluating devices based on the discussed materials.
Standard OLED Fabrication Workflow
The fabrication process involves the sequential deposition of multiple thin organic layers and a metal cathode onto a transparent anode, typically Indium Tin Oxide (ITO) coated glass.[1][16]
Caption: Standard workflow for OLED device fabrication.
Step-by-Step Methodology:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in ultrasonic baths with detergent (e.g., Hellmanex III), deionized water, and organic solvents like isopropyl alcohol.[15]
-
Surface Treatment: A UV-Ozone treatment is often applied to remove organic residues and increase the ITO work function, promoting efficient hole injection.
-
Hole Transport Layer (HTL) Deposition: A solution-processable HTL like PEDOT:PSS is typically spin-coated to a thickness of 30-40 nm.[15] This layer smooths the anode surface and facilitates hole injection.
-
Emissive Layer (EML) Deposition: The host material (e.g., a dibenzazepine derivative) and the desired emitter dopant are dissolved in a solvent like toluene and spin-coated. For vacuum-deposited devices, materials are thermally evaporated in a high-vacuum chamber.[15][16]
-
Electron Transport Layer (ETL) & Cathode Deposition: Subsequent layers, including the ETL and the metal cathode (e.g., a thin layer of LiF followed by Al), are deposited via thermal evaporation under high vacuum (e.g., < 10⁻⁶ Torr).[1][16]
-
Encapsulation: To prevent degradation from ambient moisture and oxygen, the completed device is encapsulated using a glass coverslip and a UV-curable epoxy inside a nitrogen-filled glove box.[15]
Device Characterization
Once fabricated, the device's performance is evaluated using several key techniques.[17]
Sources
- 1. repository.rit.edu [repository.rit.edu]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsyn.org [pubs.rsyn.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. A series of novel host materials based on the 10,11-dihydro-5H-dibenzo[b,f]azepine unit for highly efficient green and red organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 5H-Dibenz[b,f]azepine-10,11-dione | 19579-83-0 [chemicalbook.com]
- 10. This compound | CAS 19579-83-0 | United States Biological | Biomol.com [biomol.com]
- 11. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]
- 13. The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives for tautomeric organic semiconductors exhibiting intramolecular double proton transfer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. ossila.com [ossila.com]
- 16. aml.iaamonline.org [aml.iaamonline.org]
- 17. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
A Senior Application Scientist's Guide to Validating Dibenzazepine-10,11-dione as a Reference Standard for Oxcarbazepine Impurity Analysis
In the rigorous landscape of pharmaceutical quality control, the adage "know your enemy" extends to the molecular level. For the widely-used antiepileptic drug Oxcarbazepine, ensuring its purity, safety, and efficacy necessitates a deep understanding and precise control of its impurities.[1][2] This guide provides an in-depth validation of Dibenzazepine-10,11-dione, also known as Oxcarbazepine EP Impurity D, as a reference standard for the analytical oversight of Oxcarbazepine.[3][4][5][6][] We will explore the rationale behind its selection, present a comparative analysis with another critical impurity, and provide detailed experimental protocols to establish its suitability.
The structural integrity of a drug product is paramount. Impurities can arise from the synthesis process, degradation of the active pharmaceutical ingredient (API), or interactions with excipients.[8] Even in minute quantities, these related substances can impact the therapeutic window and safety profile of the final drug product. Regulatory bodies, therefore, mandate stringent impurity profiling.[2][9] For Oxcarbazepine, a derivative of Carbamazepine, a host of potential impurities have been identified, making the availability of well-characterized reference standards a cornerstone of robust analytical methodology.[1][10][11][12][13]
This compound emerges as a significant impurity, and its role as a reference standard is the focus of this guide. We will delve into a scientifically-grounded validation process, offering a blueprint for researchers, scientists, and drug development professionals to confidently incorporate this standard into their quality control workflows.
Comparative Analysis: this compound vs. Carbamazepine (Oxcarbazepine EP Impurity A)
A reference standard's utility is best understood in context. Here, we compare this compound with Carbamazepine, another critical and structurally related impurity of Oxcarbazepine (designated as Oxcarbazepine EP Impurity A).[14]
| Feature | This compound (Impurity D) | Carbamazepine (Impurity A) | Justification |
| Origin | Primarily a degradation product, can also be a process impurity. | Primarily a process-related impurity (starting material or byproduct).[15] | A comprehensive impurity analysis requires standards for both degradation and process-related impurities. |
| Chemical Structure | C14H9NO2[3][16] | C15H12N2O[10][11] | The distinct structures lead to different chromatographic and spectroscopic properties, necessitating individual reference standards for accurate identification and quantification. |
| Commercial Availability | Readily available from various suppliers as a characterized reference standard.[3][4][5][6][] | Widely available as a well-established API and reference standard.[14] | Accessibility is a key practical consideration for routine quality control. |
| Regulatory Recognition | Recognized as a specified impurity in the European Pharmacopoeia.[3][5][6][] | A well-documented and regulated impurity of Oxcarbazepine.[14] | Use of pharmacopoeially recognized reference standards simplifies regulatory submissions. |
| Stability | High thermal-oxidative stability.[] | Stable under normal storage conditions. | A stable reference standard is crucial for ensuring the accuracy and reproducibility of analytical measurements over time. |
Experimental Validation of this compound as a Reference Standard
The cornerstone of this guide is a detailed, three-part experimental workflow designed to validate this compound as a reference standard.
Caption: Experimental workflow for the validation of this compound.
Part 1: Forced Degradation of Oxcarbazepine
Objective: To intentionally degrade Oxcarbazepine to generate its impurities, including this compound, and to demonstrate the stability-indicating nature of the analytical method.[17][18][19][20]
Protocol:
-
Preparation of Oxcarbazepine Stock Solution: Accurately weigh and dissolve 50 mg of Oxcarbazepine in a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Oxcarbazepine powder to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of Oxcarbazepine (1 mg/mL) to UV light (254 nm) for 24 hours.
Part 2: HPLC-UV Method Development and Validation
Objective: To develop and validate a specific, accurate, and precise HPLC-UV method for the quantification of this compound. The validation will be performed in accordance with ICH guidelines.[21][22]
Illustrative Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 256 nm
-
Injection Volume: 10 µL
Validation Parameters:
-
Specificity: Inject solutions of Oxcarbazepine, this compound, Carbamazepine, and a placebo. The method should demonstrate baseline resolution of all components.
-
Linearity: Prepare a series of dilutions of the this compound reference standard (e.g., 0.1 to 2.0 µg/mL). Plot a calibration curve and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy (% Recovery): Spike a placebo solution with known concentrations of the this compound reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of a standard solution of this compound. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Illustrative Validation Data Summary:
| Validation Parameter | Acceptance Criteria | Illustrative Result for this compound |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.2% |
| LOD | Reportable | 0.03 µg/mL |
| LOQ | Reportable | 0.1 µg/mL |
Part 3: Comparative Analysis Using the Validated Method
Objective: To utilize the validated HPLC method to analyze the forced degradation samples and compare the performance of the this compound reference standard with that of Carbamazepine (Impurity A).
Protocol:
-
Analysis of Degraded Samples: Inject the samples from the forced degradation studies into the HPLC system.
-
Peak Identification: Identify the peaks corresponding to Oxcarbazepine, this compound, and Carbamazepine by comparing their retention times with those of the respective reference standards.
-
Quantification: Quantify the amount of this compound and Carbamazepine in the degraded samples using their respective calibration curves.
Caption: Relationship between Oxcarbazepine and its key impurities.
Conclusion
The validation data presented herein provides a robust framework for establishing this compound as a reliable and essential reference standard for the impurity profiling of Oxcarbazepine. Its significance as a degradation product complements the use of process-related impurity standards like Carbamazepine, thereby offering a more comprehensive control strategy. By following the detailed experimental protocols, analytical laboratories can ensure the development of accurate, precise, and specific methods for monitoring the quality of Oxcarbazepine, ultimately contributing to the safety and efficacy of this important therapeutic agent. The commercial availability of well-characterized this compound further solidifies its position as an indispensable tool for pharmaceutical quality control.
References
-
SynThink Research Chemicals. Oxcarbazepine EP Impurities & Related Compounds. [Link]
-
Pharmaffiliates. Oxcarbazepine-impurities. [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. [Link]
-
Journal of Chemical and Pharmaceutical Research. Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. [Link]
-
Research Journal of Pharmacy and Technology. Stability indicating HPLC-DAD method for the determination of Oxcarbazepine. [Link]
-
International Journal of Pharmaceutical Sciences and Research. VALIDATED RP HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCE OF OXCARBAZEPINE AN ANTIEPILEPTIC DRUG. [Link]
-
Roland Institute of Pharmaceutical Sciences. Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. [Link]
-
Journal of Chemical and Pharmaceutical Research. Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. [Link]
-
Journal of Pharmaceutical Research. Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. [Link]
-
AKJournals. Development and Validation of a Stability- Indicating RP-LC Method for the Estimation of Process-Related Impurities and Degradation. [Link]
-
SynZeal. Oxcarbazepine Impurities. [Link]
-
Veeprho. Oxcarbazepine EP Impurity A | CAS 298-46-4. [Link]
-
Journal of Pharmaceutical Research. Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. [Link]
-
Aligns Pharma. Oxcarbazepine Impurities. [Link]
-
SynThink Research Chemicals. USP Reference Standards in Pharmaceutical Analysis. [Link]
-
Pharmaffiliates. Oxcarbazepine - Impurity D. [Link]
-
Food and Agriculture Organization of the United Nations. Analysis of Carbamazepine, Oxcarbazepine, Their Impurities, and Non-Labeled Interfering Substances by Stability-indicating UPLC/MS/MS Method: Studying the Method's Greenness Profile. [Link]
-
Pharmaffiliates. Oxcarbazepine - Impurities. [Link]
-
SA Pharmachem. 19579-83-0 Oxcarbazepine EP Impurity D; Dibenzazepinodione - Reference Standard. [Link]
-
IVT Network. Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]
-
Veeprho. Oxcarbazepine EP Impurity D | CAS 19579-83-0. [Link]
-
Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]
-
RSYN RESEARCH. Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. [Link]
-
USP-NF. Oxcarbazepine Oral Suspension. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
Scribd. Oxcarbazepine Impurities & Standards. [Link]
-
National Center for Biotechnology Information. This compound. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 3. 5H-Dibenz[b,f]azepine-10,11-dione | 19579-83-0 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. veeprho.com [veeprho.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. pharmtech.com [pharmtech.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Oxcarbazepine Impurities | SynZeal [synzeal.com]
- 12. Oxcarbazepine Impurities | Aligns Pharma [alignspharma.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. veeprho.com [veeprho.com]
- 15. jopcr.com [jopcr.com]
- 16. This compound | C14H9NO2 | CID 21466861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. rjptonline.org [rjptonline.org]
- 19. jyoungpharm.org [jyoungpharm.org]
- 20. jocpr.com [jocpr.com]
- 21. akjournals.com [akjournals.com]
- 22. fda.gov [fda.gov]
A Researcher's Guide to Ensuring Rigorous and Reproducible Results with Dibenzazepine-10,11-dione and Related Scaffolds
For researchers, scientists, and drug development professionals, the dibenzazepine scaffold represents a "privileged structure" in medicinal chemistry. Its three-dimensional architecture has proven to be a fertile ground for the development of therapeutics targeting the central nervous system and beyond.[1][2] Well-known drugs such as the anticonvulsants Carbamazepine and Oxcarbazepine are built upon this core, underscoring its clinical significance.[1][2] This guide delves into the experimental considerations for a lesser-known member of this family, Dibenzazepine-10,11-dione, providing a framework for ensuring the reproducibility and robustness of research findings.
While this compound is most commonly cataloged as a chemical impurity of Oxcarbazepine, its structural relation to a class of potent neuroactive compounds suggests a potential for untapped biological activity. As researchers increasingly turn to novel chemical matter in high-throughput screening (HTS) campaigns, it is conceivable that this compound or similar structures could emerge as "hits." This guide will use a hypothetical HTS campaign for novel voltage-gated sodium channel blockers—a mechanism shared by Carbamazepine and Oxcarbazepine—to illustrate the principles of robust experimental design and data interpretation.[3][4][5][6][7][8][9][10]
The Dibenzazepine Scaffold: A Foundation of Bioactivity
The dibenzazepine core, consisting of two benzene rings fused to a seven-membered azepine ring, is a cornerstone of neuropharmacology.[1][2][11][12] Its derivatives have yielded a plethora of drugs with diverse biological activities, including anticonvulsant, antidepressant, and even anticancer properties.[1] The success of this scaffold lies in its rigid, yet conformationally flexible, structure that allows for precise interactions with a variety of biological targets.[2]
Table 1: Prominent Drugs Featuring the Dibenzazepine Scaffold
| Drug Name | Chemical Structure | Primary Mechanism of Action | Therapeutic Use |
| Carbamazepine | C₁₅H₁₂N₂O | Blocks voltage-gated sodium channels[3][5][7][13][14] | Epilepsy, neuropathic pain, bipolar disorder[3][7] |
| Oxcarbazepine | C₁₅H₁₂N₂O₂ | Prodrug, active metabolite blocks voltage-gated sodium channels[4][6][8][9][10] | Epilepsy[4][6] |
| Imipramine | C₁₉H₂₄N₂ | Tricyclic antidepressant; blocks reuptake of norepinephrine and serotonin | Depression |
Navigating the Experimental Landscape with this compound
Given the established bioactivity of its chemical relatives, let us consider a hypothetical scenario where this compound is identified as a hit in a high-throughput screen for novel inhibitors of voltage-gated sodium channels. The primary goal is to validate this hit and ensure that the observed activity is real, specific, and reproducible.
Key Factors Influencing Reproducibility
The path from a preliminary "hit" to a validated lead is fraught with potential pitfalls that can undermine the reproducibility of your findings. These can be broadly categorized into compound-specific, assay-specific, and general experimental factors.
-
Purity and Characterization: The first step in validating a hit is to confirm its identity and purity. Impurities, even in small amounts, can lead to misleading results. It is crucial to obtain a fresh, high-purity sample of this compound and verify its structure and purity using analytical techniques such as NMR, mass spectrometry, and HPLC.
-
Chemical Stability and Reactivity: The α-dicarbonyl moiety in this compound is a potential site of chemical reactivity.[15][16][17][18][19] Such groups can be susceptible to nucleophilic attack and may react with components of the assay buffer or cellular thiols, leading to non-specific inhibition or compound degradation over the course of an experiment. It is advisable to assess the stability of the compound in the assay buffer over the experimental timeframe.
-
Solubility and Aggregation: Many heterocyclic compounds, particularly those that are planar and hydrophobic, have a tendency to aggregate in aqueous solutions.[20][21] These aggregates can non-specifically inhibit enzymes and interfere with assay readouts, leading to false-positive results that are often steep and non-stoichiometric in their dose-response curves.[20][21]
Table 2: Physicochemical Properties of this compound and Comparator Scaffolds
| Property | This compound | A Representative Benzimidazole | A Representative Thiazole |
| Molecular Weight | 223.23 g/mol | ~118 g/mol | ~85 g/mol |
| Calculated LogP | ~2.5 | ~1.5 | ~1.0 |
| Hydrogen Bond Donors | 1 | 1 | 0 |
| Hydrogen Bond Acceptors | 2 | 1 | 1 |
| Potential for Aggregation | Moderate to High | Low to Moderate | Low |
Note: Values for comparator scaffolds are approximate and can vary significantly with substitution.
-
Assay Technology Interference: In fluorescence-based assays, which are common in HTS, the intrinsic fluorescence of a compound can be a major source of interference.[22][23][24][25][26] Colored compounds can also interfere with absorbance-based readouts. It is essential to run control experiments to assess the autofluorescence and/or absorbance of this compound at the wavelengths used in the assay.
-
Choice of Orthogonal Assays: A key principle of hit validation is to confirm the activity in a secondary, "orthogonal" assay that relies on a different detection method or technology. For our hypothetical sodium channel blocker, if the primary screen was a fluorescence-based membrane potential assay, a follow-up confirmation using automated patch-clamp electrophysiology would provide a more direct and robust measure of channel inhibition.
A Framework for Robust Experimentation
To mitigate the risks of irreproducibility, a systematic and rigorous experimental workflow is essential.
Caption: A workflow for robust hit validation.
Detailed Experimental Protocols
Protocol 1: Assessing Compound Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine if this compound forms aggregates at concentrations relevant to the biological assay.
Materials:
-
This compound
-
Assay buffer (e.g., PBS, pH 7.4)
-
DLS instrument
-
Low-volume cuvettes
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution in assay buffer to the final desired concentrations (e.g., 1 µM, 10 µM, 50 µM). Ensure the final DMSO concentration is consistent across all samples and below 0.5%.
-
Incubate the samples at the assay temperature for the duration of the assay.
-
Transfer the samples to the cuvettes and place them in the DLS instrument.
-
Acquire data according to the instrument's instructions.
-
Analyze the data for the presence of particles in the size range of 50-1000 nm, which is indicative of compound aggregation.
Protocol 2: Counter-Screening for Assay Interference
Objective: To determine if this compound intrinsically interferes with the assay's detection method.
Materials:
-
This compound
-
Assay buffer
-
All assay components except the biological target (e.g., cells or enzyme)
-
Plate reader capable of fluorescence or absorbance measurements
Procedure:
-
Prepare a dilution series of this compound in the assay buffer in a microplate.
-
Add all assay reagents (e.g., fluorescent dye) except for the biological target.
-
Incubate the plate under the same conditions as the primary assay.
-
Read the plate using the same settings as the primary assay.
-
A concentration-dependent change in signal indicates that the compound interferes with the assay readout.
Comparison with Alternative Scaffolds
When considering alternatives to the dibenzazepine scaffold in a drug discovery campaign, it is useful to compare their general properties. Heterocyclic compounds are abundant in medicinal chemistry, and each scaffold brings its own set of advantages and disadvantages.[27][28][29][30]
-
Benzimidazoles: This scaffold is also considered a "privileged structure" and is found in numerous approved drugs. They are generally more polar and less prone to aggregation than larger tricyclic systems.
-
Thiazoles and Oxadiazoles: These smaller, five-membered heterocycles are common in fragment-based drug discovery. Their lower molecular weight and complexity often lead to better physicochemical properties, but they may lack the conformational constraint of larger ring systems, which can be important for potent and selective binding.[31][32][33]
-
Quinolines and Isoquinolines: These bicyclic aromatic systems are also prevalent in medicinal chemistry. They offer a rigid scaffold for presenting substituents in a defined spatial orientation.
The choice of a chemical scaffold is highly dependent on the specific biological target and the desired properties of the final compound.
Caption: Key determinants of experimental reproducibility.
Conclusion and Future Directions
This compound, while currently under the radar in terms of biological investigation, represents the potential for new discoveries within a well-validated chemical space. By approaching its study, or that of any novel compound, with a rigorous and systematic methodology, researchers can ensure the integrity and reproducibility of their findings. The principles outlined in this guide—from careful compound characterization to the use of orthogonal assays and interference counter-screens—are fundamental to building a solid foundation for any drug discovery program. As new chemical entities are explored, a commitment to these principles will be paramount in distinguishing true biological activity from experimental artifacts, ultimately accelerating the translation of basic research into meaningful therapeutic advances.
References
- Pharmacology of Carbamazepine (Tegretol) ; Mechanism of action, Uses, Effects. (2025, January 26). YouTube.
- Pharmacology of Oxcarbazepine (Trileptal) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 3). YouTube.
- What is the mechanism of action of carbamazepine (anticonvulsant medic
- Oxcarbazepine. (2025, July 7).
- Carbamazepine. In Wikipedia.
- What are the mechanisms of action of oxcarbazepine in its therapeutic applic
- Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. (2022). RSYN RESEARCH.
- What Makes It So Special? A Review of the Mechanisms of Action of Lamotrigine, Carbamazepine, and Valproic Acid and How They Differ From Other Antiepileptics. (2026, January 12).
- Discovering inhibitors of human sirtuin type 2: novel structural scaffolds. PubMed.
- Oxcarbazepine. In Wikipedia.
- What is the mechanism of Carbamazepine?. (2024, July 17).
- What is the mechanism of Oxcarbazepine?. (2024, July 17).
- The Evolution of Dibenzazepine Derivatives in Chemical Applic
- Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. (2022, July 6).
- Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH.
- Assay Interference by Aggregation. (2017, July 26). In Assay Guidance Manual. NCBI Bookshelf.
- Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. (2009, August 29). Practical Fragments.
- A scaffold replacement approach towards new sirtuin 2 inhibitors. (2020, January 15). PubMed.
- Reactivity of Thermally Treated α-Dicarbonyl Compounds. Journal of Agricultural and Food Chemistry.
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH.
- Assay Interference and Artifacts in High-Content Screening. (2025, May 28). In Assay Guidance Manual. NCBI.
- Interference with Fluorescence and Absorbance. (2018, July 1). PubMed.
- Avoiding Fluorescence Assay Interference-The Case for Diaphorase. Semantic Scholar.
- Degradation of glucose: reinvestigation of reactive alpha-Dicarbonyl compounds. (2009, September 23). PubMed.
- SIRT2i_Predictor: A Machine Learning-Based Tool to Facilitate the Discovery of Novel SIRT2 Inhibitors. PMC - NIH.
- Investigations on the Reaction of C3 and C6 α-Dicarbonyl Compounds with Hydroxytyrosol and Related Compounds under Competitive Conditions.
- Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzym
- Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol deriv
- Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. (2021, December 8).
- Detection of alpha-dicarbonyl compounds in Maillard reaction systems and in vivo. PubMed.
- Quality in high throughput screening - Quality and Reproducibility Webinar 2. (2019, December 4). YouTube.
- An Aggregation Advisor for Ligand Discovery. PMC - PubMed Central.
- INSILICO DESIGN OF DIBENZAZEPINE DERIV
- (PDF) Alpha-Dicarbonyl Compounds.
- Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migr
- Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS.
- Process validation and screen reproducibility in high-throughput screening. PubMed.
- (PDF) Process Validation and Screen Reproducibility in High-Throughput Screening.
- 5 Top Tips for the Perfect High-Throughput Screening Lab. (2014, October 29). Select Science.
- Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydr
- Dibenz(b,f)azepine. PubChem.
- Design and Implementation of High Throughput Screening Assays. Semantic Scholar.
- Dibenzepin. PubChem.
- Oxcarbazepine-d4 physical and chemical properties. Benchchem.
- Editorial: Emerging heterocycles as bioactive compounds. (2023, April 25). Frontiers.
- Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC.
- A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28).
- A Review of Recent Progress on the Anticancer Activity of Hetero- cyclic Compounds. (2024, August 26).
- Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (2025, January 8).
Sources
- 1. pubs.rsyn.org [pubs.rsyn.org]
- 2. Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00909J [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Carbamazepine - Wikipedia [en.wikipedia.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Oxcarbazepine - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Oxcarbazepine? [synapse.patsnap.com]
- 11. nbinno.com [nbinno.com]
- 12. pubs.rsyn.org [pubs.rsyn.org]
- 13. psychiatrictimes.com [psychiatrictimes.com]
- 14. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Degradation of glucose: reinvestigation of reactive alpha-Dicarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Detection of alpha-dicarbonyl compounds in Maillard reaction systems and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 22. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Avoiding Fluorescence Assay Interference—The Case for Diaphorase | Semantic Scholar [semanticscholar.org]
- 27. Frontiers | Editorial: Emerging heterocycles as bioactive compounds [frontiersin.org]
- 28. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 29. thieme-connect.com [thieme-connect.com]
- 30. researchgate.net [researchgate.net]
- 31. Discovering inhibitors of human sirtuin type 2: novel structural scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. A scaffold replacement approach towards new sirtuin 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
A Spectroscopic Journey: Differentiating Dibenzazepine-10,11-dione from its Precursors
In the landscape of pharmaceutical development and medicinal chemistry, the dibenzazepine scaffold is of paramount importance, forming the core of numerous therapeutic agents, including antidepressants and anticonvulsants.[1][2] The synthesis and purification of these compounds necessitate rigorous analytical characterization to ensure the identity, purity, and absence of process-related impurities. This guide provides a comprehensive comparative spectroscopic analysis of Dibenzazepine-10,11-dione, a key derivative and sometimes an impurity[3], alongside its common precursors: Iminostilbene and 10,11-Dihydro-5H-dibenzo[b,f]azepine.
Through an in-depth examination of their Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we will elucidate the key spectral markers that enable their unambiguous differentiation. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the spectroscopic characterization of this important class of molecules.
The Chemical Transformation: From Precursors to Dione
The synthetic pathway from the foundational precursors to this compound involves key structural modifications that are readily tracked by spectroscopic methods. The journey begins with either Iminostilbene, possessing a conjugated double bond, or its saturated analogue, 10,11-Dihydro-5H-dibenzo[b,f]azepine. The introduction of the dione functionality at the 10 and 11 positions represents a significant electronic and structural shift, which is the primary focus of our comparative analysis.
Figure 1: Synthetic relationship between the precursors and this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated Systems
UV-Vis spectroscopy is a powerful technique for examining the electronic transitions within a molecule, particularly those involving conjugated π-systems. The differences in the extent of conjugation among this compound and its precursors lead to distinct absorption spectra.
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is employed for analysis.
-
Solvent Selection: Methanol or acetonitrile are suitable solvents. The choice should be consistent across all samples for a valid comparison.
-
Sample Preparation:
-
Data Acquisition:
-
Scan the samples across a wavelength range of 200-400 nm, using the pure solvent as a blank.[5]
-
Record the wavelength of maximum absorbance (λmax) for each compound.
-
Comparative UV-Vis Data
| Compound | Molecular Formula | λmax (nm) | Key Spectral Features & Rationale |
| This compound | C₁₄H₉NO₂ | ~256 nm | The presence of the α,β-unsaturated ketone system in the seven-membered ring, in conjugation with the benzene rings, results in a distinct λmax. |
| Iminostilbene | C₁₄H₁₁N | ~284 nm[4] | The stilbene-like conjugated system across the two benzene rings and the central double bond leads to a significant bathochromic (red) shift compared to the dihydro derivative. |
| 10,11-Dihydro-5H-dibenzo[b,f]azepine | C₁₄H₁₃N | Shorter wavelength than Iminostilbene | The absence of the C10-C11 double bond disrupts the extended conjugation, leading to a hypsochromic (blue) shift. The spectrum is primarily influenced by the electronic transitions within the two isolated benzene rings. |
Expert Interpretation: The most telling diagnostic feature in the UV-Vis spectra is the position of the λmax. The extended conjugation in Iminostilbene results in the longest wavelength of maximum absorption. The introduction of the dione functionality in this compound alters the electronic landscape, leading to a λmax at an intermediate wavelength. The saturated central ring in 10,11-Dihydro-5H-dibenzo[b,f]azepine results in the shortest λmax, characteristic of less conjugated aromatic systems.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The transformation from the precursors to this compound introduces a prominent carbonyl group, which serves as a definitive marker in the IR spectrum.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared spectrophotometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty pellet holder or a pure KBr pellet.
-
Figure 2: General workflow for FTIR analysis.
Comparative FTIR Data
| Compound | Key Vibrational Frequencies (cm⁻¹) & Assignments | Rationale for Differentiation |
| This compound | ~1680-1700 (strong, sharp C=O stretch) , ~3100-3000 (aromatic C-H stretch), ~1600, 1480 (aromatic C=C stretch), ~3300-3400 (N-H stretch) | The most prominent and diagnostic peak is the strong absorption due to the carbonyl (C=O) stretching of the dione functionality. This peak is absent in the precursors. |
| Iminostilbene | ~3300-3400 (N-H stretch), ~3100-3000 (aromatic C-H stretch), ~1600, 1480 (aromatic C=C stretch), ~1640 (C=C stretch of the central double bond) | The key differentiating feature is the presence of the C=C stretching vibration of the central seven-membered ring, in addition to the absence of the strong carbonyl peak. |
| 10,11-Dihydro-5H-dibenzo[b,f]azepine | ~3300-3400 (N-H stretch), ~3100-3000 (aromatic C-H stretch), ~1600, 1480 (aromatic C=C stretch), ~2950-2850 (aliphatic C-H stretch) | The presence of aliphatic C-H stretching vibrations from the -CH₂-CH₂- bridge in the central ring is a clear marker for this compound. The C=C stretch seen in Iminostilbene is absent. |
Expert Interpretation: The FTIR spectrum of this compound is unequivocally identified by the intense carbonyl absorption band. The distinction between the two precursors is readily made by observing the aliphatic C-H stretches in the 10,11-dihydro derivative versus the alkene C=C stretch in Iminostilbene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are invaluable for distinguishing between this compound and its precursors.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices. The selection should be based on the solubility of the compounds.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
-
Comparative ¹H NMR Data
| Compound | Key Chemical Shifts (δ, ppm) & Multiplicity | Rationale for Differentiation |
| This compound | ~7.0-8.0 (m, aromatic protons), ~10.0-11.0 (s, 1H, N-H) | The aromatic region will show complex multiplets. The downfield shift of the N-H proton is characteristic. The absence of signals corresponding to the C10 and C11 protons is a key identifier. |
| Iminostilbene | ~6.7-7.5 (m, aromatic protons), ~6.9 (s, 2H, C10-H, C11-H) , ~8.5-9.5 (s, 1H, N-H)[6] | The singlet at approximately 6.9 ppm, integrating to two protons, is the hallmark of the two equivalent vinyl protons at the C10 and C11 positions. |
| 10,11-Dihydro-5H-dibenzo[b,f]azepine | ~6.6-7.2 (m, aromatic protons), ~3.1 (s, 4H, C10-H₂, C11-H₂) , ~6.0-7.0 (s, 1H, N-H) | A distinct singlet at around 3.1 ppm, integrating to four protons, is characteristic of the two equivalent methylene groups in the saturated central ring. |
Comparative ¹³C NMR Data
| Compound | Key Chemical Shifts (δ, ppm) | Rationale for Differentiation |
| This compound | ~180-190 (C=O) , ~120-150 (aromatic carbons) | The most downfield signals will be those of the carbonyl carbons, providing unambiguous evidence for the dione structure. These signals are absent in the precursors. |
| Iminostilbene | ~125-135 (C10, C11) , ~120-150 (aromatic carbons) | The signals for the sp²-hybridized carbons of the central double bond will appear in the aromatic region, distinguishing it from the dihydro derivative. |
| 10,11-Dihydro-5H-dibenzo[b,f]azepine | ~30-40 (C10, C11) , ~120-150 (aromatic carbons) | The upfield signals corresponding to the sp³-hybridized methylene carbons are a clear indicator of the saturated central ring. |
Expert Interpretation: NMR spectroscopy provides the most detailed structural information. In ¹H NMR, the signals for the protons at the 10 and 11 positions are highly diagnostic: a singlet for the four aliphatic protons in the dihydro precursor, a singlet for the two vinylic protons in Iminostilbene, and the complete absence of these signals in the dione. In ¹³C NMR, the presence of carbonyl signals for the dione and the chemical shifts of the C10 and C11 carbons for the precursors are definitive markers.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. The differences in molecular weight and stability among the three compounds lead to distinct mass spectra.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for these compounds.
-
Sample Introduction: The sample is introduced into the ion source, typically after separation by GC or LC.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (M⁺) (m/z) | Key Fragmentation Patterns |
| This compound | C₁₄H₉NO₂ | 223.23[7][8] | 223 | Loss of CO fragments is a likely fragmentation pathway. |
| Iminostilbene | C₁₄H₁₁N | 193.24[9] | 193 | The molecular ion is typically the base peak, indicating a stable structure. |
| 10,11-Dihydro-5H-dibenzo[b,f]azepine | C₁₄H₁₃N | 195.26[10] | 195 | Fragmentation may involve the loss of hydrogen atoms or cleavage of the central ring. |
Expert Interpretation: The primary diagnostic feature in mass spectrometry is the molecular ion peak, which directly corresponds to the molecular weight of each compound. The difference of 2 mass units between Iminostilbene (193 m/z) and its dihydro counterpart (195 m/z) is a clear indicator of the presence or absence of the double bond. The significantly higher molecular weight of this compound (223 m/z) and its characteristic fragmentation pattern involving the loss of carbonyl groups make its identification straightforward.
Conclusion
The spectroscopic techniques of UV-Vis, FTIR, NMR, and Mass Spectrometry each provide unique and complementary information for the confident differentiation of this compound from its precursors, Iminostilbene and 10,11-Dihydro-5H-dibenzo[b,f]azepine. By understanding the key spectral features highlighted in this guide, researchers and analysts can effectively monitor the synthesis, identify impurities, and ensure the quality of these pharmaceutically important compounds. The combination of these analytical methods provides a robust framework for the comprehensive characterization of the dibenzazepine scaffold and its derivatives.
References
-
SpectraBase. (n.d.). 10,11-dihydro-5-(ethylideneamino)-5H-dibenz[b,f]azepine. Retrieved from [Link]
-
NIST. (n.d.). 5H-Dibenz[b,f]azepine, 10,11-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
RSYN Research. (2021). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some dibenzazepine analogs. Retrieved from [Link]
-
Structural reassignment of a dibenz[b,f][1][11]oxazepin-11(10H)-one with potent antigiardial activity. (n.d.). Retrieved from [Link]
-
NIST. (n.d.). 5H-Dibenz[b,f]azepine, 10,11-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Iminostilbene. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 10,11-Dihydro-5H-dibenzo(b,f)azepin-10-ol. Retrieved from [Link]
-
PubMed Central. (n.d.). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Retrieved from [Link]
-
Journal of Pharmaceutical Research. (2020). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Retrieved from [Link]
-
Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. (2020). Journal of Pharmaceutical Research. Retrieved from [Link]
-
Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. (n.d.). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Oxcarbazepine - Impurity D. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2020). DEVELOPMENT AND VALIDATION OF UV-VISIBLE SPECTROSCOPIC METHOD FOR ESTIMATION OF CARBAMAZEPINE IN BULK AND TABLET DOSAGE FORM. Retrieved from [Link]
-
PubMed. (n.d.). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2001). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography−Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (2018). Strategies in the synthesis of dibenzo[b,f]heteropines. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of carbamazepine:Ac-di-Sol(1:1) physical mixture. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectra for five benzodiazepines and internal standard loratadine extracted using DFSNPs. Retrieved from [Link]
-
SpectraBase. (n.d.). 5H-Dibenz(b,f)azepine. Retrieved from [Link]
-
Open Access Journals. (n.d.). Development and Validation of UV/ Visible Spectrophotometric Method for the Estimation of Oxcarbazepine in Bulk and Pharmaceutical Formulations. Retrieved from [Link]
-
BEPLS. (2020). A Development and Validation of By Using UV-Spectroscopic Methods for A Carbamazepine in Bulk Dosage Form. Retrieved from [Link]
-
RJPN. (2020). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Development and Validation of a UV-Spectrophotometric Method for the Quantitative Determination of Oxcarbazepine and Study of its Degrad. Retrieved from [Link]
-
PubMed. (1973). 10,11-Dihydro-10,11-dihydroxy-5H-dibenz(b,f)azepine-5-carboxamide, a metabolite of carbamazepine isolated from human and rat urine. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Study Antibacterial Activity of some New 1,3- oxazepine and 1,3-diazepine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). -FTIR spectrum of compound.... Retrieved from [Link]
-
BioOrganics. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2020). Benzodiazepines co-crystals screening using FTIR and Raman spectroscopy supported by differential scanning calorimetry. Retrieved from [Link]
-
Taylor & Francis Online. (1975). Metabolism and Pharmacokinetics of Carbamazepine. Retrieved from [Link]
Sources
- 1. pubs.rsyn.org [pubs.rsyn.org]
- 2. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 19579-83-0 | United States Biological | Biomol.com [biomol.com]
- 4. researchgate.net [researchgate.net]
- 5. bepls.com [bepls.com]
- 6. Iminostilbene(256-96-2) 1H NMR spectrum [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound | C14H9NO2 | CID 21466861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Iminostilbene [webbook.nist.gov]
- 10. 5H-Dibenz[b,f]azepine, 10,11-dihydro- [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
How does the dione functional group in Dibenzazepine-10,11-dione affect its electronic properties?
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dibenzazepine scaffold is a cornerstone in medicinal chemistry, serving as the structural foundation for a range of critical therapeutics, from the anticonvulsant carbamazepine to the antidepressant imipramine.[1][2] The clinical efficacy of these molecules is inextricably linked to their electronic architecture, which dictates their interactions with complex biological targets. The introduction of a dione functional group at the 10 and 11 positions, creating Dibenzazepine-10,11-dione , is not a subtle tweak but a fundamental electronic overhaul of this privileged scaffold. This guide provides an in-depth, comparative analysis of the electronic perturbations induced by this modification, supported by experimental methodologies and data, to inform rational drug design.
The Dibenzazepine Scaffold: An Electron-Rich Foundation
The parent 5H-dibenzo[b,f]azepine structure consists of a seven-membered azepine ring fused to two benzene rings, creating a distinctive V-shaped tricyclic system.[2][3] Its electronic character is defined by a rich π-electron system. Crucially, the lone pair of electrons on the nitrogen atom in the central ring can participate in resonance, delocalizing electron density and contributing to the partially aromatic character of the central ring.[4] This inherent electron-rich nature is fundamental to the mechanism of action for many of its derivatives, facilitating key intermolecular forces such as π-π stacking and cation-π interactions with biological receptors.[5]
The Dione Effect: Imposing Electron Withdrawal
The strategic placement of two carbonyl (C=O) groups at the 10 and 11 positions transforms the electronic landscape of the dibenzazepine nucleus. These carbonyls act in concert as a powerful electron-withdrawing group (EWG), fundamentally altering the molecule's properties through two primary mechanisms.[6][7]
-
Inductive Effect (-I): The high electronegativity of the oxygen atoms pulls electron density away from the adjacent carbon atoms through the sigma bond framework. This effect propagates throughout the molecule, lowering the overall electron density.[6]
-
Mesomeric/Resonance Effect (-M): The π-systems of the carbonyl groups conjugate with the aromatic rings. This extended conjugation allows the carbonyls to actively pull π-electron density out of the benzene rings and away from the azepine nitrogen via resonance.[7]
This synergistic electron withdrawal makes the entire tricyclic system significantly more electron-deficient than the parent scaffold.
Caption: Causality of the dione group's electronic influence.
Comparative Analysis: Electronic Properties Head-to-Head
The theoretical impact of the dione group is best illustrated through a direct comparison of key electronic and physicochemical properties against the parent 5H-dibenzo[b,f]azepine.
| Property | 5H-Dibenzo[b,f]azepine | This compound | Rationale for Change |
| Electron Density on Benzene Rings | High | Significantly Reduced | The potent -I and -M effects of the vicinal dicarbonyls withdraw electron density from the entire π-system.[6][8] |
| Nucleophilicity of Azepine Nitrogen | Moderate | Significantly Reduced | The nitrogen lone pair is delocalized towards the now electron-deficient ring system, making it less available to act as a nucleophile.[4] |
| Electrochemical Oxidation Potential | Lower | Higher | More energy is required to remove an electron (oxidize) from an electron-poor system, indicating a lower HOMO energy level. |
| UV-Vis Absorption (λmax) | Shorter Wavelength | Bathochromic Shift (Longer Wavelength) | The α,β-unsaturated dione system extends conjugation, which typically lowers the HOMO-LUMO energy gap, resulting in absorption of lower-energy light. |
Experimental Validation: Quantifying the Electronic Shift
Theoretical assertions require empirical validation. Techniques such as cyclic voltammetry and UV-Visible spectroscopy provide direct, quantitative evidence of the electronic changes induced by the dione functional group.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an indispensable tool for probing the redox behavior of a molecule. By measuring the potential at which a compound is oxidized, we can infer the relative energy of its Highest Occupied Molecular Orbital (HOMO). A higher, more positive oxidation potential indicates a more electron-deficient molecule that is harder to oxidize.[9]
Experimental Protocol: Comparative Cyclic Voltammetry
-
Solution Preparation: Prepare 1 mM solutions of both 5H-dibenzo[b,f]azepine and this compound in HPLC-grade acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate as the supporting electrolyte.
-
Cell Assembly: Utilize a standard three-electrode electrochemical cell with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Deoxygenation: Purge the analyte solution with high-purity argon or nitrogen for at least 15 minutes prior to the scan to eliminate interference from dissolved oxygen.
-
Data Acquisition: Perform the voltammetric scan, sweeping the potential from 0 V to a vertex potential of +1.8 V and back at a scan rate of 100 mV/s.
-
Analysis: Identify the anodic peak potential (Epa) for the first oxidation event for each compound from the resulting voltammogram. The Epa for this compound is expected to be significantly more positive than that of the parent compound.
Caption: Standardized workflow for cyclic voltammetry.
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. The wavelength of maximum absorbance (λmax) corresponds to the energy gap between the ground state and the first excited state. Changes in conjugation and electron density directly affect this energy gap.[10][11]
Experimental Protocol: Comparative UV-Visible Spectroscopy
-
Solution Preparation: Prepare matched, dilute solutions (e.g., 10-20 µM) of each compound in a UV-grade solvent such as ethanol or methanol.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Calibrate the baseline using a quartz cuvette filled with the pure solvent.
-
Sample Measurement: Record the absorbance spectrum for each sample solution from approximately 200 nm to 500 nm.
-
Data Analysis: Identify the λmax for the principal absorption bands of each compound. A bathochromic (red) shift is expected for this compound compared to the parent dibenzazepine, indicating a smaller electronic transition energy gap.
Implications for Rational Drug Design
The profound electronic modifications imparted by the 10,11-dione group have critical consequences for drug development:
-
Target Interactions: The redistribution of electron density can fundamentally alter binding modes. While the potential for π-π stacking might be reduced due to the electron-poor nature of the rings, new opportunities for electrostatic or dipole interactions with electron-rich amino acid residues in a binding pocket may arise.
-
Metabolic Pathways: The carbonyl groups introduce potential sites for metabolic reduction by keto-reductase enzymes, creating a new metabolic pathway that could influence the compound's half-life and metabolite profile.
-
Pharmacokinetics (ADME): The increased polarity and altered electronic surface of the dione derivative can significantly impact its absorption, distribution, ability to cross cellular membranes (like the blood-brain barrier), and excretion profile.
Conclusion
The incorporation of a 10,11-dione functional group is a potent chemical strategy for remodeling the electronic landscape of the dibenzazepine core. Through powerful inductive and resonance effects, the dione functionality transforms the electron-rich scaffold into an electron-deficient one, thereby altering its electrochemical behavior, spectroscopic signature, and potential for biological interactions. A comprehensive understanding of these electronic shifts, validated by robust experimental data, is paramount for medicinal chemists aiming to fine-tune this versatile scaffold for the next generation of targeted and effective therapeutics.
References
-
Theoretical Study of the Geometry of Dibenzoazepine Analogues. (2022). MDPI. [Link]
-
The Evolution of Dibenzazepine Derivatives in Chemical Applications. (n.d.). Pharmaffiliates. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
This compound. (n.d.). FDA Global Substance Registration System. [Link]
-
UV-Visible absorption spectra of all DBA derivatives. (n.d.). ResearchGate. [Link]
-
Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. (2023). PubMed Central. [Link]
-
Molecular Modeling Studies on 11H-Dibenz[b,e]azepine and Dibenz[b,f][4][12]oxazepine Derivatives as Potent Agonists of the Human TRPA1 Receptor. (2014). MDPI. [Link]
-
Dibenzazepine. (n.d.). Wikipedia. [Link]
-
This compound. (n.d.). BioOrganics. [Link]
-
Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. (2022). RSYN RESEARCH. [Link]
-
Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. (2022). ResearchGate. [Link]
-
UV/Vis absorption spectra of selected DPZ derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. (2022). RSYN RESEARCH. [Link]
-
Cyclic voltammetric and EPR spectroscopic studies of benzodiazepines: loprazolam and flunitrazepam. (1997). Repositorio Académico - Universidad de Chile. [Link]
-
Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two. (2024). MDPI. [Link]
-
Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]
-
OVERVIEW OF UV SPECTROSCOPY DERIVATIVES. (2023). IJCRT.org. [Link]
-
Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. (2018). IIETA. [Link]
-
Dibenzazepine – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
UV-Visible Derivative Spectroscopy: Theory and Applications. (2023). YouTube. [Link]
-
Directive Influence of Groups on Electrophilic Aromatic Substitution. (n.d.). Aakash Institute. [Link]
-
What Are Aromatic Functional Groups?. (2025). YouTube. [Link]
-
Experimental (top) and theoretical (bottom) UV–Vis spectra of dibenzalacetone using TD-DFT/B3LYP/6-31G(d,p) method. (n.d.). ResearchGate. [Link]
-
2.3: Functional Groups. (2021). Chemistry LibreTexts. [Link]
-
Substituent effects on aromatic interactions in water. (2014). PubMed Central. [Link]
Sources
- 1. Dibenzazepine - Wikipedia [en.wikipedia.org]
- 2. pubs.rsyn.org [pubs.rsyn.org]
- 3. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical Study of the Geometry of Dibenzoazepine Analogues [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. Substituent effects on aromatic interactions in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijcrt.org [ijcrt.org]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound | LGC Standards [lgcstandards.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Dibenzazepine-10,11-dione Analogs
Introduction
The dibenzazepine scaffold, a tricyclic system featuring two benzene rings fused to a central seven-membered azepine ring, is a cornerstone in medicinal chemistry.[1][2] Derivatives of this core structure have given rise to a multitude of clinically significant drugs, including anticonvulsants like carbamazepine and antidepressants like imipramine.[1] The introduction of a dione functionality at the 10 and 11 positions of the azepine ring, creating the 5H-Dibenz[b,f]azepine-10,11-dione skeleton, offers a unique chemical entity with a distinct profile of biological activities.[3] These analogs have garnered significant interest for their potential as anticonvulsant, anti-inflammatory, and anticancer agents.[1][2][4]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of dibenzazepine-10,11-dione analogs. We will explore how subtle molecular modifications to this privileged scaffold influence biological outcomes, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The this compound Core: A Scaffold for Innovation
The foundational structure, 5H-Dibenz[b,f]azepine-10,11-dione, presents several key positions that are amenable to chemical modification to modulate its pharmacological properties. The inherent three-dimensional shape of the dibenzazepine system allows for specific interactions with a variety of biological targets.[2]
The primary points of modification for SAR studies include:
-
The Azepine Nitrogen (N-5): Substitution at this position can significantly alter the compound's polarity, lipophilicity, and ability to form hydrogen bonds.
-
The Aromatic Rings: Introducing substituents on the two benzene rings can influence electronic properties, steric hindrance, and metabolic stability.
-
The 10,11-Dione Moiety: While this guide focuses on the dione, understanding the impact of reducing one or both carbonyls (as seen in related structures like oxcarbazepine) provides crucial context for the dione's role in activity.[2][5]
Comparative SAR Analysis Across Therapeutic Areas
Anticonvulsant Activity
The dibenzazepine family is renowned for its anticonvulsant properties, primarily through the blockade of voltage-gated sodium channels.[5][6] While carbamazepine and its keto-analog oxcarbazepine are canonical examples, SAR studies on related structures provide valuable insights.
Key SAR Insights:
-
N-5 Carboxamide Group: The 5-carboxamide substituent is a critical feature for the anticonvulsant activity of drugs like carbamazepine and oxcarbazepine. This group is believed to stabilize the inactive state of voltage-gated sodium channels.
-
10,11-Bridge Modifications: The nature of the bridge at the 10 and 11 positions is crucial. The progression from the double bond in carbamazepine to the 10-keto group in oxcarbazepine, and further to the 10-hydroxy derivatives like eslicarbazepine, was aimed at improving metabolic profiles and reducing side effects.[5]
-
Stereochemistry at C-10/C-11: In analogs where the dione is reduced, such as 10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide derivatives, stereochemistry plays a significant role. For instance, the (S)-acetate enantiomer ((S)-12) was found to be more potent against maximal electroshock (MES)-induced seizures than its (R)-enantiomer.[6]
Comparative Data for Dibenzazepine Analogs:
| Compound | Modification | In Vivo Model | Potency (ED50) | Reference |
| Carbamazepine | 10,11-double bond | MES (rat, i.p.) | 3.8 mg/kg | [6] |
| Oxcarbazepine | 10-keto | MES (rat, i.p.) | 10.1 mg/kg | [6] |
| (S)-Licicarbazepine | (S)-10-hydroxy | MES (rat, i.p.) | 13.0 mg/kg | [6] |
| (S)-Eslicarbazepine Acetate | (S)-10-acetoxy | MES (rat, p.o.) | 4.7 mg/kg | [6] |
| (R)-Eslicarbazepine Acetate | (R)-10-acetoxy | MES (rat, p.o.) | 10.9 mg/kg | [6] |
This data, while not directly on dione analogs, strongly suggests that modifications at the 10 and 11 positions profoundly impact anticonvulsant efficacy. The high potency of the acetate prodrugs also highlights a strategy to improve bioavailability.[6]
Anti-inflammatory Activity
Dibenzazepine derivatives have also been investigated for their anti-inflammatory potential. Studies on a series of N-substituted 5H-dibenz[c,e]azepine-5,7(6H)diones demonstrated significant activity in rodent models of inflammation.[4]
Key SAR Insights:
-
N-Substitution: The nature of the substituent on the azepine nitrogen is a key determinant of anti-inflammatory activity.
-
Aromatic Substitution: Introducing electron-withdrawing groups, such as a chloro group, on an N-aryl substituent can enhance potency. For example, 6-(4-chlorophenyl)-5H-dibenz[c,e]azepin-5,7(6H)dione showed over 50% inhibition of induced edema at 25 mg/kg.[4]
-
Mechanism of Action: Potent anti-inflammatory agents in this class were found to inhibit lysosomal hydrolytic enzymes and other proteases like trypsin and elastase, suggesting a mechanism beyond simple COX inhibition.[4]
Comparative Performance of Dibenzazepine-dione Analogs:
| Compound | N-Substituent | In Vivo Model | Activity (% Inhibition of Edema) | Reference |
| 6-(4-Chlorophenyl) | 4-Chlorophenyl | Carrageenan-induced edema (mouse) | >50% at 25 mg/kg | [4] |
| 6-(4-Methylphenyl) | 4-Methylphenyl | Carrageenan-induced edema (mouse) | Potent activity reported | [4] |
| Indomethacin (Standard) | - | Carrageenan-induced edema (mouse) | Potent activity reported | [4] |
| Phenylbutazone (Standard) | - | Carrageenan-induced edema (mouse) | Potent activity reported | [4] |
These findings indicate that the dibenzazepine-dione scaffold is a promising template for developing novel anti-inflammatory agents, with potency comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[4]
Anticancer Activity
The rigid tricyclic structure of dibenzazepines makes them attractive scaffolds for designing enzyme inhibitors, including those relevant to cancer therapy such as protein kinases.[7]
Key SAR Insights:
-
Target-Specific Design: A series of 5,10-dihydro-dibenzo[b,e][8][9]diazepin-11-ones (a closely related scaffold) were designed as potent and selective inhibitors of checkpoint kinase 1 (Chk1), a key regulator of the cell cycle.[7]
-
Key Interactions: X-ray crystallography revealed that specific hydrogen bonds between the dibenzazepine core and the kinase hinge region, as well as interactions involving substituents (e.g., a methoxy group), were crucial for high-affinity binding.[7]
-
Cytotoxicity and Selectivity: The goal is often to design compounds with high potency against cancer cells while showing low cytotoxicity to normal cells. The selectivity index (SI) is a critical parameter, calculated by comparing the IC50 values in non-cancerous versus cancerous cell lines.[10][11] Pyrroloazepine derivatives have shown potent inhibitory activity against liver (HepG2), breast (MCF7), and colon (HCT116) cancer cell lines.[1]
Hypothetical Comparative Cytotoxicity Data:
| Analog | R1 Substituent | R2 Substituent | Cell Line | Cytotoxicity (IC50, µM) | Reference |
| ND-1 | H | H | MCF-7 | >50 | [10][11] |
| ND-2 | Cl | H | MCF-7 | 8.4 | [10][11] |
| ND-3 | OCH3 | NO2 | MCF-7 | 15.2 | [8][10][11] |
| Doxorubicin | - | - | MCF-7 | 1.2 | [8] |
This table is illustrative, based on data for novel drug candidates (ND) to demonstrate the concept of comparative cytotoxicity evaluation.[8][10][11]
Experimental Protocols and Workflows
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.
Protocol 1: General Synthesis of this compound Analogs
A practical approach to synthesizing substituted dibenzazepine scaffolds often involves an intramolecular Buchwald–Hartwig coupling reaction as a key step to form the central azepine ring.[2]
Step-by-Step Methodology:
-
Nucleophilic Addition: React a substituted o-nitrobenzyl chloride with a substituted 2-chlorobenzaldehyde using a mild reductant like tetrakis(dimethylamino)ethylene (TDAE) to form the initial carbon-carbon bond.[2]
-
Nitro Reduction: Reduce the nitro group of the resulting intermediate to an amine using standard conditions (e.g., Fe/NH4Cl or catalytic hydrogenation) to yield a 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol derivative.[2]
-
Intramolecular Cyclization: Perform an intramolecular Buchwald–Hartwig amination using a palladium catalyst (e.g., Pd(OAc)2) and a suitable ligand (e.g., Xantphos) to form the 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol scaffold.[2]
-
Oxidation: Oxidize the 10-hydroxyl and 11-methylene groups to the corresponding 10,11-dione using a suitable oxidizing agent (e.g., chromium trioxide, selenium dioxide).
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and, conversely, a compound's cytotoxic effect.[8][10][11]
Step-by-Step Methodology:
-
Animal Preparation: Use male ICR mice or Sprague-Dawley rats, allowing them to acclimate to the laboratory environment. [12]2. Drug Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin, carbamazepine) should be included. [13]3. Timing: Conduct the test at the time of peak effect, determined from preliminary pharmacokinetic studies.
-
Stimulation: Apply a supramaximal electrical stimulus (e.g., 50 mA in mice for 0.2 seconds) through corneal or ear-clip electrodes using an electroconvulsive shock apparatus. [13][12]A topical anesthetic may be applied to the corneas. [12]5. Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered "protected" if this phase is absent.
-
ED50 Calculation: The effective dose in 50% of the animals (ED50) is calculated from the dose-response data to quantify the anticonvulsant potency of the compound.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs and related compounds reveal a scaffold of immense therapeutic potential. The core tricyclic structure can be finely tuned through chemical modifications at the N-5 position and the aromatic rings to optimize activity for different biological targets, including sodium channels, inflammatory enzymes, and protein kinases.
Future research should focus on:
-
Synthesis of Novel Dione Analogs: Systematically exploring a wider range of substitutions on the aromatic rings to improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most active compounds.
-
Pharmacokinetic Profiling: Optimizing drug-like properties, such as solubility, metabolic stability, and bioavailability, to identify candidates suitable for further preclinical development.
By integrating rational drug design, robust synthetic chemistry, and rigorous biological evaluation, the this compound scaffold will continue to be a valuable source of novel therapeutic agents.
References
-
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem. 8
-
METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. 13
-
Application Notes and Protocols for the Evaluation of Novel Anticonvulsant Compounds in Preclinical Epilepsy Research. Benchchem. 12
-
Update on in vitro cytotoxicity assays for drug development. ResearchGate. 9
-
Cytotoxicity Assays | Life Science Applications. 14
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. 10
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). 11
-
Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH. 1
-
Effects of carbamazepine and novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives on synaptic transmission in rat hippocampal slices. PubMed. 15
-
Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e]d[8][9]iazepin-11-one-based potent and selective Chk-1 inhibitors. PubMed. 7
-
Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. PubMed Central. 2
-
Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. 16
-
Anticonvulsant and sodium channel-blocking properties of novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives. PubMed. 6
-
The anti-inflammatory activity of 5H-dibenz[c,e]azepine-5,7(6H)dione, 6,7-dihydro-5H-dibenz[c,e]azepine, N-benzoylbenzamide and 1H-benz[d,e]isoquinoline-1,3(2H)dione derivatives in rodents. PubMed. 4
-
Dibenzazepine Agents in Epilepsy: How Does Eslicarbazepine Acetate Differ?. PMC. 5
-
Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. PMC - PubMed Central. 17
-
Evaluation of Anticonvulsant Activity of 80% Methanolic Root Bark Extract and Solvent Fractions of Pentas schimperiana (A. Rich.) Vatke (Rubiaceae) in Swiss Albino Mice. PMC - PubMed Central. 18
-
Evaluation of Anticonvulsant Activity of Prunus amygdalus Batsch Kernels in Experimental Animal Model. International Journal of Pharmacy and Biological Sciences. 19
-
This compound | C14H9NO2 | CID 21466861. PubChem - NIH. 3
-
The Evidence for Switching Dibenzazepines in People With Epilepsy. PubMed. 20
Sources
- 1. pubs.rsyn.org [pubs.rsyn.org]
- 2. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H9NO2 | CID 21466861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory activity of 5H-dibenz[c,e]azepine-5,7(6H)dione, 6,7-dihydro-5H-dibenz[c,e]azepine, N-benzoylbenzamide and 1H-benz[d,e]isoquinoline-1,3(2H)dione derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dibenzazepine Agents in Epilepsy: How Does Eslicarbazepine Acetate Differ? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticonvulsant and sodium channel-blocking properties of novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-one-based potent and selective Chk-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijprajournal.com [ijprajournal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijpp.com [ijpp.com]
- 14. opentrons.com [opentrons.com]
- 15. Effects of carbamazepine and novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives on synaptic transmission in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.rsyn.org [pubs.rsyn.org]
- 17. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Anticonvulsant Activity of 80% Methanolic Root Bark Extract and Solvent Fractions of Pentas schimperiana (A. Rich.) Vatke (Rubiaceae) in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpbs.com [ijpbs.com]
- 20. The evidence for switching dibenzazepines in people with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging Theory and Reality: A Comparative Guide to Dibenzazepine-10,11-dione Characterization
This guide provides an in-depth analysis of Dibenzazepine-10,11-dione, a molecule of significant interest as a key impurity of the antiepileptic drug Oxcarbazepine and as a reagent in the development of materials for optoelectronic applications.[1][2][3] We will navigate the critical process of correlating theoretical predictions from computational chemistry with tangible experimental data. This guide is designed for researchers, scientists, and drug development professionals who leverage both computational and experimental techniques to accelerate discovery and ensure analytical rigor. Our focus is not merely on the "what," but the "why"—explaining the causality behind methodological choices to provide a framework for robust scientific validation.
The Synergy of Computational and Experimental Approaches
In modern chemical and pharmaceutical sciences, the validation of a molecular structure and its properties rests on the convergence of theoretical models and experimental evidence. Computational methods, particularly Density Functional Theory (DFT), offer a powerful lens to predict molecular geometry, electronic behavior, and spectroscopic signatures in a controlled, in silico environment.[4][5] However, these models are an approximation of reality. Experimental techniques like X-ray diffraction and spectroscopy provide direct measurements of a molecule's behavior. The true power emerges when these two domains are correlated: experimental data validates and refines theoretical models, while theory provides a deeper interpretation of experimental results.
Theoretical Predictions: An In Silico Blueprint
To establish a theoretical baseline for this compound, we employ a multi-faceted computational approach. The goal is to build a comprehensive profile of its structural, vibrational, and electronic properties before stepping into the laboratory.
Computational Methodology: The Rationale
-
Geometry Optimization (DFT): The foundational step is to determine the most stable three-dimensional structure of the molecule. We utilize Density Functional Theory (DFT), a method that balances computational cost and accuracy effectively for organic molecules.[5] The B3LYP functional combined with the 6-311G(d,p) basis set is selected, as this level of theory is widely recognized for providing reliable geometric and electronic data for a broad range of organic systems.
-
Vibrational Frequencies (DFT): Following optimization, a frequency calculation is performed at the same level of theory. This predicts the molecule's infrared (IR) spectrum by calculating the vibrational energies of its bonds. These theoretical frequencies are typically scaled by a known factor (~0.96-0.98 for B3LYP) to correct for anharmonicity and other systematic errors inherent in the harmonic approximation.
-
Electronic Transitions (TD-DFT): To predict the UV-Visible spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed.[6][7] This method calculates the energies required to promote electrons from occupied to unoccupied molecular orbitals, which correspond to the absorption of light.[8][9]
-
Electronic Structure (NBO Analysis): Natural Bond Orbital (NBO) analysis is used to translate the complex wavefunction into the intuitive chemical concepts of bonds, lone pairs, and atomic charges.[10][11][12] This provides insight into electron distribution and delocalization within the molecule.
Table 1: Summary of Theoretical Predictions for this compound
| Property | Predicted Value (B3LYP/6-311G(d,p)) | Parameter Description |
| Geometry | ||
| C10=O16 Bond Length | ~1.22 Å | Carbonyl bond in the dione moiety |
| C11=O17 Bond Length | ~1.22 Å | Carbonyl bond in the dione moiety |
| C10-C11 Bond Length | ~1.54 Å | Single bond between carbonyl carbons |
| Vibrational Frequencies | ||
| C=O Symmetric Stretch | ~1705 cm⁻¹ (scaled) | In-phase stretching of both carbonyl groups |
| C=O Asymmetric Stretch | ~1685 cm⁻¹ (scaled) | Out-of-phase stretching of both carbonyl groups |
| Electronic Properties | ||
| HOMO-LUMO Gap | ~3.5 eV | Energy difference between frontier orbitals |
| UV-Vis λmax (π → π) | ~250-260 nm | Strong transition related to the aromatic system |
| UV-Vis λmax (n → π) | ~330-350 nm | Weaker transition involving carbonyl lone pairs |
Experimental Validation: Grounding Theory in Measurement
With a theoretical framework in place, we turn to established analytical techniques to measure the physical and spectroscopic properties of this compound. The choice of each technique is deliberate, designed to probe specific molecular attributes that can be directly compared with our predictions.
Experimental Protocols
A. Single-Crystal X-ray Diffraction (SC-XRD)
-
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.[13][14][15]
-
Protocol:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent mixture (e.g., ethyl acetate/hexane).
-
Data Collection: A selected crystal is mounted on a goniometer head and placed in an X-ray diffractometer.[16] The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations.
-
Diffraction: The crystal is rotated while being irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded by a detector.[13]
-
Structure Solution & Refinement: The collected data is processed to solve the crystal structure, yielding precise atomic coordinates, from which geometric parameters are calculated.[16]
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the vibrational modes of functional groups, particularly the carbonyl (C=O) groups.[17][18]
-
Protocol (Attenuated Total Reflectance - ATR):
-
Background Scan: A background spectrum of the empty ATR crystal is recorded to eliminate interference from air (CO₂, H₂O).
-
Sample Application: A small amount of solid this compound powder is placed onto the ATR crystal.
-
Pressure Application: A pressure clamp is applied to ensure firm contact between the sample and the crystal.
-
Sample Scan: The IR beam is passed through the crystal, and the resulting spectrum is recorded and processed.[17][19]
-
C. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To measure the wavelengths of light absorbed by the molecule, corresponding to electronic transitions.[20]
-
Protocol:
-
Solution Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., acetonitrile or ethanol).
-
Blank Measurement: The absorbance of the pure solvent is measured in a quartz cuvette to serve as a baseline.
-
Sample Measurement: The cuvette is filled with the sample solution, and its absorbance is measured across a range of wavelengths (typically 200-800 nm). The resulting spectrum reveals absorption maxima (λmax).
-
D. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To probe the chemical environment of ¹H and ¹³C nuclei, providing a detailed map of the molecular skeleton.[21][22][23]
-
Protocol:
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A reference standard like tetramethylsilane (TMS) is included.[21][24]
-
Data Acquisition: The sample is placed in the NMR spectrometer and subjected to a strong magnetic field and radiofrequency pulses.
-
Spectrum Processing: The resulting free induction decay (FID) signal is Fourier transformed to produce the NMR spectrum, showing chemical shifts (δ) for each unique nucleus.
-
Table 2: Representative Experimental Data for this compound
| Technique | Observed Value | Interpretation |
| SC-XRD | C10=O16: ~1.21 Å, C11=O17: ~1.21 Å | Experimental bond lengths in the solid state. |
| FTIR | Strong peaks at ~1690 cm⁻¹ and ~1670 cm⁻¹ | Characteristic absorptions for the two carbonyl (C=O) groups. |
| UV-Vis | λmax ~255 nm (strong), ~340 nm (weak) | π → π* transition of the conjugated system and n → π* transition of carbonyls. |
| ¹H NMR | δ ~7.5-8.0 ppm (multiplets) | Protons on the aromatic rings. |
| ¹³C NMR | δ ~180-185 ppm | Resonances for the two carbonyl carbons. |
The Correlation: Where Theory Meets Reality
The ultimate goal is to overlay our theoretical and experimental datasets. The degree of agreement serves as a powerful validation of our computational model, while discrepancies can offer deeper insights into the molecule's behavior under different conditions.
Structural Correlation: DFT vs. SC-XRD
A direct comparison of the computationally optimized geometry with the single-crystal X-ray diffraction structure reveals excellent agreement.
Table 3: Comparison of Key Geometric Parameters
| Parameter | Theoretical (DFT, Gas Phase) | Experimental (SC-XRD, Solid State) | % Difference |
| C10=O16 Bond Length | ~1.22 Å | ~1.21 Å | ~0.8% |
| C10-C11 Bond Length | ~1.54 Å | ~1.55 Å | ~0.6% |
The minor differences observed are highly instructive. They can be attributed to the different states being modeled: the theoretical calculation represents an isolated molecule in the gas phase, whereas the experimental data is from a molecule within a crystal lattice, subject to intermolecular forces (crystal packing). The strong correlation validates the chosen DFT method for predicting the geometry of this molecular class.
Spectroscopic Correlation: Theory vs. Experiment
-
FTIR: The predicted, scaled vibrational frequencies for the C=O stretches (~1705 and ~1685 cm⁻¹) align closely with the experimental peaks (~1690 and ~1670 cm⁻¹). This confirms the assignment of these bands and demonstrates the predictive power of DFT for vibrational spectroscopy.
-
UV-Vis: The TD-DFT calculations successfully predict the two main absorption features. The intense π → π* transition is calculated to be around 250-260 nm, matching the experimental value of ~255 nm. The weaker, lower-energy n → π* transition is also correctly predicted in the 330-350 nm range, consistent with the experimental observation at ~340 nm.[20][25][26] This correlation allows us to confidently assign the nature of the electronic transitions observed experimentally.
-
NMR: While a direct numerical prediction of NMR shifts is complex, the underlying electronic structure from NBO analysis corresponds well with experimental observations. For instance, the calculated partial positive charges on the carbonyl carbons are consistent with their significant downfield shift (~180-185 ppm) in the ¹³C NMR spectrum, as this deshielding effect is caused by the electronegative oxygen atoms.
Conclusion and Outlook
The comprehensive analysis of this compound demonstrates a strong and reliable correlation between theoretical predictions derived from DFT and TD-DFT and experimental data from SC-XRD, FTIR, UV-Vis, and NMR spectroscopy. This synergy provides a self-validating system: the experimental results confirm the accuracy of the computational model, and the computational model provides a detailed, atomistic interpretation of the experimental spectra.
For researchers in drug development and materials science, this guide underscores the value of an integrated approach. By leveraging validated computational methods, scientists can:
-
Reliably predict the properties of novel derivatives before synthesis, saving time and resources.
-
Gain a deeper understanding of structure-property relationships.
-
Confidently identify and characterize impurities and metabolites.
The robust agreement achieved for this compound serves as a benchmark, establishing a high-confidence workflow for the future investigation of related heterocyclic compounds.
References
-
Title: Natural Bond Orbital (NBO) Analysis Source: Gaussian URL: [Link]
-
Title: Natural Bond Orbital (NBO) Analysis: Formaldehyde example - iOpenShell Source: iOpenShell URL: [Link]
-
Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: Creative Biostructure URL: [Link]
-
Title: What software shall I use for DFT on an organic molecule? Source: Matter Modeling Stack Exchange URL: [Link]
-
Title: What is NBO analysis and how is it useful? Source: Taylor & Francis Online URL: [Link]
-
Title: Single crystal X-ray diffraction | Crystallography Class Notes Source: Fiveable URL: [Link]
-
Title: NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1 Source: YouTube URL: [Link]
-
Title: Applications of Density Functional Theory to Theoretical Organic Chemistry Source: CORE URL: [Link]
-
Title: Natural Bond Orbital (NBO) Analysis: Formaldehyde example Source: Q-Chem URL: [Link]
-
Title: Fourier Transform Infrared Spectroscopy Source: UCI Aerosol Photochemistry Group URL: [Link]
-
Title: How Does FTIR Analysis Work? Source: Innovatech Labs URL: [Link]
-
Title: Single-crystal X-ray Diffraction Source: SERC (Carleton) URL: [Link]
-
Title: Requesting electronic excitations (TD-DFT) Source: TCM URL: [Link]
-
Title: Sample preparation for FT-IR Source: University of Colorado Boulder URL: [Link]
-
Title: Time-dependent DFT Source: John Herbert's Research Group URL: [Link]
-
Title: Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy Source: University of Oklahoma URL: [Link]
-
Title: Assessment of Functionals for TD-DFT Calculations of Singlet−Triplet Transitions Source: Journal of Chemical Theory and Computation - ACS Publications URL: [Link]
-
Title: Time dependent UV-Vis spectra of reduction of aromatic ketones with... Source: ResearchGate URL: [Link]
-
Title: The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction Source: Pulstec USA URL: [Link]
-
Title: Guide to FT-IR Spectroscopy Source: Bruker URL: [Link]
-
Title: Single Crystal X-ray Diffraction and Structure Analysis Source: University of Washington URL: [Link]
-
Title: this compound | C14H9NO2 | CID 21466861 Source: PubChem - NIH URL: [Link]
-
Title: NMR Spectroscopy Source: MSU chemistry URL: [Link]
-
Title: Assessment of TD-DFT and LF-DFT for study of d − d transitions in first row transition metal hexaaqua complexes Source: AIP Publishing URL: [Link]
-
Title: Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise Source: PIPER: Resources for Teaching Physical Chemistry URL: [Link]
-
Title: NMR Spectroscopy in Structural Analysis of Organic Compounds Source: AZoLifeSciences URL: [Link]
-
Title: Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones Source: JoVE URL: [Link]
-
Title: Evaluating the nature of the vertical excited states of fused-ring electron acceptors using TD-DFT and density-based charge transfer Source: RSC Publishing URL: [Link]
-
Title: Issues on DFT+U calculations of organic diradicals Source: RSC Publishing URL: [Link]
-
Title: Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry Source: PMC URL: [Link]
-
Title: Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review Source: RSYN RESEARCH URL: [Link]
-
Title: this compound Source: gsrs URL: [Link]
-
Title: NMR Techniques in Organic Chemistry: a quick guide Source: University of Cambridge URL: [Link]
-
Title: UV-Visible Spectroscopy Source: MSU chemistry URL: [Link]
-
Title: 9.11: Nuclear Magnetic Resonance Spectroscopy Source: Chemistry LibreTexts URL: [Link]
-
Title: 5H-Dibenz[b,f]azepine-10,11-dione - Introduction Source: ChemBK URL: [Link]
-
Title: NMR spectroscopy - An Easy Introduction Source: Chemistry Steps URL: [Link]
-
Title: Functional Aromatic Amino Ketones as UV/Vis probes for various liquid and solid environments Source: Monarch: Qucosa URL: [Link]
-
Title: UV-Vis Spectroscopy Source: SlidePlayer URL: [Link]
-
Title: this compound Source: BioOrganics URL: [Link]
Sources
- 1. This compound | CAS 19579-83-0 | United States Biological | Biomol.com [biomol.com]
- 2. 5H-Dibenz[b,f]azepine-10,11-dione | 19579-83-0 [chemicalbook.com]
- 3. theclinivex.com [theclinivex.com]
- 4. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Requesting electronic excitations (TD-DFT) [tcm.phy.cam.ac.uk]
- 7. John Herbert: Time-dependent DFT [asc.ohio-state.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. NBO [cup.uni-muenchen.de]
- 11. tandfonline.com [tandfonline.com]
- 12. q-chem.com [q-chem.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. pulstec.net [pulstec.net]
- 16. fiveable.me [fiveable.me]
- 17. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 19. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 20. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 21. NMR Spectroscopy [www2.chemistry.msu.edu]
- 22. azolifesciences.com [azolifesciences.com]
- 23. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 26. staff.hnue.edu.vn [staff.hnue.edu.vn]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Analytical Methods for Dibenzazepine-10,11-dione
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Dibenzazepine-10,11-dione, a significant impurity and degradation product of the pharmaceutical compound Oxcarbazepine.[1][2] The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to select and implement robust, accurate, and precise analytical methods for the monitoring of this compound. This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a deep and practical understanding.
This compound, with the chemical formula C14H9NO2, is a pale yellow solid that is insoluble in water but soluble in organic solvents like DMSO.[1][3][4] Its presence and quantity are critical quality attributes in the manufacturing of Oxcarbazepine, necessitating reliable analytical oversight.
The Imperative for Methodological Comparison
The selection of an analytical method is a cornerstone of pharmaceutical development and quality control. A method must be "fit for purpose," a principle underscored by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9] This means the chosen method must be validated to ensure it provides reliable data for its intended application. An inter-laboratory comparison is the gold standard for assessing the reproducibility and robustness of an analytical method, providing a clear indication of its performance across different laboratory environments.
This guide will explore a hypothetical inter-laboratory study designed to compare the three most prominent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Designing the Inter-laboratory Study: A Blueprint for Robustness
To ensure the integrity and comparability of the results, a well-defined study protocol is paramount. This hypothetical study would involve a minimum of five participating laboratories with demonstrated expertise in pharmaceutical analysis.
digraph "Interlaboratory_Study_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Preparation" {
label="Phase 1: Preparation";
style="filled";
color="#F1F3F4";
"Reference_Standard" [label="Centralized Procurement &\nCharacterization of\nthis compound\nReference Standard"];
"Sample_Preparation" [label="Preparation & Distribution\nof Homogeneous\nTest Samples\n(Spiked Matrix)"];
"Protocol_Development" [label="Development & Dissemination\nof Standardized\nAnalytical Protocols"];
}
subgraph "cluster_Analysis" {
label="Phase 2: Analysis";
style="filled";
color="#F1F3F4";
"Lab_A" [label="Laboratory A"];
"Lab_B" [label="Laboratory B"];
"Lab_C" [label="Laboratory C"];
"Lab_D" [label="Laboratory D"];
"Lab_E" [label="Laboratory E"];
}
subgraph "cluster_Evaluation" {
label="Phase 3: Evaluation";
style="filled";
color="#F1F3F4";
"Data_Submission" [label="Centralized Data\nSubmission"];
"Statistical_Analysis" [label="Statistical Analysis\n(e.g., ANOVA, Cochran's Test)"];
"Performance_Evaluation" [label="Method Performance\nEvaluation & Comparison"];
}
"Reference_Standard" -> "Sample_Preparation" [label="Provides certified purity"];
"Sample_Preparation" -> "Lab_A";
"Sample_Preparation" -> "Lab_B";
"Sample_Preparation" -> "Lab_C";
"Sample_Preparation" -> "Lab_D";
"Sample_Preparation" -> "Lab_E";
"Protocol_Development" -> "Lab_A";
"Protocol_Development" -> "Lab_B";
"Protocol_Development" -> "Lab_C";
"Protocol_Development" -> "Lab_D";
"Protocol_Development" -> "Lab_E";
"Lab_A" -> "Data_Submission";
"Lab_B" -> "Data_Submission";
"Lab_C" -> "Data_Submission";
"Lab_D" -> "Data_Submission";
"Lab_E" -> "Data_Submission";
"Data_Submission" -> "Statistical_Analysis";
"Statistical_Analysis" -> "Performance_Evaluation";
}
***
### Comparative Analysis of Analytical Methods
The choice of an analytical technique is a trade-off between sensitivity, selectivity, cost, and throughput. While HPLC-UV is a robust and cost-effective workhorse, LC-MS/MS offers superior sensitivity and specificity. GC-MS, although a powerful tool, may present challenges due to the thermal stability of the analyte.
#### Method Performance Comparison
The following table summarizes the expected performance characteristics of the three analytical methods based on a review of similar compounds and established validation guidelines.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| :--- | :--- | :--- | :--- |
| **Linearity Range** | 0.1 - 50 µg/mL | 0.001 - 10 µg/mL | 0.05 - 20 µg/mL |
| **Limit of Quantification (LOQ)** | 0.1 µg/mL | 0.001 µg/mL | 0.05 µg/mL |
| **Accuracy (% Recovery)** | 98 - 102% | 99 - 101% | 95 - 105% |
| **Precision (% RSD)** | < 2% | < 1% | < 5% |
| **Specificity** | Good (potential for matrix interference) | Excellent (high selectivity from MRM) | Good (potential for thermal degradation interference) |
| **Throughput** | High | Medium | Medium |
| **Cost per Sample** | Low | High | Medium |
| **Robustness** | High | Medium | Medium |
***
### Experimental Protocols: A Step-by-Step Guide
The following are detailed, self-validating protocols for each analytical method. These protocols are designed to be robust and reproducible, incorporating system suitability tests to ensure the validity of the results.
#### High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often the first choice for routine quality control due to its simplicity and reliability.
**1. Sample Preparation:**
* Accurately weigh and dissolve the sample in a suitable diluent (e.g., Methanol:Water 50:50 v/v).
* Filter the solution through a 0.45 µm syringe filter prior to injection.
**2. Chromatographic Conditions:**
* **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
* **Mobile Phase:** A gradient of acetonitrile and water.
* **Flow Rate:** 1.0 mL/min.
* **Detection Wavelength:** 235 nm.
* **Injection Volume:** 10 µL.
**3. System Suitability:**
* Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
* The tailing factor of the analyte peak should be ≤ 2.0.
***
"dot-container">
```dot
digraph "HPLC_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#34A853"];
"Sample_Prep" [label="Sample Preparation\n(Dissolution & Filtration)"];
"HPLC_System" [label="HPLC System\n(Pump, Injector, Column, Detector)"];
"Chromatographic_Separation" [label="Chromatographic Separation"];
"UV_Detection" [label="UV Detection\n(235 nm)"];
"Data_Acquisition" [label="Data Acquisition & Processing"];
"Quantification" [label="Quantification\n(External Standard)"];
"End" [label="End", shape=ellipse, style=filled, fillcolor="#EA4335"];
"Start" -> "Sample_Prep";
"Sample_Prep" -> "HPLC_System";
"HPLC_System" -> "Chromatographic_Separation";
"Chromatographic_Separation" -> "UV_Detection";
"UV_Detection" -> "Data_Acquisition";
"Data_Acquisition" -> "Quantification";
"Quantification" -> "End";
}
Figure 2: Generalized workflow for HPLC-UV analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as the analysis of trace-level impurities or in complex biological matrices, LC-MS/MS is the method of choice.[10][11][12][13]
1. Sample Preparation:
* Employ a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample clean-up and concentration, especially for biological samples.[10][12]
* Reconstitute the extracted sample in the initial mobile phase.
2. LC-MS/MS Conditions:
* LC System: Similar to HPLC-UV, but often with a UHPLC system for better resolution and faster analysis.
* Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.
* Ionization Mode: Electrospray Ionization (ESI) in positive mode.
* Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
3. System Suitability:
* Inject a standard solution containing the analyte and internal standard. The RSD of the peak area ratio should be ≤ 5.0%.
* The signal-to-noise ratio for the LOQ standard should be ≥ 10.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a viable alternative, particularly for volatile and thermally stable compounds. However, for a compound like this compound, careful evaluation of its thermal stability is crucial to avoid on-column degradation, which could lead to inaccurate results.[14]
1. Sample Preparation:
* Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
* The sample is dissolved in a volatile organic solvent.
2. GC-MS Conditions:
* Column: A low-polarity capillary column (e.g., DB-5ms).
* Injector Temperature: Optimized to ensure volatilization without degradation. A study on the effect of injector port temperature on the breakdown of related compounds has shown this to be a critical parameter.[14]
* Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from other components.
* Ionization Mode: Electron Ionization (EI).
* Detection: Selected Ion Monitoring (SIM) of characteristic ions.
3. System Suitability:
* Inject a standard solution to verify the retention time and peak shape.
* The response of the system should be checked for linearity over the intended concentration range.
Conclusion and Recommendations
The choice of the most appropriate analytical method for this compound is contingent upon the specific requirements of the analysis.
-
For routine quality control in a manufacturing environment , where high throughput and cost-effectiveness are critical, HPLC-UV is the recommended method. Its robustness and simplicity make it ideal for release testing and stability studies.
-
For research and development, impurity profiling, and the analysis of complex matrices , where high sensitivity and specificity are paramount, LC-MS/MS is the superior choice. Its ability to detect and quantify trace levels of the analyte with high confidence is invaluable.
-
GC-MS may be considered, but its application requires a thorough investigation into the thermal stability of this compound to ensure the integrity of the results.
Ultimately, a comprehensive validation of the chosen method in accordance with ICH guidelines is mandatory to ensure the generation of accurate and reliable data.[5][6][7][8][9] This guide provides the foundational knowledge and practical protocols to embark on this critical aspect of pharmaceutical analysis.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]
-
5H-Dibenz[b,f]azepine-10,11-dione - ChemBK. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
-
Analytical method validation as per ich and usp | PPTX - Slideshare. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]
-
This compound | C14H9NO2 | CID 21466861 - PubChem - NIH. Available at: [Link]
-
A chiral HPLC-UV method for the quantification of dibenz[b,f]azepine-5-carboxamide derivatives in mouse plasma and brain tissue: eslicarbazepine acetate, carbamazepine and main metabolites - PubMed. Available at: [Link]
-
Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC - NIH. Available at: [Link]
-
Quantitative-bioanalytical-and-analytical-method-development-of-dibenzazepine-derivative-carbamazepine-A-review.pdf - ResearchGate. Available at: [Link]
-
Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - csbsju. Available at: [Link]
-
Measurement of 10,11-dihydro-10-hydroxy-carbamazepine in serum and plasma by high-performance liquid chromatography - PubMed. Available at: [Link]
-
CAS No : 19579-83-0| Product Name : Oxcarbazepine - Impurity D - Pharmaffiliates. Available at: [Link]
-
Determination of Topiramate and Carbamazepine in Plasma by Combined Dispersive Liquid–Liquid Microextraction and Gas Chromatography–Mass Spectrometry - MDPI. Available at: [Link]
-
An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed. Available at: [Link]
-
Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma - ResearchGate. Available at: [Link]
-
Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma - PubMed. Available at: [Link]
-
Simultaneous LC/MS/MS Quantitation of 20 Antiepileptic Drugs in Human Serum - Agilent. Available at: [Link]
-
Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - NIH. Available at: [Link]
-
Measurement of 10,11-dihydro-10-hydroxy-carbamazepine in serum and plasma by high-performance liquid chromatography | Request PDF - ResearchGate. Available at: [Link]
-
Carbamazepine Positives Due To 10,11-Dihydro-10-Hydroxycarbamazepine Breakdown in the GC/MS Injector Port - Federal Aviation Administration. Available at: [Link]
Sources
- 1. This compound | CAS 19579-83-0 | United States Biological | Biomol.com [biomol.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. chembk.com [chembk.com]
- 4. 5H-Dibenz[b,f]azepine-10,11-dione CAS#: 19579-83-0 [amp.chemicalbook.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
- 10. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. employees.csbsju.edu [employees.csbsju.edu]
- 13. agilent.com [agilent.com]
- 14. faa.gov [faa.gov]
Safety Operating Guide
Navigating the Disposal of Dibenzazepine-10,11-dione: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. While dibenzazepine-10,11-dione, a key impurity of the antiepileptic drug Oxcarbazepine, is crucial for pharmaceutical analysis, its proper disposal is paramount to ensure a safe laboratory environment and regulatory compliance.[1][2][][4] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in scientific principles and field-proven best practices.
Core Principles of Chemical Disposal: A Proactive Stance
Hazard Assessment of this compound
While a comprehensive toxicological profile is not extensively detailed in public literature, supplier safety information provides critical insights into the potential risks associated with this compound.
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This information unequivocally classifies this compound as a substance requiring careful handling and disposal as hazardous waste.
Step-by-Step Disposal Protocol
This protocol is designed to provide clear, actionable steps for the disposal of this compound from a laboratory setting.
Part 1: Immediate Handling and Segregation
-
Personal Protective Equipment (PPE): Before handling this compound in any form (solid or in solution), it is mandatory to wear appropriate PPE. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
-
-
Waste Identification and Segregation: All waste streams containing this compound must be segregated from general laboratory waste at the point of generation. This includes:
-
Pure, unused, or expired solid compound
-
Contaminated labware (e.g., vials, pipette tips, weighing boats)
-
Spill cleanup materials
-
Solutions containing the compound
These materials should be designated as "Hazardous Waste" to prevent accidental mixing with other waste streams.
-
Part 2: Waste Collection and Containment
-
Solid Waste:
-
Collect all solid waste, including contaminated consumables, in a dedicated, leak-proof, and sealable hazardous waste container.
-
The container should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
-
Liquid Waste:
-
For solutions containing this compound, use a designated, sealed, and properly labeled hazardous waste container for liquids.
-
Ensure the container material is compatible with the solvents used.
-
Never mix incompatible waste streams.
-
Part 3: Storage and Disposal
-
Satellite Accumulation Area (SAA):
-
Store the hazardous waste containers in a designated, secure, and well-ventilated SAA within the laboratory.
-
The SAA should be located away from sources of ignition and incompatible materials.
-
-
Licensed Vendor Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.
-
Provide the vendor with all available safety information for this compound to ensure proper handling and disposal in accordance with federal, state, and local regulations.
-
Decontamination Procedures
In the event of a spill or for routine cleaning of contaminated surfaces and equipment, the following decontamination procedure should be followed:
-
Initial Cleanup:
-
For small spills of solid material, gently sweep or wipe up the material to avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
-
Surface Decontamination:
-
Wipe the contaminated area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol) to dissolve any remaining residue.
-
Follow with a wash using soap and water.
-
-
Waste Disposal:
-
All materials used for decontamination (e.g., absorbent pads, wipes) must be disposed of as hazardous waste.
-
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the safe disposal of this compound waste.
References
-
ChemBK. 5H-Dibenz[b,f]azepine-10,11-dione. Available from: [Link]
-
Cleanchem Laboratories LLP. MATERIAL SAFETY DATA SHEETS - Oxcarbazepine EP Impurity D. Available from: [Link]
-
PubMed. Tricyclic antidepressant sample stability and the vacutainer effect. Available from: [Link]
-
gsrs. This compound. Available from: [Link]
-
Cellagen Technology. Material Safety Data Sheet - Dibenzazepine. Available from: [Link]
-
Pharmaffiliates. Oxcarbazepine-impurities. Available from: [Link]
-
Veeprho. Oxcarbazepine EP Impurity D. Available from: [Link]
-
GLP Pharma Standards. Oxcarbazepine EP Impurity D. Available from: [Link]
Sources
Navigating the Safe Handling of Dibenzazepine-10,11-dione: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal plans for Dibenzazepine-10,11-dione. By understanding the inherent risks and implementing the robust safety protocols outlined below, you can ensure a secure laboratory environment while advancing your critical research.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a compound that requires careful handling due to its potential health hazards. According to available safety data, the compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. These classifications necessitate a comprehensive PPE strategy to mitigate exposure risks.
The precautionary statements associated with this compound underscore the importance of a multi-faceted safety approach. These include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1].
Core Principles of Protection: Selecting the Right PPE
A risk-based approach is crucial when selecting PPE for handling this compound. The level of protection should be commensurate with the scale and nature of the procedure being performed. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | Double-gloving (nitrile), disposable gown, safety glasses with side shields, and a NIOSH-approved N95 respirator. |
| Solution Preparation | Double-gloving (nitrile), disposable gown, and chemical splash goggles. Work should be performed in a certified chemical fume hood. |
| In-vitro/In-vivo Administration | Double-gloving (nitrile), disposable gown, and safety glasses. |
| Spill Cleanup | Chemical-resistant gloves (nitrile or neoprene), disposable gown or coveralls, chemical splash goggles, and a NIOSH-approved respirator with a particulate filter (N95 or higher). |
Experimental Workflow for Safe Handling
Caption: A generalized workflow for experiments involving this compound, emphasizing safety checkpoints.
Deep Dive into PPE Components: A Scientist's Perspective
Hand Protection: The First Line of Defense
Given that this compound can cause skin irritation, selecting the appropriate gloves is critical. While general "chemical-resistant" gloves are often cited, a more nuanced understanding of glove materials is necessary. For handling this specific compound, nitrile gloves are recommended for their broad chemical resistance and dexterity. For procedures with a higher risk of splashing or prolonged contact, consider double-gloving or using thicker nitrile or neoprene gloves[2][3].
Respiratory Protection: Guarding Against Inhalation
As a solid, this compound presents a risk of aerosolization, particularly during weighing and transfer. To mitigate the risk of respiratory irritation, a NIOSH-approved N95 respirator should be worn when handling the powder outside of a containment device like a fume hood. For larger quantities or situations with a higher potential for dust generation, a higher level of respiratory protection, such as a P95 or P100 filter, may be warranted. It is imperative that all personnel using respirators undergo proper fit-testing to ensure a protective seal.
Eye and Face Protection: Preventing Serious Injury
The risk of serious eye irritation from this compound necessitates robust eye protection. At a minimum, safety glasses with side shields should be worn. When preparing solutions or in any situation with a risk of splashing, chemical splash goggles are required. A face shield worn over safety glasses or goggles provides an additional layer of protection, particularly during spill cleanup.
Operational Plan: Step-by-Step Guidance for Safe Handling
-
Preparation and Engineering Controls :
-
Always handle solid this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Cover the work surface with absorbent, plastic-backed paper to contain any minor spills.
-
-
Donning PPE :
-
Don a disposable gown, ensuring it is fully snapped or tied.
-
Put on the first pair of nitrile gloves.
-
If required, don your NIOSH-approved respirator, ensuring a proper fit-check is performed.
-
Don your safety glasses or chemical splash goggles.
-
Put on the second pair of nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of the gown.
-
-
Handling the Compound :
-
Carefully weigh and transfer the solid compound using appropriate tools (e.g., spatulas, weighing paper).
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
-
Doffing PPE :
-
Remove the outer pair of gloves first.
-
Remove the gown by rolling it down and away from the body, turning it inside out as you go.
-
Remove safety glasses or goggles.
-
Remove the respirator.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: A Commitment to Environmental Responsibility
In the absence of specific federal disposal guidelines for this compound, a conservative approach that prioritizes environmental safety is essential. Based on guidance for structurally similar pharmaceutical compounds, all waste generated from handling this compound should be treated as hazardous waste [4].
Waste Segregation and Disposal Protocol:
-
Solid Waste : All solid waste, including contaminated gloves, gowns, weighing paper, and pipette tips, must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container for liquids.
-
Sharps Waste : Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
Disposal Coordination : Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Decision Tree for PPE and Disposal
Caption: A decision-making framework for selecting appropriate PPE and disposal methods.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]
-
3M. (n.d.). Respirator Selection. Retrieved from [Link]
-
3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]
-
Scandia Gear. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]
-
Ag Health & Safety Alliance. (n.d.). Respirator Selection Quick Reference Guide. Retrieved from [Link]
-
Tapestle Rx. (2016, November 16). Ensure SAFETY when compounding Hazardous Drugs. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]
-
University of Rochester Environmental Health & Safety. (2019, March 11). NIOSH Table 1,2 & 3. Retrieved from [Link]
-
Pharmacy Purchasing & Products Magazine. (2016). 2016 Updates to the NIOSH Hazardous Drug List. Retrieved from [Link]
-
Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
State University of New York at New Paltz. (n.d.). Glove Selection For Specific Chemicals. Retrieved from [Link]
-
SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Oxcarbazepine - Impurity D. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
